Arctiin

Catalog No.
S519276
CAS No.
20362-31-6
M.F
C27H34O11
M. Wt
534.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arctiin

CAS Number

20362-31-6

Product Name

Arctiin

IUPAC Name

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one

Molecular Formula

C27H34O11

Molecular Weight

534.6 g/mol

InChI

InChI=1S/C27H34O11/c1-33-18-6-4-14(10-20(18)34-2)8-16-13-36-26(32)17(16)9-15-5-7-19(21(11-15)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22+,23+,24-,25+,27+/m0/s1

InChI Key

XOJVHLIYNSOZOO-SWOBOCGESA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

arctiin

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC

The exact mass of the compound Arctiin is 534.21011 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 315527. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of glycoside in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Conversion and Pharmacological Action

Author: Smolecule Technical Support Team. Date: February 2026

The activity of arctiin in the body is largely dependent on its conversion to arctigenin. The following diagram illustrates this metabolic and pharmacological relationship.

G A This compound (Precursor) B Ingestion A->B C Intestinal Microbiota or Enzymatic Hydrolysis B->C D Arctigenin (Active Form) C->D E Pharmacological Effects D->E F1 • Anti-inflammatory • Antiviral • Anticancer • Neuroprotective E->F1

A critical experimental finding that underscores the difference in potency comes from a study on ulcerative colitis. The research demonstrated that arctigenin, but not this compound, acted as the major effective constituent for attenuating colonic inflammatory response in mice. The ethanol extract of Arctium lappa L. fruit was effective, and subsequent bioassay-guided isolation confirmed that the activity resided primarily with arctigenin [1].

Experimental Insights and Protocols

For research and development purposes, understanding the methodologies used to study these compounds and their effects is crucial. The following table outlines key experimental findings and the protocols used to obtain them.

Assay/Finding Experimental Protocol Summary Key Result

| Anti-inflammatory Activity in Colitis [1] | Model: DSS-induced colitis in mice. Dosing: this compound/Arctigenin administered at various doses. Assessment: Disease Activity Index (DAI), histopathology, MPO activity, cytokine levels. | Arctigenin significantly reduced DAI scores and inflammatory markers; this compound showed no significant effect. | | In Vitro Anti-cancer Activity [2] [3] | Cell Lines: Human immortalized keratinocyte (HaCaT), various cancer cells. Treatment: Cells treated with this compound/Arctigenin (e.g., 10-250 μM). Analysis: Cell viability (trypan blue exclusion), apoptosis (caspase activation), cell cycle, protein expression (Western blot). | Both compounds inhibited growth, but Arctigenin more potently induced apoptosis and G1 cell cycle arrest. | | Microbial Conversion for Extraction [4] | Process: Fermentation of Fructus arctii powder with fungi (e.g., Aspergillus awamori) expressing high β-glucosidase. Optimization: Carbon/nitrogen sources, pH, fermentation time. Analysis: HPLC for conversion rate and purity. | Achieved ~99.8% conversion of this compound to Arctigenin, yielding high-purity (99.33%) Arctigenin. |

Pharmacokinetics and Research Considerations

A major challenge in developing arctigenin as a therapeutic agent is its pharmacokinetics. Studies show that after oral administration, arctigenin undergoes extensive glucuronidation and hydrolysis in the liver, intestine, and plasma, which can limit its clinical efficacy [5] [6]. This has led to suggestions that alternative administration routes should be explored [5].

For researchers:

  • When evaluating in vivo efficacy of this compound, the conversion efficiency by gut microbiota or pre-treatment with enzymes is a critical variable [4].
  • For in vitro studies, using arctigenin allows for a more direct assessment of the core pharmacological mechanisms without confounding metabolic factors.
  • A promising research direction is the optimization of arctigenin extraction through the enzymatic conversion of the more abundant this compound, as demonstrated in the fermentation protocol [4].

References

Chemical Profile and Pharmacological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Arctiin is a lignan glycoside, which means it is composed of a bioactive aglycone (arctigenin) attached to a sugar molecule [1] [2]. This structure is key to its function and metabolism.

  • Conversion to Arctigenin: In the body, this compound is often hydrolyzed (removal of the sugar group) to form its aglycone, arctigenin [3] [4]. Most studies indicate that arctigenin is the more potent and primary bioactive form responsible for the majority of the pharmacological effects observed [5] [3] [4].
  • Mechanism of Action: The anti-inflammatory and anticancer effects of this compound and arctigenin are achieved through the modulation of key cellular signaling pathways [6] [2]. The following diagram illustrates the primary mechanisms involved in their anti-inflammatory action.

G This compound This compound Arctigenin Arctigenin This compound->Arctigenin Hydrolysis NFkB NFkB Arctigenin->NFkB Inhibits MAPK MAPK Arctigenin->MAPK Inhibits JAKSTAT JAKSTAT Arctigenin->JAKSTAT Inhibits NLRP3 NLRP3 Arctigenin->NLRP3 Inhibits Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation JAKSTAT->Inflammation NLRP3->Inflammation

Experimental Research and Methodology

For researchers aiming to study this compound, here are the core experimental models and methodologies cited in the literature.

Standard In Vitro and In Vivo Models

  • In Vitro Cell Cultures:
    • Immune Cells: RAW264.7 macrophage cells are used to study anti-inflammatory effects, such as inhibition of nitric oxide synthase (iNOS) [3] [7].
    • Cancer Cells: Human multiple myeloma cells (U266, RPMI 8226), prostate cancer cells (PC-3), and colorectal cancer cells are used to investigate antiproliferative and pro-apoptotic mechanisms [2].
  • In Vivo Animal Models:
    • Autoimmune Inflammation: Experimental Autoimmune Uveitis (EAU) model in mice for studying JAK/STAT signaling [8].
    • Colitis: Dextran Sulfate Sodium (DSS)-induced colitis in mice to model inflammatory bowel disease [5].
    • Skin Inflammation: Mouse models for atopic dermatitis or psoriasis [6].

Typical Experimental Doses The table below summarizes the concentration and dose ranges reported in preclinical studies.

Model Type Compound Typical Dose / Concentration Key Outcomes Measured
In Vitro (Cell assays) [6] [2] This compound 10 - 100 μM STAT3 inhibition, cytotoxicity, anti-inflammatory activity
In Vivo (Animal studies) [6] A. lappa extracts & lignans 15 - 100 mg/kg (animal body weight) Disease activity index, histological damage, cytokine levels

Research Gaps and Challenges

Despite promising preclinical results, several challenges must be addressed for the translation of this compound into a viable therapeutic agent [3] [6]:

  • Pharmacokinetics: Arctigenin, the active metabolite, undergoes extensive glucuronidation and hydrolysis in the liver, intestine, and plasma, which can limit its oral bioavailability and clinical efficacy [3] [4].
  • Standardization: The literature shows variability in the preparations of A. lappa extracts, including differences in the parts used, extraction methods, and lignan composition, making it difficult to compare studies directly [6].
  • Clinical Evidence: There is a significant lack of robust randomized controlled trials (RCTs) in humans. Current evidence is primarily preclinical, and clinical efficacy in humans remains to be firmly established [6] [9].

References

arctiin intestinal bacteria conversion to arctigenin

Author: Smolecule Technical Support Team. Date: February 2026

Microbial Conversion of Arctiin to Arctigenin

The conversion of this compound to its active form, arctigenin, is a critical activation step. The table below summarizes the key agents and processes responsible for this biotransformation.

Conversion Agent Type / Role Key Findings / Function Reference
General Intestinal Microbiota Diverse gut bacteria Hydrolyzes the sugar moiety from this compound (a glycoside) to produce the aglycone, arctigenin. This is a prerequisite for absorption and systemic activity. [1] [2] [3]
*Blautia* sp. AUH-JLD56 Specific human intestinal bacterium Further metabolizes arctigenin into (-)-3'-desmethylarctigenin (3'-DMAG), the most predominant metabolite observed in vivo. [4]
Aspergillus awamori* & *Trichoderma reesei Fungi (for in vitro fermentation) Used in an optimized solid-state fermentation process of Fructus arctii powder, achieving a 99.84% conversion rate of this compound to arctigenin. [1] [5]

This conversion is essential because This compound itself has low oral bioavailability. The human body relies on intestinal microbes to remove its glucose moiety, transforming it into the bioactive arctigenin, which can then be absorbed into the bloodstream [1] [2] [3]. The natural abundance in Fructus arctii further underscores the importance of this process: this compound content can be as high as 3.5%, while arctigenin is only about 0.19% [1] [5].

Optimized Fermentation for Arctigenin Production

For industrial production or research-scale preparation of high-purity arctigenin, external microbial fermentation has been highly optimized. The following workflow and details outline a proven protocol.

cluster_optimized Optimized Parameters F. arctii Powder (200 mesh) F. arctii Powder (200 mesh) Fermentation Medium Preparation Fermentation Medium Preparation F. arctii Powder (200 mesh)->Fermentation Medium Preparation Supplement with bran, cornflour, peptone Solid-State Fermentation Solid-State Fermentation Fermentation Medium Preparation->Solid-State Fermentation 30°C, 150 rpm, 168h Fungal Spore Suspension Fungal Spore Suspension Seed Culture Seed Culture Fungal Spore Suspension->Seed Culture Inoculate in Mandel nutrient solution Seed Culture->Fermentation Medium Preparation Inoculate Crude Extract Crude Extract Solid-State Fermentation->Crude Extract Dry, pulverize, extract with methanol Purified Arctigenin Purified Arctigenin Crude Extract->Purified Arctigenin Silica gel column chromatography Optimized Parameters Optimized Parameters Optimized Parameters->Solid-State Fermentation Controls outcome Carbon/Nitrogen Source Carbon/Nitrogen Source pH (5.0-6.0) pH (5.0-6.0) Inoculation Volume Inoculation Volume Solid-Liquid Ratio Solid-Liquid Ratio

Experimental workflow for the optimized fermentation and extraction of arctigenin from F. arctii powder.

Detailed Fermentation & Extraction Protocol

The process is based on a study that achieved a conversion rate of 99.84%, a dissolution rate of 95.74%, and yielded arctigenin with a purity of 99.33% after purification [1] [5].

  • Strain Preparation & Seed Culture

    • Fungal Strains: Aspergillus awamori and Trichoderma reesei were identified as the most effective, used alone or in combination [1] [5].
    • Culture: Fungi are grown on PDA plates to form spores. A spore suspension (10⁶–10⁷ units/mL) is used to inoculate a Mandel nutrient solution, which is then cultured at 28–30°C with shaking (175 rpm) for 1-2 days to create the seed solution [1].
  • Fermentation Medium Preparation & Process

    • Medium: 8.0 g of 200-mesh F. arctii powder is sterilized with 5.0 g bran, 5.0 g cornflour, and 0.6 g peptone. After sterilization, 20 mL of sterile Mandel nutrient solution is added, and the total volume is adjusted to 130 mL with sterile water [1].
    • Process: The seed solution is inoculated into the fermentation medium and cultured at 30°C and 150 rpm for 168 hours (7 days) [1] [5].
  • Extraction & Purification

    • Crude Extract: The fermented material is dried, pulverized, and extracted with 50 mL of methanol via sonication for 20 minutes. After filtering and evaporating the solvent, the crude extract is obtained [1].
    • Purification: The crude extract is purified using silica gel column chromatography to achieve high-purity arctigenin [1] [5].
Analytical Methods for Quantification
  • HPLC Analysis: An Agilent 1200 HPLC system with a ZORBAX Extend-C18 column is used for quantification.
    • Mobile Phase: Methanol:Water (67:33, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 280 nm
    • Column Temperature: 30°C [1] [5]
  • Calculation Formulas:
    • Conversion Rate (T)% = (C₀₁ - Cₑ₁) / C₀₁ × 100
    • Dissolution Rate (S)% = (Cₑ₁ + Cₑ₂) / (C₀₁ + C₀₂) × 100
    • Loss Rate (L)% = 100 – S
    • Where C₀₁ & C₀₂ are initial concentrations of this compound & arctigenin, and Cₑ₁ & Cₑ₂ are concentrations after fermentation. [1]

Biological Significance and Mechanisms of Arctigenin

Once converted, arctigenin exhibits a wide range of potent pharmacological activities. The diagram below illustrates its multi-faceted mechanism of action in ameliorating metabolic disorders.

Arctigenin (AG) Arctigenin (AG) Gut Microbiota Gut Microbiota Arctigenin (AG)->Gut Microbiota ↑ SCFA-producing Bacteria ↑ SCFA-producing Bacteria Gut Microbiota->↑ SCFA-producing Bacteria Reshapes ↓ LPS-producing Bacteria ↓ LPS-producing Bacteria Gut Microbiota->↓ LPS-producing Bacteria Reshapes Short-Chain Fatty Acids (SCFAs) Short-Chain Fatty Acids (SCFAs) ↑ SCFA-producing Bacteria->Short-Chain Fatty Acids (SCFAs) Produce Lipopolysaccharide (LPS) Lipopolysaccharide (LPS) ↓ LPS-producing Bacteria->Lipopolysaccharide (LPS) Reduces Intestinal Health Intestinal Health Short-Chain Fatty Acids (SCFAs)->Intestinal Health Liver Metabolism Liver Metabolism Short-Chain Fatty Acids (SCFAs)->Liver Metabolism TLR4/NF-κB Pathway TLR4/NF-κB Pathway Lipopolysaccharide (LPS)->TLR4/NF-κB Pathway Activates ↑ GPR41/43 & HDAC3 Inhibition ↑ GPR41/43 & HDAC3 Inhibition Intestinal Health->↑ GPR41/43 & HDAC3 Inhibition Activates ↑ Hepatic GPR41/43/109a ↑ Hepatic GPR41/43/109a Liver Metabolism->↑ Hepatic GPR41/43/109a Activates FOXP3 Expression FOXP3 Expression ↑ GPR41/43 & HDAC3 Inhibition->FOXP3 Expression Induces Balanced Th17/Treg Immunity Balanced Th17/Treg Immunity FOXP3 Expression->Balanced Th17/Treg Immunity Promotes Improved Metabolic Status Improved Metabolic Status Balanced Th17/Treg Immunity->Improved Metabolic Status Intestinal Inflammation Intestinal Inflammation TLR4/NF-κB Pathway->Intestinal Inflammation Causes Intestinal Inflammation->Improved Metabolic Status Attenuates AMPK Pathway AMPK Pathway ↑ Hepatic GPR41/43/109a->AMPK Pathway Activates ↓ Lipid Accumulation Reduced Lipid Accumulation AMPK Pathway->↓ Lipid Accumulation Causes ↓ Lipid Accumulation->Improved Metabolic Status

Arctigenin's mechanism of action in improving metabolic health via the gut-liver axis. The biological effects of arctigenin are extensive. The table below summarizes its key documented pharmacological activities.

Pharmacological Activity Reported Effects / Mechanisms
Anti-inflammatory Inhibits inducible nitric oxide synthase (iNOS), modulates cytokines, suppresses the NLRP3 inflammasome via SIRT1, and inhibits the TLR4/NF-κB pathway. [6] [7] [2]
Anti-metabolic Disorder Ameliorates high-fat diet-induced obesity, improves glucose homeostasis, reduces lipid accumulation in the liver. [6] [7]
Antiviral Shows therapeutic effects against influenza A virus in immunocompetent and immunocompromised mice. [2]
Antitumor Demonstrates anti-cancer potential and can eliminate tolerance of cancer cells to nutrient starvation. [2]
Neuroprotective Protects cultured cortical neurons from glutamate-induced neurodegeneration. [2]

A key 2024 study elucidated that arctigenin ameliorates high-fat diet-induced metabolic disorders by reshaping gut microbiota. It increases beneficial SCFA-producing bacteria, which helps repair the intestinal barrier, reduce inflammation, and improve liver lipid metabolism. This occurs through modulation of the GPR/HDAC3 and TLR4/NF-κB pathways [6] [7]. Another study confirmed its anti-inflammatory effect in acute colitis models is mediated through the SIRT1-mediated suppression of the NLRP3 inflammasome [8].

Research Implications and Considerations

For researchers and drug development professionals, the following points are critical:

  • Bypassing Low Bioavailability: The extensive metabolism and low oral bioavailability of arctigenin [2] [3] present a challenge. The optimized fermentation process provides a viable method to produce the active compound in vitro for further formulation studies.
  • The Gut as a Target: The fact that arctigenin has low systemic availability but high biological activity suggests that a significant portion of its effects, particularly on metabolic disorders, may be mediated directly within the gastrointestinal tract via interaction with the gut microbiota and intestinal immune system [6] [7].
  • Strain-Specific Metabolism: The identification of Blautia sp. for the conversion to 3'-DMAG [4] highlights that inter-individual variations in gut microbiota composition could influence the final metabolites and efficacy of this compound/arctigenin interventions.

References

arctiin traditional Chinese medicine uses

Author: Smolecule Technical Support Team. Date: February 2026

Traditional Uses and Sources of Arctiin

In TCM, the fruit of Arctium lappa (Fructus Arctii) is a well-documented medicinal herb. This compound and its aglycone, arctigenin, are listed as both the major active ingredients and the chemical marker compounds for the quality control of Fructus Arctii in the Chinese Pharmacopeia [1].

  • Primary Source: The fruit of Arctium lappa contains the highest levels of this compound (2-10% dry weight) and arctigenin (0.5-2% dry weight) [1].
  • Traditional Applications: Historically, burdock seeds and roots have been used in TCM and European folk medicine to support detoxification, promote healthy skin, manage inflammatory disorders (like sore throats and joint discomfort), and act as a "blood purifier" [2].
  • Broader Plant Distribution: Beyond Arctium lappa, this compound and arctigenin have been identified in over 38 other plant species, with 71% belonging to the Asteraceae family. Many of these plants have traditional uses for treating rheumatic arthritis, other inflammatory diseases, and infections [1].

Modern Pharmacological Actions and Mechanisms

Preclinical studies reveal that this compound exerts diverse biological effects through multiple signaling pathways and molecular targets. The table below summarizes its core pharmacological activities.

Pharmacological Action Proposed Mechanisms of Action Relevant Experimental Models
Anti-inflammatory [1] [3] [4] Inhibits iNOS, COX-2 expression; modulates NF-κB, JAK-STAT, and NLRP3 inflammasome signaling pathways [1] [4] [5]. IL-1β-stimulated human chondrocytes; LPS-stimulated Raw264.7 cells; murine models of chronic stress and inflammation [1] [3] [4].
Antioxidant [3] [5] Activates the NRF2 signaling pathway, enhancing the expression of antioxidant enzymes (SOD, CAT, GPX) to scavenge ROS [3]. Human chondrocytes under oxidative stress; H2O2-induced injury models; encapsulated this compound gel in severe OA mouse model [3].
Regulation of Cholesterol Metabolism [4] Inhibits the CH25H-CYP7B1-RORα axis; modulates LOX-1, LXR-α, and ABCA1 expression to promote cholesterol efflux [4]. IL-1β-stimulated chondrocytes; ACLT+MMx-induced OA rat model [4].
Potential Anti-viral [1] Historically associated with anti-influenza treatment in TCM; modern research interest in its immunomodulatory potential [1]. Primarily based on traditional use; specific modern mechanistic studies on this compound were not highlighted in the search results.
Immunomodulation for Skin Health [5] Modulates keratinocyte hyperproliferation, mast cell activation, dermal fibroblast fibrosis, and vascular endothelial inflammation [5]. In vitro and murine models of immune-mediated skin diseases (e.g., atopic dermatitis, psoriasis) [5].

Key Signaling Pathways Visualized

Experimental data indicates that this compound's therapeutic effects are mediated through complex signaling networks. The following diagrams illustrate two critically important pathways.

G This compound This compound NRF2 NRF2 This compound->NRF2 Activates Oxidative_Stress Oxidative_Stress Oxidative_Stress->NRF2 Activates KEAP1 KEAP1 NRF2->KEAP1 Dissociates from ARE ARE NRF2->ARE Binds to Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes Transcribes Redox_Balance Redox_Balance Antioxidant_Enzymes->Redox_Balance ECM_Synthesis ECM_Synthesis Antioxidant_Enzymes->ECM_Synthesis

Diagram 1: this compound activates the NRF2 pathway to combat oxidative stress and protect cartilage [3].

G This compound This compound CH25H_CYP7B1_RORa CH25H/CYP7B1/RORα Axis This compound->CH25H_CYP7B1_RORa Inhibits LXR_alpha_ABCA1 LXR-α/ABCA1 Pathway This compound->LXR_alpha_ABCA1 Promotes IL1b IL1b IL1b->CH25H_CYP7B1_RORa Activates Inflammatory_Response Inflammatory_Response IL1b->Inflammatory_Response Induces ECM_Degradation ECM_Degradation IL1b->ECM_Degradation Induces Cholesterol_Influx Cholesterol_Influx CH25H_CYP7B1_RORa->Cholesterol_Influx Cholesterol_Influx->Inflammatory_Response Cholesterol_Efflux Cholesterol_Efflux LXR_alpha_ABCA1->Cholesterol_Efflux Cholesterol_Efflux->Inflammatory_Response Reduces

Diagram 2: this compound modulates cholesterol metabolism to alleviate osteoarthritis progression [4].

Experimental Design and Methodologies

For researchers aiming to replicate or build upon these findings, here is a summary of key experimental protocols from recent studies.

In Vitro Models (Human Chondrocytes)
  • Cell Culture: Primary human chondrocytes are isolated from knee cartilage of OA patients undergoing total knee arthroplasty via digestion with 0.2% type II collagenase [3].
  • Inflammation Modeling: Cells are stimulated with human recombinant IL-1β (e.g., 10 ng/mL) to mimic an arthritic microenvironment [3] [4].
  • This compound Treatment: Non-cytotoxic concentrations of this compound (e.g., 0.01 to 10 µM) are used for intervention [3] [4].
  • Viability Assay: Cell viability is assessed using Cell Counting Kit-8 (CCK-8) at 24, 48, and 72-hour intervals [3] [4].
  • Gene/Protein Analysis: Expression of targets (e.g., MMPs, Collagen II, SOX9, COX-2, NRF2) is analyzed via RT-qPCR, Western blotting, and immunofluorescence [3] [4].
In Vivo Models (Osteoarthritis)
  • OA Induction: The destabilization of the medial meniscus (DMM) or anterior cruciate ligament transection with medial meniscectomy (ACLT+MMx) surgery is performed on rodents (mice or rats) to induce post-traumatic OA [3] [4].
  • This compound Administration:
    • Systemic Delivery: Intraperitoneal injection of this compound (e.g., for 8 weeks) to assess therapeutic effects [3].
    • Local Delivery: Intra-articular injection of a sustained-release formulation, such as gellan gum (GG)-based bioactive gel encapsulated with this compound (GG-CD@ARC), for treating moderate to severe OA [3].
  • Outcome Assessment: Cartilage degradation is evaluated through histological staining (Safranin O/Fast Green), OARSI scoring, and micro-CT scanning for subchondral bone analysis [3] [4].

Pharmacokinetics and Drug Delivery Considerations

A significant challenge in the therapeutic application of this compound is its pharmacokinetic profile.

  • Extensive Metabolism: Pharmacokinetic studies demonstrate that this compound undergoes extensive glucuronidation and hydrolysis in the liver, intestine, and plasma, which may limit its in vivo and clinical efficacy after oral administration [1].
  • Innovative Formulations: To overcome this, researchers are developing alternative delivery systems. The successful use of a gellan gum (GG)-based bioactive gel (GG-CD@ARC) for intra-articular injection represents a promising strategy for achieving long-term, sustained drug release at the target site [3].

Knowledge Gaps and Future Research Directions

While the preclinical data is promising, several steps are required for clinical translation.

  • Limited Human Data: Robust clinical trials focusing specifically on isolated this compound are still lacking. The promising findings from cell and animal models require consistent validation in human populations [2] [5].
  • Standardization: Future research should prioritize standardized phytochemical characterization of extracts, translational animal models, pharmacokinetic studies, and controlled clinical investigations to firmly establish efficacy and safety [5].

References

arctiin lignan glycoside bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Arctiin

This compound is a primary lignan glycoside found in the fruits of Arctium lappa L. (Burdock), a plant with a long history of use in Traditional Chinese Medicine (TCM) [1] [2]. It serves as the glycosidic precursor to its more potent aglycone, arctigenin, with the core structure being a dibenzylbutyrolactone lignan [3] [4]. The compound's bioactivity is significantly influenced by its metabolism, particularly the hydrolysis of its glycosidic moiety by gut microbiota to release the active arctigenin [4].

Detailed Bioactive Mechanisms and Experimental Protocols

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects through multiple pathways and has been evaluated in standardized experimental models.

  • In Vivo Anti-inflammatory Model (Acute Lung Injury):

    • Protocol: Mice are challenged via inhalation of lipopolysaccharide (LPS) to induce acute lung injury. Test compounds (this compound or its derivatives) are administered prophylactically or therapeutically. After 6 hours, bronchoalveolar lavage fluid (BALF) is collected for analysis [1].
    • Measurements: Concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in BALF are quantified using ELISA. The total number of inflammatory cells (e.g., neutrophils) in BALF is counted [1].
    • Key Findings: this compound treatment significantly suppressed LPS-induced elevations in all three cytokines and reduced the total number of infiltrating inflammatory cells in a dose-dependent manner [1].
  • Mechanistic Pathways (Primarily from Arctigenin Studies): The anti-inflammatory effect is largely attributed to its aglycone, arctigenin, which inhibits key pro-inflammatory mediators.

    G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NFkB MyD88->NFkB Cytokines TNF-α, IL-6, IL-1β NFkB->Cytokines iNOS iNOS NFkB->iNOS NO NO Production iNOS->NO ARG Arctigenin (Inhibitor) ARG->NFkB Inhibits ARG->iNOS Inhibits

    Diagram of Arctigenin's Anti-inflammatory Mechanism. This diagram illustrates how arctigenin, the active metabolite of this compound, exerts its anti-inflammatory effects by inhibiting the NF-κB pathway and iNOS expression [4].

Antidiabetic Activity

This compound demonstrates multi-targeted effects in managing diabetes mellitus and its complications.

  • In Vivo Antidiabetic Models:

    • Protocol: Studies use various models including streptozotocin (STZ)-induced diabetic rodents, high-fat diet (HFD)/STZ-treated rats, and genetic models like db/db mice. Animals receive this compound or extracts for several weeks [3].
    • Measurements: Weekly fasting blood glucose, oral glucose tolerance test (OGTT), insulin levels, and lipid profiles (TG, TC, HDL-C, LDL-C) are monitored. Pancreatic tissue may be examined for β-cell mass and apoptosis [3].
  • Key Mechanisms of Action:

Glucose Homeostasis
α-Glucosidase Inhibition
AMPK/PI3K Pathway Activation
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β-Cell Protection
Anti-apoptotic Action
Anti-inflammatory Action
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Complication Mitigation
Reduced Oxidative Stress
TGF-β/VEGF Modulation
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Additional Bioactivities
  • Anticancer Activity: While this compound itself shows some activity, its aglycone arctigenin is more potent. Arctigenin inhibits cancer cell proliferation, induces apoptosis, and suppresses metastasis in various cancer lines (e.g., liver, gastric, colon, breast) by modulating PI3K/Akt, MAPK, and NF-κB pathways [2] [5].
  • Hepatoprotective Activity: this compound can reduce reactive oxygen species (ROS)-induced calcium accumulation and alleviate oxidative stress-induced liver apoptosis, significantly lowering serum ALT and AST levels [2].

Pharmacokinetics and Structural Optimization

A major challenge in developing this compound as a drug is its poor oral bioavailability, primarily caused by low water solubility [1] [4].

  • Metabolic Pathway: After oral administration, this compound undergoes extensive first-pass metabolism. Gut microbiota hydrolyze it to arctigenin, which is then absorbed and extensively glucuronidated in the liver and intestine [4].

    G This compound This compound Arctigenin Arctigenin This compound->Arctigenin Hydrolysis (Gut Microbiota) Glucuronide Arctigenin Glucuronide Arctigenin->Glucuronide Glucuronidation (Liver/Intestine)

    Metabolic Fate of Orally Administered this compound. This shows the conversion of this compound to its active aglycone and subsequent phase II metabolism, which limits systemic exposure to the active form [4].

  • Structural Modification to Improve Solubility:

    • Strategy: Synthesis of a glucuronide derivative, arctigenin-4'-O-glucuronide (AG), via TEMPO-mediated oxidation [1].
    • Experimental Protocol: The oxidation reaction selectively converts the primary alcohol on the sugar moiety of this compound to a carboxylic acid. The structure is confirmed by 1H-NMR, 13C-NMR, DEPT, HSQC, and HMBC [1].
    • Outcome: The new derivative demonstrated significantly improved water solubility and, in some cases, superior in vivo anti-inflammatory efficacy compared to the parent this compound [1].

Future Research and Conclusion

This compound is a promising lignan glycoside with multifaceted bioactivities. Future research should prioritize:

  • Well-designed clinical trials using standardized extracts to verify human efficacy [3].
  • Exploration of synergistic effects within traditional herbal formulations [2].
  • Further pharmacokinetic studies and development of novel delivery systems to overcome bioavailability limitations [1] [4].
  • In-depth investigation into the pharmacological activities of other compounds in Arctii Fructus beyond lignans [2].

References

Pharmacokinetic Parameters of Arctiin and Arctigenin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic parameters from animal studies, which are crucial for understanding the in vivo behavior of these compounds.

Compound / Preparation Species Administration Route Key Parameters (Mean ± SD or as noted) Key Findings

| Arctiin (standard) | Rat [1] | Oral | • AUC0-t (this compound): Lower than metabolite • AUC0-t (arctigenin): Larger than this compound | After this compound administration, systemic exposure to its metabolite, arctigenin, is significantly greater than to the parent compound [1]. | | Fructus Arctii Powder (0.33% arctigenin, 4.33% this compound) | Piglet [2] | Oral (1.0 g/kg.bw) | • t½ka: 0.274 ± 0.102 h • t½α: 1.435 ± 0.725 h • t½β: 63.467 ± 29.115 h • t~max~: 0.853 ± 0.211 h • C~max~: 0.430 ± 0.035 μg/mL • AUC: 14.672 ± 4.813 μg/mL·h | Rapid absorption; very slow elimination, suggesting sustained pharmacological effects [2]. | | Arctigenin (standard) | Piglet [2] | Intravenous (2.0 mg/kg.bw) | • t½α: 0.166 ± 0.022 h • t½β: 3.161 ± 0.296 h • Vd: 0.231 ± 0.033 L/kg • CL~b~: 0.057 ± 0.003 L/(h·kg) • AUC: 1.189 ± 0.057 μg/mL·h | Rapid distribution and elimination; limited tissue distribution [2]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.

Pharmacokinetic and Tissue Distribution Study in Rats

This study developed an HPLC-UV method to simultaneously quantify this compound and its main metabolite, arctigenin [1].

  • Animals and Administration: Adult male Sprague-Dawley rats (200 ± 20 g) were orally administered this compound [1].
  • Sample Collection: Blood samples were collected from the posterior vena cava at various time points. Tissues (heart, liver, spleen, lung, kidney, stomach, small intestine, and brain) were also collected and homogenized [1].
  • Chromatographic Conditions:
    • Apparatus: Agilent 1100 HPLC system.
    • Column: Agilent C18 (150 mm × 4.6 mm, 5 μm).
    • Mobile Phase: Acetonitrile (A) and water (B) with a linear gradient elution.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 280 nm.
    • Injection Volume: 20 μL [1].
  • Sample Preparation: Plasma (200 μL) or tissue homogenate (0.2 g) was mixed with an internal standard (Podophyllotoxin) and extracted with acetonitrile. The mixture was vortexed, centrifuged, and the supernatant was dried under nitrogen gas. The residue was reconstituted in methanol for injection [1].
Pharmacokinetic Study in Piglets

This study characterized the pharmacokinetics of pure arctigenin (IV) and arctigenin derived from oral Fructus arctii powder [2].

  • Animals and Administration: Sixteen healthy piglets (30.0 ± 5.0 kg) were divided into two groups. One received an intravenous injection of arctigenin (2.0 mg/kg bw), and the other received Fructus arctii powder by gavage (1.0 g/kg bw) [2].
  • Sample Collection: Blood samples were drawn from the anterior vena cava at multiple time points post-administration [2].
  • Chromatographic Conditions:
    • Apparatus: Agilent 1200 HPLC system.
    • Column: Agilent SB-C18 (250 mm × 4.6 mm, 5 μm).
    • Mobile Phase: Methanol/Acetonitrile/Water (31:20:49, V/V/V).
    • Flow Rate: 0.8 mL/min.
    • Detection: UV at 280 nm.
    • Injection Volume: 30 μL [2].
  • Sample Preparation: Plasma (0.5 mL) was mixed with 2.0 mL of dichloromethane, vortexed, and centrifuged. The organic layer was extracted twice, combined, and dried under a nitrogen stream at 40°C. The residue was reconstituted in the mobile phase for analysis [2].

Metabolic Pathways and Excretion

Understanding the metabolic fate of a compound is critical for drug development. The following diagram and description outline the primary metabolic journey of this compound in vivo.

A This compound (Ingested) B Hydrolysis A->B G Excretion A->G Minor Route C Arctigenin (Main Metabolite) B->C D Further Metabolism C->D E Enterolactone (M-1) D->E F Hydroxylated Metabolite (M-3) D->F E->G F->G H Urine (19.84% this compound) G->H I Feces (1.80% this compound, 35.80% enterolactone) G->I

In Vivo Metabolic Pathway of this compound. The diagram illustrates how this compound is primarily hydrolyzed to its active form, arctigenin, which is then further metabolized before being excreted via urine and feces [2] [3] [4].

  • Primary Activation: this compound itself is a glycoside. Its major activation step is the hydrolysis of its sugar moiety to form the aglycone, arctigenin. This conversion is primarily mediated by the intestinal microbiota in the stomach and small intestine [2] [1].
  • Further Biotransformation: Arctigenin undergoes further metabolism. Key metabolites identified in rat feces include:
    • (-)-Enterolactone (M-1)
    • (-)-Arctigenin (M-2) (reabsorbed)
    • A hydroxylated metabolite, [(2R,3R)-2-(3'-hydroxybenzyl)-3-(3″,4″-dimethoxybenzyl)-butyrolactone] (M-3) [3] [4].
  • Extensive Conjugation: Pharmacokinetic studies note that arctigenin undergoes extensive glucuronidation in the liver, intestine, and plasma, which can impact its final bioavailability and activity [5].
  • Excretion Routes: In rat studies, the cumulative excretion of unchanged this compound was 19.84% in urine and 1.80% in feces. The metabolite enterolactone was the most abundant in feces, with a cumulative excretion of 35.80% [4].

Research Implications and Considerations

  • Arctigenin as the Active Principle: The rapid and extensive conversion of this compound to arctigenin, which shows greater systemic exposure and higher potency in studies, strongly suggests that arctigenin is the primary active compound in vivo [5] [1].
  • Challenge of Oral Administration: Despite promising activity, the extensive metabolism and glucuronidation of arctigenin may limit its in vivo efficacy after oral administration [5]. Research into alternative delivery routes (e.g., intravenous) could be valuable [5] [2].
  • Consider the Source: Pharmacokinetic parameters can differ significantly between a purified compound and a traditional herbal preparation (e.g., Fructus Arctii powder), as shown in the piglet study. The herbal matrix may influence absorption and distribution [2].

References

Quantitative Tissue Distribution of Arctiin and Arctigenin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings from a study that administered arctiin orally to rats and measured concentrations of both the parent compound (this compound) and its metabolite (arctigenin) in various tissues [1].

Tissue / Fluid Analyte Measured Key Finding: Relative Concentration Notes / Context
Stomach Arctigenin High [1] A major site of this compound metabolism [1].
Small Intestine Arctigenin High [1] A major site of this compound metabolism [1].
Intestine Arctigenin Highest concentration [2] Based on a hypodermic injection study [2].
Heart Arctigenin High [2] Based on a hypodermic injection study [2].
Liver Arctigenin High [2] Based on a hypodermic injection study [2].
Pancreas Arctigenin High [2] Based on a hypodermic injection study [2].
Kidney Arctigenin High [2] Based on a hypodermic injection study [2].
Plasma This compound & Arctigenin AUC of arctigenin > this compound [1] Systemic exposure to the metabolite is greater than to the parent compound [1].
Brain Arctigenin Detected [2] Indicates distribution into the central nervous system [2].

Experimental Protocols for Distribution Studies

Here are the methodologies from two key studies that investigated the tissue distribution of this compound and its metabolites.

1. Study on this compound and its Main Metabolite [1]

  • Animal Model: Rats (specific strain not detailed in abstract).
  • Administration: Oral administration of this compound.
  • Analytical Technique: HPLC-UV and LC-MS.
  • Sample Processing: Chromatographic separation was performed on an Agilent C₁₈ HPLC column with acetonitrile and water by linear gradient elution.
  • Tissue Measurement: Simultaneous quantification of this compound and its main metabolite, arctigenin, in plasma and organs. The metabolite was identified online by LC-MS.

2. Comprehensive Pharmacokinetic Study on Arctigenin [2]

  • Animal Model: Wistar rats.
  • Administration: Hypodermic injection (i.h) of arctigenin.
  • Tissue Collection: At predetermined time points (e.g., 0.25, 1, 3, and 6 hours), tissues including intestine, liver, heart, pancreas, kidney, plasma, stomach, muscle, lung, fat, spleen, brain, and bone marrow were collected.
  • Sample Analysis: Tissue homogenates were prepared, and arctigenin concentrations were determined using UPLC-MS/MS.

Documented Signaling Pathways of this compound's Activity

While not directly part of distribution studies, understanding the biological pathways is crucial for drug development. Research indicates this compound and arctigenin act through several mechanisms, visualized in the diagram below.

G cluster_1 Anti-inflammatory & Anti-fibrotic cluster_2 Antioxidant & Cell Protection cluster_3 Anti-tumor & Anti-hypertrophic This compound This compound Arctigenin Arctigenin This compound->Arctigenin Metabolized to AKT AKT Pathway Inhibition This compound->AKT NRF2 NRF2 Activation This compound->NRF2 VEGF VEGF Inhibition This compound->VEGF CyclinD1 Cyclin D1 Inhibition This compound->CyclinD1 BetaCatenin β-catenin Inhibition This compound->BetaCatenin ERK ERK Inhibition This compound->ERK PKC PKC Inhibition This compound->PKC NFkB NF-κB Inhibition Arctigenin->NFkB MAPK MAPK Pathway Inhibition Arctigenin->MAPK Arctigenin->AKT STAT3 STAT3 Inhibition Arctigenin->STAT3 TGFb TGF-β Inhibition Arctigenin->TGFb TLR4 TLR4 Inhibition Arctigenin->TLR4 NLRP3 NLRP3 Inflammasome Inhibition Arctigenin->NLRP3 AKT->NRF2 HO1 HO-1 Upregulation NRF2->HO1 OxStress Reduces Oxidative Stress HO1->OxStress Ferroptosis Inhibits Ferroptosis HO1->Ferroptosis Apoptosis Reduces Apoptosis HO1->Apoptosis

This diagram illustrates the complex and multi-targeted mechanisms of action reported for this compound and its active metabolite, arctigenin, across different disease models [3] [4] [5].

Key Insights for Research and Development

  • Rapid and Wide Distribution: Arctigenin distributes rapidly and widely throughout the body, reaching most tissues, including the brain [2].
  • Metabolite is Key: The biological effects observed after this compound administration are largely mediated by its active metabolite, arctigenin [1] [2].
  • Route of Administration Matters: The distribution profile, particularly the high local concentrations in the GI tract, can be influenced by the administration route (e.g., oral vs. hypodermic) [1] [2].

References

Methodological Foundations for Arctiin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

While a full protocol for arctiin is not available, the search results provide key insights and a directly relevant example for analyzing a similar compound.

  • Extraction and Pre-treatment: A established method for isolating this compound and arctigenin from burdock leaves uses 80% methanol for extraction, followed by a liquid-liquid partition with chloroform, and final purification using polyamide column chromatography with 100% methanol as the eluent [1]. This demonstrates a common sample preparation workflow.
  • A Relevant HPLC Method for a Flavonoid Glycoside: A validated HPLC method for quercitrin (another glycosidic compound) provides a strong template for how an this compound method could be structured [2]. The key parameters are summarized in the table below.

Table: HPLC Analysis Parameters for Quercitrin (as an analogous example) [2]

Parameter Specification
Instrument Agilent HPLC 1200 Series with DAD
Column CAPCELL PAK C18 UG120 (4.6 × 250 mm, 5 µm)
Column Temperature 40 °C
Mobile Phase A: 0.1% Formic acid in water; B: 100% Methanol
Gradient Program 0-40 min (30% B); 40-41 min (30%→50% B); 41-43 min (50%→100% B); 43-43.1 min (100%→30% B); 43.1-49 min (30% B)
Detection Wavelength 360 nm
Injection Volume 10 µL
Standard Concentration Range 2.5 - 15.0 µg/mL

Experimental Workflow for HPLC Analysis

Based on the gathered information, the following diagram illustrates a generalized workflow for the sample preparation and analysis of a compound like this compound.

Start Start: Plant Material ( e.g., Burdock Fruit) Step1 Extraction 80% Methanol, Ultrasonication Start->Step1 Step2 Liquid-Liquid Partition Chloroform / Water Step1->Step2 Step3 Purification Polyamide Column Chromatography Step2->Step3 Step4 Filtration 0.45 µm Membrane Filter Step3->Step4 Step5 HPLC Analysis Reverse-Phase C18 Column Step4->Step5 Step6 Detection Diode Array Detector (DAD) Step5->Step6 End Data Analysis & Quantification Step6->End

Method Validation Framework

For any analytical method to be reliable, it must be validated. The quercitrin study outlines key validation parameters and their acceptance criteria, which serve as an excellent guide for validating an this compound method [2].

Table: Key Validation Parameters and Results for Quercitrin Analysis (as a guide) [2]

Validation Parameter Procedure & Results (for Quercitrin) Typical Acceptance Criteria
Specificity/Selectivity Confirmed no interference from other sample components at the quercitrin peak. No interference at the retention time of the analyte.
Linearity Strong linear response within 2.5-15.0 µg/mL. Correlation coefficient (R²) > 0.9997. R² > 0.999 is desirable.
Accuracy (Recovery) Recovery rates between 89.02% - 99.30%. Typically 80-120% recovery, depending on the sample and level.
Precision (Repeatability) Relative Standard Deviation (RSD) values were within the Association of Official Agricultural Chemists (AOAC) criteria (≤8%). RSD ≤ 8% for natural products in this context.

Important Considerations for Protocol Development

The information provided is a foundation, but you will need to consider the following for a robust, optimized protocol:

  • Detector Wavelength: The 360 nm used for quercitrin is common for flavonoids [2]. You must consult literature or perform a UV scan of this compound to confirm its optimal detection wavelength.
  • Gradient Optimization: The gradient program is critical for separation. You will likely need to adjust the timing and proportion of the organic solvent (methanol or acetonitrile) to achieve optimal resolution of this compound from other compounds in your specific sample [3].
  • Method Scouting: Emerging AI and machine learning tools can help manage the complexity of HPLC method development by predicting retention behavior and accelerating optimization [3].

Conclusion

This application note synthesizes available scientific data to outline a potential HPLC protocol for this compound. The core of the method can be adapted from the validated quercitrin analysis, utilizing a C18 column, a water-methanol gradient with formic acid modifier, and DAD detection. The sample preparation steps for this compound are well-established [1]. To implement this, you should use the provided framework and then focus on optimizing the detection wavelength and chromatographic gradient for your specific instrument and sample matrix.

References

Comprehensive Application Notes and Protocols for Optimized Conversion of Arctiin to Arctigenin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Arctiin and Arctigenin

This compound and its aglycone counterpart arctigenin are the primary bioactive lignans found in Fructus arctii (great burdock seed), a traditional Chinese medicine with centuries of therapeutic use. These compounds have attracted significant scientific interest due to their diverse pharmacological properties, but they differ dramatically in their bioavailability and biological activity. This compound, the glycosylated form, has notably low bioavailability in the human body and must be converted to arctigenin by intestinal microbes before systemic absorption and pharmacological activity can occur [1] [2]. This conversion process involves the cleavage of a glucose molecule through hydrolysis of a glycosidic bond, transforming the relatively inactive this compound into the highly bioactive arctigenin.

The natural distribution of these compounds in Fructus arctii further underscores the importance of efficient conversion strategies. While this compound is present in substantial quantities of up to 3.5% by weight, the natural content of arctigenin is merely 0.19% [1] [2]. This disparity represents both a challenge and an opportunity for pharmaceutical development. Arctigenin has demonstrated potent therapeutic effects across multiple disease models, including antiviral, anti-inflammatory, and antitumor activities [1] [3]. Additionally, research has revealed immunomodulatory, neuroprotective, hepatoprotective, and anti-diabetic properties [1], making it a compelling target for therapeutic development. The optimization of this compound to arctigenin conversion is therefore crucial for maximizing the therapeutic potential of Fructus arctii extracts.

Fermentation Optimization Strategy

Microbial Strain Selection

The selection of appropriate microbial strains is fundamental to establishing an efficient bioconversion system for transforming this compound to arctigenin. This conversion relies on the enzymatic activity of β-glucosidase, which catalyzes the hydrolysis of the glycosidic bond in this compound, releasing glucose and yielding the aglycone arctigenin [1]. Researchers have systematically evaluated six fungal strains known for their robust expression of cellulolytic and hemicellulolytic enzymes, including β-glucosidase [1] [2]. The investigation comprised both individual and combination treatments to identify the most effective strain or consortium for this compound bioconversion.

The fungal strains were obtained from the China Industrial Microbial Culture Collection Management Center and included Aspergillus phoenicis, Aspergillus awamori, Aspergillus oryzae, Aspergillus niger, Trichoderma viride, and Trichoderma reesei [1] [2]. Each strain was initially cultivated on potato dextrose agar (PDA) plates at 28-30°C for 5-6 days until mature spores formed. The spores were then harvested and diluted with sterile water to achieve a concentration of 10⁶-10⁷ units/mL. For seed culture preparation, 2.0 mL of spore suspension was inoculated into 50 mL of Mandel nutrient solution and cultured at 175 rpm and 28-30°C for 1-2 days [1]. The performance of each strain was evaluated based on three critical parameters: This compound conversion rate, sample dissolution rate, and sample loss rate [1] [2].

Aspergillus awamori and Trichoderma reesei emerged as the most effective strains for this compound conversion, either individually or in combination [1] [2]. The selection criteria required a conversion rate >99%, dissolution rate >95%, and sample loss rate <5% [1]. The optimal performance was achieved using a combination of these two strains, resulting in a remarkable This compound conversion rate of 99.84%, with a dissolution rate of 95.74% and a minimal loss rate of only 4.26% [1] [2]. This exceptional performance can be attributed to the complementary enzyme profiles of the selected strains, which provide high levels of β-glucosidase activity necessary for efficient this compound hydrolysis.

Fermentation Parameter Optimization

The fermentation process was systematically optimized through a one-variable-at-a-time (OVAT) approach followed by orthogonal design experiments to determine the ideal conditions for this compound to arctigenin conversion. The optimization targeted multiple critical parameters that significantly influence microbial growth, enzyme production, and bioconversion efficiency.

Carbon and nitrogen sources were identified as crucial factors affecting fungal growth and β-glucosidase production. The fermentation medium contained F. arctii powder (200 mesh) as the primary substrate, supplemented with bran and cornflour as additional carbon sources, and peptone as a nitrogen source [1]. The carbon-to-nitrogen ratio was carefully optimized to balance microbial growth and enzyme production without promoting excessive biomass that could reduce conversion efficiency. Other physical and chemical parameters including fermentation time, pH, liquid volume, inoculation volume, and substrate solid-liquid ratio were all systematically investigated [1] [2].

The following table summarizes the optimized fermentation parameters that yielded the highest conversion efficiency:

Table 1: Optimized Fermentation Parameters for this compound to Arctigenin Conversion

Parameter Optimized Condition Significance
Fungal Strains Aspergillus awamori & Trichoderma reesei High β-glucosidase expression
Carbon Sources Bran, cornflour Enhanced microbial growth & enzyme production
Nitrogen Source Peptone Optimal fungal growth & metabolic activity
Fermentation Time 168 hours Complete substrate utilization & conversion
Temperature 30°C Ideal for fungal growth & enzyme activity
Agitation Speed 150 rpm Proper oxygen transfer & mixing
pH 5.0-6.0 Optimal for β-glucosidase activity
Inoculation Volume 2.0 mL spore suspension/50 mL medium Balanced growth & conversion efficiency

The meticulous optimization of these parameters resulted in an average arctigenin yield of 19.51 mg/g of fermented F. arctii powder [1] [2]. This represents a significant enhancement compared to the native arctigenin content in unfermented plant material, demonstrating the effectiveness of the optimized fermentation process for augmenting the bioavailability and therapeutic potential of Fructus arctii preparations.

Analytical Methods and Quality Control

Chromatographic Analysis

Quality control and the accurate quantification of both this compound and arctigenin throughout the fermentation process are essential for monitoring conversion efficiency and product quality. Researchers employed a combination of thin-layer chromatography (TLC) for rapid preliminary analysis and high-performance liquid chromatography (HPLC) for precise quantification [1] [2]. These complementary analytical techniques provide comprehensive characterization of the conversion process and final product quality.

For TLC analysis, samples of crude fermented F. arctii extract along with this compound and arctigenin standard solutions were applied to TLC plates. The developing agent consisted of a mixture of chloroform, methanol, and glacial acetic acid in a ratio of 95:5:0.15 [1]. This system effectively separated this compound and arctigenin, allowing for visual assessment of conversion efficiency under UV light. The intensity of arctigenin spots was used as a preliminary indicator of conversion success, with darkened spots suggesting higher arctigenin content [1]. For precise quantification, HPLC analysis was performed using an Agilent 1200 system equipped with a ZORBAX Extend-C18 column (4.6 mm × 250 mm, 5 μm) [1] [2]. The mobile phase consisted of methanol and water in a volume ratio of 67:33, with a flow rate of 1.0 mL/min. The injection volume was 10 μL, the column temperature was maintained at 30°C, and detection was performed at 280 nm [1].

Quantification Methods

The quantification of this compound and arctigenin relied on calibration curves generated from certified reference standards. Stock solutions were prepared by dissolving 9.18 mg of this compound standard (purity ≥ 99.8%) and 23.36 mg of arctigenin standard (purity ≥ 99.8%) in 50 mL of methanol to create a mixed standard solution [1]. Serial dilutions were then prepared and analyzed by HPLC to establish linear regression equations correlating peak areas with analyte concentrations.

The critical performance metrics for the conversion process were calculated using the following formulas [1]:

  • Conversion rate (T) = (C₀₁ - Cₑ₁)/C₀₁ × 100
  • Dissolution rate (S) = (Cₑ₁ + Cₑ₂)/(C₀₁ + C₀₂) × 100
  • Loss rate (L) = 100 - S

Where C₀₁ = this compound concentration in unfermented powder, Cₑ₁ = this compound concentration in fermented powder, C₀₂ = arctigenin concentration in unfermented powder, and Cₑ₂ = arctigenin concentration in fermented powder. Using these calculations, the optimized process achieved a remarkable conversion rate of 99.84%, with a dissolution rate of 95.74% and a loss rate of only 4.26% [1] [2]. These metrics demonstrate the exceptional efficiency of the optimized fermentation process in converting this compound to the more valuable arctigenin while minimizing product loss.

Table 2: Analytical Methods for this compound and Arctigenin Quantification

Analytical Method Conditions Application
Thin-Layer Chromatography (TLC) Stationary phase: Silica gel; Mobile phase: Chloroform:methanol:glacial acetic acid (95:5:0.15) Qualitative analysis; Rapid conversion assessment
High-Performance Liquid Chromatography (HPLC) Column: ZORBAX Extend-C18 (4.6 mm × 250 mm, 5 μm); Mobile phase: Methanol:water (67:33); Flow rate: 1.0 mL/min; Detection: 280 nm Quantitative analysis; Precise determination of this compound & arctigenin
Sample Preparation Extraction solvent: Methanol; Sonication: 20 min; Overnight rest; Filtration & evaporation Extraction of analytes from fermented material

Downstream Processing and Purification

Extraction and Purification Protocols

Following successful fermentation, efficient extraction and purification are essential for obtaining high-purity arctigenin suitable for pharmaceutical applications. The downstream process begins with the extraction of arctigenin from the fermented plant material. The crude extraction protocol involves drying the fermented samples at 100°C, pulverizing the dry matter, and then diluting it in 50 mL of methanol [1]. The mixture is subsequently sonicated for 20 minutes and allowed to rest overnight to ensure complete extraction. The solution is then filtered and evaporated to obtain the crude fermented F. arctii extract [1]. This crude extract contains arctigenin along with other components from the fermentation medium and fungal biomass.

For purification, researchers employed silica gel column chromatography, which proved highly effective in isolating arctigenin from the crude extract [1]. The specific chromatographic conditions including the exact silica gel type, column dimensions, and elution solvents were optimized to achieve maximum recovery and purity. After purification, the arctigenin fraction was concentrated and dried, yielding a product with exceptional purity of 99.33% as determined by HPLC analysis [1] [2]. This level of purity meets the stringent requirements for pharmaceutical applications and demonstrates the effectiveness of the purification protocol. The entire process, from fermentation to purification, provides a solid foundation for further development and industrial-scale production of high-purity arctigenin for therapeutic use.

Process Flow Diagram

The following diagram illustrates the complete workflow from substrate preparation to final purified arctigenin:

G A F. arctii Powder (200 mesh) B Sterilization (121°C, 15 min) A->B C Fermentation Medium Preparation B->C D Fungal Inoculation (A. awamori & T. reesei) C->D E Fermentation (30°C, 150 rpm, 168 h) D->E F Crude Extraction (Methanol, Sonication) E->F G Filtration & Concentration F->G H Silica Gel Column Purification G->H I High-Purity Arctigenin (99.33%) H->I

Graphical workflow of the optimized this compound to arctigenin conversion and purification process

Pharmacological Significance and Applications

Therapeutic Potential of Arctigenin

The extensive pharmacological research on arctigenin reveals a remarkably diverse range of therapeutic properties, underscoring the significance of efficient conversion methods from its precursor this compound. Arctigenin exhibits potent anti-inflammatory effects through multiple mechanisms, including inhibition of inducible nitric oxide synthase (iNOS) and modulation of key inflammatory cytokines [3] [4]. It has been shown to ameliorate inflammation both in vitro and in vivo by inhibiting the PI3K/AKT pathway and promoting the polarization of M1 macrophages to M2-like macrophages [5]. This effect is particularly relevant for chronic inflammatory conditions such as colitis, rheumatoid arthritis, and atherosclerosis [5].

In oncology, arctigenin demonstrates significant antitumor activity against various cancer types, including pancreatic, gastric, colon, and liver cancers [3]. The compound exerts its effects through multiple mechanisms: inhibiting tumor cell proliferation, promoting apoptosis, regulating the cell cycle, and inhibiting cancer cell metastasis [3]. For instance, in hepatocellular carcinoma models, arctigenin displayed remarkable anti-hepatocellular carcinoma effects, while its precursor this compound showed minimal activity [3]. Additionally, arctigenin has demonstrated antiviral properties, particularly against influenza A virus in both immunocompetent and immunocompromised mice [4]. The compound also exhibits neuroprotective, hepatoprotective, and anti-diabetic effects, making it a promising candidate for multifactorial therapeutic approaches [1].

Structure-Activity Relationship

The enhanced bioactivity of arctigenin compared to this compound can be understood through examination of their chemical structures. This compound contains a glucose moiety attached to its core structure through a glycosidic bond, which significantly reduces its ability to cross cellular membranes. The removal of this glucose unit through hydrolysis yields arctigenin, which possesses superior membrane permeability and can more readily interact with molecular targets within cells and tissues [1] [2]. This structure-activity relationship explains why the conversion of this compound to arctigenin is crucial for realizing the full therapeutic potential of these compounds.

The following diagram illustrates the conversion process at the molecular level and the key pharmacological activities of arctigenin:

G A This compound (Glycosylated Form) B β-Glucosidase Hydrolysis A->B C Arctigenin (Aglycone Form) B->C D Enhanced Bioavailability C->D E Therapeutic Effects D->E F1 Anti-inflammatory Activity E->F1 F2 Antitumor Activity E->F2 F3 Antiviral Activity E->F3 F4 Neuroprotective Effects E->F4

Molecular conversion and pharmacological enhancement from this compound to arctigenin

Conclusions and Industrial Applications

The optimized protocol for converting this compound to arctigenin using microbial fermentation with Aspergillus awamori and Trichoderma reesei represents a significant advancement in the preparation of this valuable therapeutic compound. The method achieves an exceptional conversion rate of 99.84% and yields arctigenin with 99.33% purity after silica gel column purification [1] [2]. The comprehensive optimization of fermentation parameters, including carbon and nitrogen sources, fermentation time, pH, liquid volume, inoculation volume, and substrate solid-liquid ratio, ensures maximum efficiency and reproducibility.

This optimized protocol offers a viable pathway for industrial-scale production of arctigenin for pharmaceutical applications. The described method is straightforward, efficient, and provides a solid basis for further development and industrial implementation [1]. The availability of high-purity arctigenin will facilitate more extensive pharmacological studies and clinical trials, potentially leading to the development of new therapeutics for inflammation, cancer, viral infections, and other conditions. Furthermore, the principles applied in this optimization process—careful microbial strain selection, systematic parameter optimization, and efficient downstream processing—can serve as a template for similar bioconversion processes for other valuable natural products.

References

Microbial Fermentation for Arctigenin Production: Detailed Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Biological Significance

Arctigenin is a potent lignan compound found in Arctium lappa L. (Fructus arctii) that has attracted significant scientific interest due to its diverse pharmacological properties. This bioactive compound exhibits impressive therapeutic potential across multiple disease models, including demonstrated anti-inflammatory, antiviral, antitumor, and anti-obesity effects in preclinical studies [1] [2] [3]. More recently, research has revealed that arctigenin also possesses significant anti-aging properties, functioning as a "senomorphic" agent that can extend replicative lifespan in yeast models through multiple mechanisms including autophagy induction, oxidative stress reduction, and telomerase activity enhancement [4]. The compound's broad therapeutic potential and natural origin make it an attractive candidate for pharmaceutical development.

Despite its significant promise, arctigenin faces a substantial production challenge. In its natural source, Fructus arctii, arctigenin exists primarily as its precursor compound, arctiin, which typically comprises up to 3.5% of the plant material, while native arctigenin content is remarkably low at approximately only 0.19% [1]. This discrepancy is particularly problematic given that this compound demonstrates low bioavailability in humans and must be bioconverted to arctigenin by intestinal microbes before systemic absorption and biological activity can occur [1] [3]. This conversion limitation represents a critical bottleneck in arctigenin production and utilization.

Microbial fermentation has emerged as an efficient solution to this conversion challenge, enabling the large-scale production of bioavailable arctigenin from its more abundant precursor. By leveraging the enzymatic capabilities of specific fungal strains, particularly their β-glucosidase activity, this bioprocess facilitates the hydrolysis of this compound's glycosidic bond, transforming it into the active aglycone form with exceptional efficiency [1]. The optimized fermentation approach achieves remarkable conversion rates exceeding 99%, addressing the fundamental limitation of natural arctigenin scarcity and providing a viable pathway for pharmaceutical development of this promising therapeutic compound [1].

Table 1: Key Characteristics of this compound and Arctigenin

Property This compound Arctigenin
Bioavailability Low High
Natural Abundance in F. arctii 3.5% 0.19%
Conversion Requirement Requires activation Bioactive form
Therapeutic Potential Limited Extensive

Strain Selection and Fermentation Optimization

Microbial Strain Selection

The critical first step in developing an efficient arctigenin production platform involves the judicious selection of appropriate microbial strains with robust β-glucosidase activity. This enzyme is essential for catalyzing the hydrolysis of the glycosidic bond in this compound, thereby facilitating its conversion to bioactive arctigenin. Through systematic screening of six fungal strains, researchers identified Aspergillus awamori and Trichoderma reesei as the most effective converters when used in combination [1]. This specific microbial combination demonstrated superior performance in converting this compound to arctigenin while simultaneously minimizing substrate loss, achieving the stringent target metrics of >99% conversion rate, >95% dissolution rate, and <5% loss rate [1]. The complementary enzymatic profiles of these two strains create a synergistic effect that enhances the overall efficiency of the bioconversion process.

Comprehensive Fermentation Optimization

To achieve maximum conversion efficiency and process economics, researchers implemented a systematic, multivariate optimization approach addressing both nutritional and physical parameters. The initial optimization phase focused on media composition, specifically investigating the effects of various carbon and nitrogen sources on conversion efficiency. This was followed by the optimization of physical parameters including fermentation duration, pH, liquid volume, and inoculation density [1]. The solid-liquid ratio of the substrate emerged as a particularly critical factor, directly influencing both mass transfer efficiency and microbial accessibility to the substrate.

The optimization process employed an orthogonal experimental design to identify the optimal combination of parameters, resulting in a highly efficient and reproducible fermentation protocol [1]. The meticulous attention to these parameters significantly enhanced the conversion efficiency while simultaneously reducing process costs and time requirements, making the approach suitable for potential industrial-scale implementation.

Table 2: Optimized Fermentation Conditions for Arctigenin Production

Parameter Optimal Condition Impact on Fermentation
Microbial Strains Aspergillus awamori & Trichoderma reesei Synergistic β-glucosidase activity
Carbon Source Bran & cornflour Enhanced microbial growth and enzyme production
Nitrogen Source Peptone Optimal enzyme expression and microbial vitality
Fermentation Time 168 hours Complete substrate conversion
Temperature 30°C Ideal for fungal growth and enzyme activity
Agitation Speed 150 rpm Optimal oxygen transfer and mixing
Solid-Liquid Ratio 8.0 g F. arctii powder in 130 mL total volume Maximized substrate concentration and conversion efficiency

Detailed Fermentation Protocol

Fungal Strain Preparation and Media Formulation

The fermentation protocol begins with the careful preparation of fungal stock cultures and growth media. Aspergillus awamori, Trichoderma reesei, and other comparative strains should be obtained from recognized biological resource centers to ensure genetic stability and functional performance. For long-term preservation, maintain fungal cultures on Potato Dextrose Agar (PDA) slants at 4°C, with transfers to fresh media every 3-4 months to maintain viability [1]. For active culture preparation, transfer strains to PDA plates and incubate at 28-30°C for 5-6 days until mature spores form. Harvest these spores by adding sterile water and gently scraping the surface, then adjust the spore suspension to a concentration of 10⁶-10⁷ spores/mL using sterile physiological saline [1].

For seed culture preparation, inoculate 2.0 mL of spore suspension into 50 mL of Mandel nutrient solution (adjusted to pH 5.0-6.0 with sulfuric acid) in a 250 mL baffled flask. The Mandel nutrient solution should contain appropriate carbon, nitrogen, and mineral sources to support robust fungal growth [1]. Incubate the seed culture at 28-30°C with agitation at 175 rpm for 24-48 hours to obtain actively growing seed culture. This two-stage inoculation approach ensures adequate biomass accumulation before the main fermentation process, promoting more consistent and efficient bioconversion.

Fermentation Process and Conversion

For the main fermentation substrate, prepare a mixture containing 8.0 g of Fructus arctii powder (200 mesh particle size for enhanced surface area), 5.0 g of bran, 5.0 g of cornflour, and 0.6 g of peptone [1]. Transfer this mixture to an appropriate fermentation vessel and sterilize at 121°C for 15 minutes to eliminate contaminants. After sterilization, add 20 mL of sterile Mandel nutrient solution and adjust the total volume to 130 mL with sterile water, resulting in the optimal solid-liquid ratio identified during process optimization [1].

Inoculate the sterile fermentation medium with the prepared seed cultures of both Aspergillus awamori and Trichoderma reesei according to the proportions determined during optimization. Incubate the fermentation culture at 30°C with orbital agitation at 150 rpm for a total duration of 168 hours (7 days) to ensure complete conversion [1]. Throughout the fermentation process, monitor pH changes, which typically demonstrate a gradual increase reaching approximately 10.83 by process completion, indicating active metabolic activity and bioconversion progress. Following the fermentation period, recover the fermented material by drying at 100°C until constant weight, then pulverize to form a homogeneous powder for subsequent extraction and analysis [1].

fermentation_workflow cluster_strain Strain Preparation Phase cluster_medium Medium Preparation Phase cluster_fermentation Fermentation & Processing Phase Start Start Fermentation Protocol StrainPrep Strain Preparation: Maintain on PDA slants at 4°C Start->StrainPrep SporeSuspension Spore Suspension: Prepare 10⁶-10⁷ spores/mL StrainPrep->SporeSuspension StrainPrep->SporeSuspension SeedCulture Seed Culture: Inoculate in Mandel nutrient solution Incubate 28-30°C, 175 rpm, 24-48h SporeSuspension->SeedCulture SporeSuspension->SeedCulture MediumPrep Medium Preparation: 8.0g F. arctii powder, 5.0g bran 5.0g cornflour, 0.6g peptone SeedCulture->MediumPrep Sterilization Sterilization: 121°C for 15 minutes MediumPrep->Sterilization MediumPrep->Sterilization Inoculation Inoculation: Combine A. awamori & T. reesei Sterilization->Inoculation MainFermentation Main Fermentation: 30°C, 150 rpm, 168 hours pH monitoring until ~10.83 Inoculation->MainFermentation Inoculation->MainFermentation Harvest Harvest: Dry at 100°C, pulverize MainFermentation->Harvest MainFermentation->Harvest Extraction Extraction: 50 mL methanol, sonication Filtration and evaporation Harvest->Extraction Harvest->Extraction

Analytical Methods and Quantification

High-Performance Liquid Chromatography (HPLC) Analysis

The quantitative analysis of this compound and arctigenin throughout the fermentation process is essential for monitoring conversion efficiency and process consistency. For precise quantification, employ an Agilent 1200 series HPLC system or equivalent, equipped with a ZORBAX Extend-C18 column (4.6 mm × 250 mm, 5 μm particle size) maintained at a constant temperature of 30°C [1]. The mobile phase should consist of a methanol and water mixture in a volume ratio of 67:33, delivered at a consistent flow rate of 1.0 mL/min. The injection volume is typically set at 10 μL, with detection performed at 280 nm wavelength, which corresponds to the optimal absorbance characteristics of both analytes [1].

For calibration, prepare standard solutions of this compound and arctigenin with purity ≥99.8% by accurately weighing 9.18 mg of this compound standard and 23.36 mg of arctigenin standard, then dissolving in 50 mL of methanol to create a mixed standard solution [1]. Generate a five-point calibration curve by preparing serial dilutions (2, 4, 6, 8, and 10 mL of mixed standard solution in 10-mL volumetric flasks diluted with methanol). Inject each standard solution in triplicate and plot the peak areas against concentrations to establish linear regression equations for both compounds, ensuring correlation coefficients (R²) exceed 0.999 for quantitative accuracy.

Thin-Layer Chromatography (TLC) for Rapid Screening

For rapid qualitative assessment of fermentation progress, Thin-Layer Chromatography provides a valuable complementary technique. Apply samples and standards to TLC silica gel plates and develop using a solvent system consisting of chloroform, methanol, and glacial acetic acid in a ratio of 95:5:0.15 [1]. Visualize the separated compounds under UV light at 254 nm or using appropriate staining reagents. This method allows for quick verification of this compound conversion and arctigenin production, serving as a valuable process monitoring tool during fermentation optimization.

Calculation of Key Performance Metrics

To objectively evaluate fermentation efficiency, calculate three critical performance parameters using the HPLC quantification data. The conversion rate (T) reflects the efficiency of this compound biotransformation and is calculated as: T = (C₀₁ - Cₑ₁)/C₀₁ × 100, where C₀₁ represents the initial this compound concentration in unfermented powder and Cₑ₁ represents the residual this compound concentration in fermented material [1]. The dissolution rate (S) indicates the overall extraction efficiency and is determined as: S = (Cₑ₁ + Cₑ₂)/(C₀₁ + C₀₂) × 100, where C₀₂ is the initial arctigenin concentration and Cₑ₂ is the final arctigenin concentration in fermented material. The loss rate (L) simply complements the dissolution rate: L = 100 - S [1]. These metrics collectively provide a comprehensive assessment of process performance, with optimal fermentation achieving T > 99%, S > 95%, and L < 5%.

Table 3: HPLC Analytical Parameters for this compound and Arctigenin Quantification

Parameter Specification Purpose
Column ZORBAX Extend-C18 (4.6 mm × 250 mm, 5 μm) Compound separation
Mobile Phase Methanol:Water (67:33 v/v) Optimal resolution
Flow Rate 1.0 mL/min Consistent retention times
Column Temperature 30°C Retention time stability
Detection Wavelength 280 nm Maximum analyte absorbance
Injection Volume 10 μL Reproducible quantification
Calibration Range 5 concentration points Linear quantification
Retention Time Tracking This compound and arctigenin standards Compound identification

Downstream Processing and Purification

Extraction and Initial Processing

Following the completion of the fermentation process, the recovery of arctigenin requires efficient extraction and purification techniques to obtain a pharmaceutical-grade product. Begin by subjecting the dried fermented material to exhaustive extraction with methanol, typically using 50 mL of solvent per gram of dry fermented material [1]. Employ sonication assistance for 20 minutes to enhance extraction efficiency by disrupting cellular structures and improving compound solubility. After sonication, allow the mixture to stand overnight to ensure complete extraction, then filter through Whatman No. 1 filter paper or equivalent to remove particulate matter [1]. Concentrate the filtrate under reduced pressure evaporation at temperatures not exceeding 40°C to obtain the crude fermented F. arctii extract, which typically contains arctigenin at an average yield of 19.51 mg/g of starting material [1].

The extraction efficiency plays a crucial role in the overall process economics, with the optimized protocol achieving dissolution rates exceeding 95% while maintaining loss rates below 5%. This represents a significant improvement over conventional extraction methods, which often result in substantially higher compound loss. The careful control of extraction parameters, including solvent volume, extraction time, and temperature, ensures maximum recovery of the target compound while minimizing the co-extraction of undesirable impurities.

Purification by Silica Gel Chromatography

For applications requiring high-purity arctigenin, such as pharmaceutical formulation or mechanistic studies, further purification by column chromatography is essential. Pack a glass chromatography column with silica gel (200-300 mesh) as the stationary phase, using an appropriate slurry packing method to ensure uniform bed density [1]. Dissolve the crude extract in a minimal volume of dichloromethane or ethyl acetate and load carefully onto the prepared column. Elute the column with a stepwise gradient of dichloromethane-methanol or hexane-ethyl acetate, gradually increasing the polarity to selectively recover arctigenin while leaving impurities behind.

Monitor fraction composition by TLC or HPLC, pooling fractions containing pure arctigenin. This purification approach has been demonstrated to achieve exceptional purity levels of 99.33% arctigenin, suitable for even the most demanding pharmaceutical applications [1]. Following purification, remove solvent under reduced pressure and dry the final product under vacuum to obtain arctigenin as a white to off-white powder. The comprehensive downstream processing protocol ensures consistent product quality and facilitates the development of standardized arctigenin products for therapeutic evaluation.

Applications and Mechanistic Insights

Therapeutic Applications and Molecular Mechanisms

Arctigenin produced through microbial fermentation exhibits diverse pharmacological activities with potential applications across multiple therapeutic areas. In metabolic disorders, arctigenin has demonstrated significant efficacy in ameliorating high-fat diet-induced obesity and related metabolic disturbances by remodeling gut microbiota composition and function [3]. The compound enhances the abundance of short-chain fatty acid (SCFA)-producing bacteria while reducing populations of gram-negative bacteria, thereby decreasing circulating lipopolysaccharide (LPS) levels and attenuating metabolic endotoxemia [3]. These microbial changes activate multiple signaling pathways, including G protein-coupled receptors (GPRs) and inhibit histone deacetylase (HDAC) activity, collectively resulting in improved intestinal barrier function, reduced inflammation, and enhanced hepatic lipid metabolism.

In the context of infectious disease, arctigenin exhibits potent anti-inflammatory effects against avian pathogenic Escherichia coli (APEC) infection by modulating critical cellular signaling pathways [2]. Through inhibition of the PI3K/AKT and NF-κB pathways, arctigenin significantly reduces the expression of pro-inflammatory cytokines and decreases phosphorylation of AKT, P65, and IκB proteins [2]. More recently, arctigenin has revealed impressive anti-aging properties, functioning as a senomorphic agent that extends replicative lifespan in yeast models through induction of autophagy, enhancement of antioxidant defenses, and increased telomerase activity [4]. These diverse mechanisms underscore the substantial therapeutic potential of arctigenin produced through microbial fermentation.

mechanisms cluster_gut Gut Microbiota-Dependent Mechanisms cluster_direct Direct Cellular Mechanisms Arctigenin Arctigenin GutMicrobiota Gut Microbiota Modulation: ↑ SCFA-producing bacteria ↓ Gram-negative bacteria Arctigenin->GutMicrobiota Autophagy Autophagy Induction Arctigenin->Autophagy Arctigenin->Autophagy Antioxidant Antioxidant Defense Arctigenin->Antioxidant Arctigenin->Antioxidant Telomerase Telomerase Activation Arctigenin->Telomerase Arctigenin->Telomerase SCBAs SCFAs (Butyrate, Propionate) GutMicrobiota->SCBAs GutMicrobiota->SCBAs LPS Reduced LPS GutMicrobiota->LPS GutMicrobiota->LPS HDAC HDAC Inhibition SCBAs->HDAC SCBAs->HDAC GPR GPR Activation SCBAs->GPR SCBAs->GPR TLR4 TLR4/NF-κB Inhibition LPS->TLR4 LPS->TLR4 MetabolicEffects Metabolic Effects: ↓ Body weight ↓ Lipid accumulation ↑ Glucose homeostasis AntiInflammatory Anti-inflammatory Effects: ↓ Pro-inflammatory cytokines ↓ PI3K/AKT/NF-κB signaling AntiAging Anti-aging Effects: ↑ Autophagy ↑ Antioxidant enzymes ↑ Telomerase activity IntestinalBarrier Improved Intestinal Barrier HDAC->MetabolicEffects HDAC->IntestinalBarrier GPR->MetabolicEffects TLR4->AntiInflammatory Autophagy->AntiAging Antioxidant->AntiAging Telomerase->AntiAging

Troubleshooting and Technical Notes

Even with optimized protocols, researchers may encounter challenges during the microbial fermentation process for arctigenin production. One common issue is incomplete conversion of this compound to arctigenin, which may result from inadequate β-glucosidase activity. This problem can typically be addressed by verifying the viability and purity of fungal strains through regular subculturing and quality control measures. Additionally, ensure that the carbon-to-nitrogen ratio remains within optimal parameters, as deviation can significantly impact enzyme production and activity [1]. If conversion rates remain suboptimal, consider conducting small-scale experiments to adjust the inoculation ratio of Aspergillus awamori to Trichoderma reesei, as the synergistic relationship between these strains is crucial for maximum conversion efficiency.

Another frequent challenge involves low extraction recovery during downstream processing, resulting in unacceptable loss rates exceeding 5%. This issue can often be mitigated by optimizing the solid-liquid ratio during extraction and ensuring adequate sonication time and power [1]. When using silica gel chromatography for purification, column overloading may occur if the sample-to-stationary-phase ratio exceeds recommended parameters, potentially compromising the exceptional 99.33% purity achievable with this method [1]. For consistent HPLC analysis, maintain strict mobile phase preparation protocols and column conditioning procedures to ensure reproducible retention times and accurate quantification of both this compound and arctigenin throughout the fermentation monitoring process.

Table 4: Troubleshooting Guide for Common Fermentation Issues

Problem Potential Causes Solutions
Incomplete conversion (<99%) Suboptimal microbial vitality, incorrect C/N ratio, inadequate fermentation time Verify strain viability, optimize nutrient balance, extend fermentation to 168h
Low dissolution rate (<95%) Insufficient extraction, improper solvent volume, inadequate sonication Optimize solid-liquid ratio, ensure complete solvent coverage, increase sonication time
High loss rate (>5%) Adsorption to matrix, degradation during processing, inefficient filtration Add protective antioxidants, optimize temperature control, use appropriate filter media
HPLC peak broadening Column degradation, mobile phase contamination, excessive injection volume Replace guard column, use HPLC-grade solvents, reduce injection volume if needed
Microbial contamination Incomplete sterilization, inadequate aseptic technique Verify sterilization parameters, implement strict sterile transfer procedures

Conclusion

The optimized microbial fermentation protocol detailed in these application notes provides a robust, efficient, and scalable method for producing high-purity arctigenin from its naturally abundant precursor, this compound. By leveraging the synergistic β-glucosidase activity of Aspergillus awamori and Trichoderma reesei, this process achieves exceptional conversion rates exceeding 99%, effectively addressing the fundamental limitation of natural arctigenin scarcity [1]. The comprehensive approach encompasses strain selection, fermentation optimization, analytical quantification, and purification methodologies, providing researchers with a complete toolkit for arctigenin production.

The resulting arctigenin possesses significant therapeutic potential across multiple disease domains, including metabolic disorders, inflammatory conditions, and age-related physiological decline [2] [3] [4]. As research continues to elucidate the multifaceted mechanisms of arctigenin's biological activities, the availability of a reliable production method becomes increasingly vital for preclinical and clinical investigations. This protocol serves as a valuable resource for scientists and pharmaceutical developers seeking to harness the considerable promise of this potent natural compound for therapeutic applications.

References

Application Notes and Protocols: Anti-Inflammatory Research Applications of Arctiin

Author: Smolecule Technical Support Team. Date: February 2026


Introduction to Arctiin

This compound (ARC) is a major biologically active lignan found in the fruits of Arctium lappa L. (burdock) and other plant species [1]. It is the glycoside precursor to arctigenin (AG), with the chemical name arctigenin-4′-O-glucoside [2]. As a key compound in traditional Chinese medicine, this compound has garnered significant research interest for its potent anti-inflammatory, antioxidant, and immunomodulatory activities [3] [4]. These application notes provide a consolidated overview of its mechanisms, quantitative effects, and detailed experimental protocols for research applications in drug development.


Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects through the modulation of multiple critical signaling pathways and molecular targets. The table below summarizes the key mechanistic findings.

Table 1: Documented Anti-Inflammatory Mechanisms of Action of this compound

Target/Pathway Experimental Model Biological Effect/Mechanism Citations
NF-κB Pathway LPS-induced macrophages Inhibits NF-κB activation, reducing COX-2 expression and subsequent PGE2 production. [5]
P2X7R/NLRP3 Inflammasome CUMS mice model & CORT-stimulated PC12 cells Binds P2X7R, inhibiting NLRP3 inflammasome activation, caspase-1 cleavage, and IL-1β maturation. [6]
FGFR2/CSF1R Signaling In vitro & in vivo NASH models Attenuates glycolysis and inflammation, contributing to amelioration of non-alcoholic steatohepatitis. [7]
Macrophage Polarization In vitro and in vivo inflammation models Promotes polarization of pro-inflammatory M1 macrophages towards anti-inflammatory M2-like phenotypes. [8]
Cytokine Suppression LPS-induced macrophages & ALI mouse model Downregulates mRNA and protein levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). [2] [5]

The following diagram synthesizes the primary anti-inflammatory signaling pathways modulated by this compound, illustrating the interconnected mechanisms and key molecular targets.

G This compound This compound P2X7R P2X7 Receptor This compound->P2X7R Inhibits NFkB NF-κB Activation This compound->NFkB Inhibits FGFR2_CSF1R FGFR2/CSF1R Signaling This compound->FGFR2_CSF1R Inhibits MacrophagePolarization Macrophage Polarization (M1 to M2-like) This compound->MacrophagePolarization Promotes InflammatoryStimuli Inflammatory Stimuli (LPS, CORT, etc.) InflammatoryStimuli->P2X7R InflammatoryStimuli->NFkB InflammatoryStimuli->FGFR2_CSF1R NLRP3 NLRP3 Inflammasome P2X7R->NLRP3 CytokineRelease Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-1β, PGE2) NFkB->CytokineRelease NLRP3->CytokineRelease FGFR2_CSF1R->CytokineRelease Promotes Glycolysis InflammationResolution Inflammation Resolution & Tissue Protection CytokineRelease->InflammationResolution Leads to MacrophagePolarization->InflammationResolution Contributes to

Figure 1: this compound modulates multiple anti-inflammatory pathways. It directly inhibits key pro-inflammatory receptors and signaling hubs (red arrows), while promoting a protective macrophage phenotype (blue arrow), leading to reduced cytokine production and inflammation resolution.


Quantitative Data Summary

The efficacy of this compound has been quantified in various experimental models. The tables below consolidate key quantitative findings on its anti-inflammatory effects and pharmacokinetic parameters.

Table 2: Efficacy of this compound in Preclinical In Vivo Models

Disease Model Species Dose Key Results Citation
Acute Lung Injury (ALI) Mouse 12.5, 25, 50 mg/kg Dose-dependent reduction of IL-6, IL-1β, and TNF-α in BALF; inhibition of inflammatory cell infiltration. [2]
Non-Alcoholic Steatohepatitis (NASH) Mouse 50 mg/kg Attenuated steatosis, inflammation, and fibrosis; inhibited hepatic glycolysis and inflammatory signaling. [7]
Depression (CUMS model) Mouse 60, 120 mg/kg Mitigated hippocampal neuronal damage and reduced serum corticosterone levels; inhibited neuroinflammation. [6]

Table 3: In Vitro Anti-Inflammatory Activity of this compound

Cell Type/Assay Concentration Range Key Outcomes Citations
LPS-induced Macrophages 10 - 100 µM Suppressed NO, PGE2, IL-6, IL-1β, and TNF-α production; inhibited COX-2 and NF-κB. [5]
CORT-induced PC12 cells 12.5 - 50 µM Enhanced cell viability; reduced LDH release and neuronal apoptosis via P2X7R/NLRP3. [6]
Binding Affinity In silico docking Predicted strong binding to P2X7R, sharing the same site as the antagonist A438079. [6]

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the anti-inflammatory effects of this compound.

Protocol: Evaluating this compound in an LPS-Induced Macrophage Model

Objective: To assess the effect of this compound on the production of pro-inflammatory mediators in macrophages [5].

Materials:

  • Cell Line: RAW 264.7 murine macrophage cell line or primary peritoneal macrophages.
  • Test Compound: this compound (e.g., Sigma-Aldrich). Prepare a stock solution in DMSO and dilute in cell culture medium (final DMSO < 0.1%).
  • Inducing Agent: Lipopolysaccharide (LPS) from E. coli.
  • Other Reagents: Griess reagent for Nitric Oxide (NO), ELISA kits for cytokines (TNF-α, IL-6, IL-1β), PGE₂, RT-PCR reagents, Western blot reagents for iNOS, COX-2, and NF-κB pathway proteins.

Procedure:

  • Cell Seeding and Pre-treatment: Seed macrophages in appropriate culture plates and allow to adhere overnight.
  • Compound Treatment: Pre-treat cells with a range of this compound concentrations (e.g., 10, 30, 100 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).
  • Inflammation Induction: Stimulate the cells with LPS (e.g., 100 ng/mL) for a predetermined period (e.g., 6-24 hours).
  • Sample Collection:
    • Collect cell culture supernatant for NO, cytokine, and PGE₂ analysis.
    • Harvest cells for RNA or protein extraction to analyze gene and protein expression.
  • Analysis:
    • NO Production: Mix supernatant with Griess reagent; measure absorbance at 540 nm.
    • Cytokines & PGE₂: Quantify using commercial ELISA kits per manufacturer's instructions.
    • Gene Expression: Use RT-PCR to analyze mRNA levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β.
    • Protein Expression & Signaling: Use Western blot to detect iNOS, COX-2, phospho-IκBα, and nuclear translocation of NF-κB (p65 subunit).
Protocol: Evaluating this compound in a Mouse Acute Lung Injury (ALI) Model

Objective: To investigate the anti-inflammatory efficacy of this compound in vivo using an LPS-induced ALI model [2].

Materials:

  • Animals: Male C57BL/6 mice (e.g., 6-8 weeks old).
  • Test Compound: this compound. Suspend in a vehicle (e.g., 0.5% carboxymethyl cellulose sodium).
  • Inducing Agent: LPS from E. coli.
  • Equipment: Nebulizer, bronchoalveolar lavage (BAL) kit, cell counter, cytokine ELISA kits.

Procedure:

  • Grouping and Dosing: Randomly assign mice to groups (n=6-8): Control, LPS, LPS + this compound (e.g., 12.5, 25, 50 mg/kg), LPS + Positive Control (e.g., Dexamethasone). Administer this compound or vehicle orally 1 hour before LPS challenge.
  • ALI Induction: Anesthetize mice and induce ALI by intranasal instillation of LPS (e.g., 5 mg/kg in saline).
  • Sample Collection (6 hours post-LPS):
    • Bronchoalveolar Lavage (BAL): Perform BAL with cold PBS. Collect BAL fluid (BALF) by centrifugation.
    • Cell Pellet: Re-suspend and count total inflammatory cells using a hemocytometer.
    • Supernatant: Analyze for TNF-α, IL-6, and IL-1β levels by ELISA.
  • Data Analysis: Compare inflammatory cell counts and cytokine levels between groups to determine the efficacy of this compound.
Protocol: Assessing the P2X7R/NLRP3 Pathway in a Neuronal Injury Model

Objective: To elucidate the neuroprotective mechanism of this compound via the P2X7R/NLRP3 inflammasome pathway [6].

Materials:

  • In Vivo: CUMS mouse model or CORT-induced neuronal damage model.
  • In Vitro: PC12 cell line.
  • Key Reagents: Corticosterone (CORT), P2X7R antagonist (A438079), antibodies for P2X7R, NLRP3, caspase-1(p20), IL-1β, LDH assay kit.

Procedure (In Vitro PC12 Model):

  • Cell Treatment: Pre-treat PC12 cells with A438079 (e.g., 10 µM) for 1 hour, followed by co-treatment with this compound (e.g., 12.5-50 µM) for another hour.
  • Injury Induction: Stimulate cells with CORT (e.g., 400 µM) for 24 hours.
  • Analysis:
    • Cell Viability: MTT assay.
    • Cytotoxicity: Measure LDH release in the supernatant.
    • Molecular Analysis: Use Western blot to analyze protein expression of P2X7R, NLRP3, cleaved caspase-1, and mature IL-1β.
    • Molecular Docking: Perform in silico docking studies to predict the binding affinity and binding site of this compound to the P2X7R.

Pharmaceutical Development Considerations

  • Solubility and Bioavailability: this compound has poor aqueous solubility, which limits its oral bioavailability and therapeutic potential [2]. This is a critical consideration in formulation.
  • Innovative Solutions: Chemical modification is a promising strategy. The synthesis of a glucuronide derivative (arctigenin-4'-O-glucuronide) has been shown to improve water solubility and enhance in vivo anti-inflammatory efficacy in the ALI model compared to native this compound [2].
  • Pro-drug Strategy: As a glycoside, this compound is considered a prodrug of its aglycone, arctigenin. Metabolism by gut microbiota via deglycosylation is a key step for its in vivo activity [9].

References

Summary of Arctiin's Anticancer Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Mechanism of Action Key Molecular Targets/Pathways Observed Effects
Cervical Cancer [1] Inhibition of metastasis Suppression of S100A4 and PI3K/Akt pathway [1] Inhibits cell migration and invasion without significant cytotoxicity [1]
Multiple Cancers (e.g., myeloma, prostate, gastric, colon) [2] Induction of cell death & growth arrest Mitochondrial dysfunction; cell cycle arrest (G2/M phase); PI3K/AKT and JAK/STAT pathways [2] Inhibits cell proliferation; promotes apoptotic cell death; cytotoxic effects [2]
Hepatocellular Carcinoma (HCC) (via its metabolite arctigenin) [3] Induction of apoptosis & inhibition of proliferation Inhibition of PI3K/AKT pathway; downregulation of PIK3CA phosphorylation [3] Induces apoptosis at high concentrations; inhibits tumor growth in vivo [3]

The following diagram synthesizes findings from multiple studies to illustrate the core signaling pathways through which arctiin exerts its anticancer effects, particularly highlighting the pivotal role of the PI3K/AKT pathway.

arctiin_mechanism cluster_path1 PI3K/AKT Signaling Axis cluster_path2 Other Key Pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Modulates MitochondrialDysfunction Mitochondrial Dysfunction This compound->MitochondrialDysfunction Induces CellCycleArrest Cell Cycle Arrest (G2/M Phase) This compound->CellCycleArrest Induces Akt Akt (Phosphorylated) PI3K->Akt S100A4 Metastasis Promoter S100A4 Akt->S100A4 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Increased Cell Proliferation Akt->Proliferation Migration Enhanced Cell Migration/Invasion Akt->Migration JAK_STAT->Proliferation ApoptoticDeath Apoptotic Cell Death MitochondrialDysfunction->ApoptoticDeath Leads to ProliferationInhibition Inhibition of Cell Proliferation CellCycleArrest->ProliferationInhibition Leads to

Detailed Experimental Protocols

For researchers looking to validate these mechanisms, here are detailed methodologies for key assays based on the cited literature.

Protocol 1: Cell Migration and Invasion Assay (Boyden Chamber)

This protocol is adapted from a study investigating this compound's anti-metastatic effects in cervical cancer cells [1].

  • 1. Cell Culture and Treatment

    • Cell Lines: Human cervical cancer cells (e.g., HeLa, SiHa).
    • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ atmosphere [1].
    • Treatment: Seed cells and treat with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 24 hours prior to the assay. A specific Akt activator like SC-79 (10 µM) can be used as a control to revert this compound's effects [1].
  • 2. Assay Setup

    • Migration Assay: After treatment, harvest cells and load them into the upper chamber of a Boyden chamber in serum-free medium (e.g., 0.5% FBS DMEM). The lower chamber should contain medium with 10% FBS as a chemoattractant. Incubate for 24 hours [1].
    • Invasion Assay: Coat the membrane of the upper chamber with 10 µL of Matrigel (simulating the extracellular matrix) and allow it to air-dry before loading the cells. The rest of the procedure is identical to the migration assay [1].
  • 3. Data Quantification

    • After incubation, carefully remove non-migrated/invaded cells from the upper side of the membrane.
    • Fix cells that have migrated to the lower side with methanol and stain with Giemsa solution.
    • Count the stained cells in multiple random fields under a light microscope to quantify migration and invasion [1].
Protocol 2: Analysis of Apoptosis by Flow Cytometry

This method is crucial for quantifying this compound-induced cell death and is based on a study on knee osteoarthritis, which utilized the same fundamental principle for detecting apoptosis [4].

  • 1. Cell Seeding and Treatment

    • Seed cells (e.g., chondrocytes, or cancer cell lines) in a 6-well plate at a density of 5 × 10⁵ cells/well and allow them to adhere.
    • Treat cells with this compound at desired concentrations (e.g., 20 µM and 40 µM) for 48 hours. Include a negative control (untreated) and a positive control (e.g., 100 µM Deferoxamine in the referenced study) [4].
  • 2. Cell Staining

    • Harvest the cells (both adherent and floating) and wash twice with cold PBS.
    • Resuspend the cell pellet in a binding buffer.
    • Add Annexin V-FITC to the cell suspension and incubate for 15 minutes at 4°C in the dark.
    • Add Propidium Iodide (PI) and incubate for another 15 minutes at room temperature in the dark [4].
  • 3. Flow Cytometry Analysis

    • Analyze the stained cells immediately using a flow cytometer (e.g., FACS LSRFortessa).
    • The cell populations can be distinguished as follows:
      • Annexin V-FITC-negative / PI-negative: Viable cells.
      • Annexin V-FITC-positive / PI-negative: Early apoptotic cells.
      • Annexin V-FITC-positive / PI-positive: Late apoptotic or necrotic cells [4].

Pharmacokinetic Considerations for Drug Development

A critical factor for the translational development of this compound is its pharmacokinetic profile [2] [3]:

  • Oral Bioavailability: Pharmacokinetic studies indicate that this compound has poor oral bioavailability [2]. However, its aglycone metabolite, arctigenin, demonstrates relatively high oral bioavailability in animal models and was reported to have good oral availability and favorable safety in a Phase I clinical trial for pancreatic cancer [3].
  • Metabolism: this compound undergoes extensive metabolic transformations, including glucuronidation and hydrolysis, primarily in the liver and intestine [3].

Future Research Directions

To advance this compound towards clinical application, future studies should focus on:

  • Bioavailability Enhancement: Developing novel drug delivery systems (e.g., nanoparticles, liposomes) to improve its solubility and metabolic stability [5].
  • In-depth Mechanistic Studies: Further elucidating its effects on other cancer types and its interplay with the tumor microenvironment.
  • Combination Therapy: Investigating its synergistic effects with conventional chemotherapeutic agents.
  • Robust Clinical Trials: Moving beyond preclinical models to establish human efficacy and safety profiles.

References

Arctiin as a Potential Disease-Modifying Osteoarthritis Drug (DMOAD): Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Osteoarthritis (OA) is a whole-joint disease characterized by cartilage degradation, subchondral bone sclerosis, and synovial inflammation, affecting hundreds of millions of adults worldwide [1]. A significant challenge in OA management is the lack of treatments that modify the underlying disease pathology; most current therapies only offer symptomatic relief [2] [1]. Arctiin (ARC), a major lignan extracted from the seeds of Arctium lappa (Burdock), has emerged as a multi-targeted candidate with potential DMOAD properties [3] [4] [5].

Recent studies elucidate two primary, complementary mechanisms for this compound's anti-osteoarthritic effects:

  • Suppression of Oxidative Stress: ARC alleviates iron overload (IO)-induced oxidative stress in chondrocytes by activating the AKT/NRF2/HO-1 signaling pathway. This activation inhibits multiple cell death pathways, including apoptosis and ferroptosis, thereby protecting cartilage [3] [6].
  • Regulation of Cholesterol Metabolism: ARC modulates the dysregulated cholesterol metabolic pathway in OA chondrocytes by inhibiting the CH25H-CYP7B1-RORα axis, reducing inflammation and extracellular matrix (ECM) degradation [4].

The following application notes provide a structured summary of quantitative data and detailed protocols to facilitate further investigation and development of ARC.

Key Findings and Quantitative Data Summary

Summary of this compound's Efficacy in Preclinical Models

Table 1: In Vitro Effects of this compound on Chondrocytes

Treatment Condition Key Outcomes Concentrations Used Signaling Pathways Involved
FAC-induced Iron Overload [3] ↑ Cell viability; ↓ Apoptosis & Ferroptosis; ↓ Intracellular iron, ROS, lipid-ROS; Restored mitochondrial membrane potential 20 µM, 40 µM AKT/NRF2/HO-1
IL-1β-induced Inflammation [4] Reversed IL-1β-induced: ↓ MMP3, MMP13, COX-2; ↑ Collagen II, SOX9; Modulated cholesterol metabolism 0.01 µM, 0.1 µM CH25H/CYP7B1/RORα
IL-1β-induced Inflammation [5] Rescued IL-1β-induced: ↓ Matrix synthesis; ↑ Proteinases; Effect abolished by NRF2 inhibitor 2.5 µM, 5 µM, 10 µM NRF2

Table 2: In Vivo Efficacy of this compound in Osteoarthritis Models

Animal Model Treatment Regimen Key Outcomes Citation
DMM + Iron Dextrin (ID)-induced KOA in mice Not specified (in vivo ARC administration) Significantly improved KOA severity; Reduced cartilage degeneration [3]
ACLT + MMx in rats Post-operative ARC for 8 weeks Preserved hyaline cartilage; Reduced ECM loss; Inhibited subchondral bone osteolysis [4]
Post-traumatic OA mice Intraperitoneal injection Ameliorated cartilage erosion and subchondral bone sclerosis [5]
Severe OA mice (12-week) Intra-articular injection of GG-CD@ARC gel Counteracted cartilage degeneration; Sustained drug release [5]

Detailed Experimental Protocols

In Vitro Protocol: Assessing ARC Effects on Iron Overload-Induced Chondrocyte Damage [3]

This protocol evaluates ARC's cytoprotective effects against iron overload.

1. Primary Murine Chondrocyte Isolation and Culture:

  • Source: Cartilage from 1-week-old C57BL/6 male mice knee joints.
  • Digestion: Mince cartilage and digest sequentially with 0.25% trypsin-EDTA for 30 min, followed by DMEM/F12 containing collagenase type II for 6 hours at 37°C.
  • Culture: Filter cells through a 70 µm strainer and seed in flasks. Culture in DMEM/F12 medium supplemented with 10% FBS and 1% P/S at 37°C with 5% CO2. Use cells at 80-90% confluency, passaged at 1:3.

2. Cell Viability Assay (CCK-8):

  • Seeding: Seed chondrocytes in a 96-well plate at 3 × 10³ cells/well.
  • Treatment: After 24 h, treat with 500 µM FAC (to induce iron overload), 100 µM DFO (positive control), and ARC (e.g., 5, 10, 20, 40 µM) for 48 h.
  • Measurement: Add 10 µL CCK-8 solution per well. Incubate at 37°C for 1 h in the dark.
  • Analysis: Measure absorbance at 450 nm. Perform each treatment in triplicate.

3. Apoptosis Rate by Flow Cytometry:

  • Seeding: Seed chondrocytes in a 6-well plate at 5 × 10⁵ cells/well.
  • Treatment Groups:
    • NC: Negative control.
    • MOD: 500 µM FAC.
    • PC: 500 µM FAC + 100 µM DFO.
    • ARC-L: 500 µM FAC + 20 µM ARC.
    • ARC-H: 500 µM FAC + 40 µM ARC.
    • Treat for 48 h.
  • Staining: Harvest cells, wash with PBS, and stain with Annexin V-FITC (4°C for 15 min) followed by propidium iodide (PI, room temp for 15 min) in darkness.
  • Analysis: Analyze stained cells using a flow cytometer (e.g., FACS LSRFortessa). Perform triplicate experiments.

4. Evaluation of Intracellular Iron, ROS, and Lipid-ROS:

  • Seeding: Seed cells in a 24-well plate at 1 × 10⁵ cells/well.
  • Staining: Use Calcein-AM for iron content and specific fluorescent probes (e.g., C11 BODIPY 581/591) for lipid-ROS, following manufacturer's instructions.
  • Measurement: Quantify fluorescence density using a fluorescence plate reader or microscope.
In Vitro Protocol: Assessing ARC Effects on IL-1β-Induced Inflammation and Cholesterol Metabolism [4]

This protocol assesses ARC's role in mitigating inflammation and regulating cholesterol pathways.

1. Cell Viability and Cytotoxicity (CCK-8):

  • Perform CCK-8 assay on chondrocytes treated with ARC (0.01 to 20 µM) over 24, 48, and 72 hours to establish non-cytotoxic concentrations (0.01 and 0.1 µM recommended).

2. Modulating Inflammatory Responses and ECM Degradation:

  • Stimulation: Stimulate chondrocytes with 10 ng/mL IL-1β to create an inflammatory microenvironment.
  • ARC Treatment: Co-treat with non-cytotoxic ARC concentrations (0.01 and 0.1 µM).
  • Analysis:
    • Gene Expression: Use qRT-PCR to analyze mRNA levels of MMP3, MMP13, COX-2, Collagen II, and SOX9.
    • Protein Expression: Use Western Blotting and Immunofluorescence to detect corresponding protein levels (e.g., Collagen II, MMP13).

3. Investigating Cholesterol Metabolism:

  • Treatment: Treat IL-1β-stimulated chondrocytes with ARC (0.1 µM).
  • Analysis: Perform qRT-PCR and Western Blotting to measure expression changes in key cholesterol metabolic pathway components (LOX-1, LXR-α, ABCA1, CH25H, CYP7B1, RORα).

Signaling Pathway Workflows

This compound's protective effects are mediated through specific signaling pathways, as illustrated below.

arc_oat_pathway This compound-Mediated Signaling Pathways in Osteoarthritis cluster_0 Anti-Oxidative Stress Pathway (Iron Overload Model) cluster_1 Cholesterol Metabolism Pathway (Inflammation Model) ARC_Ox This compound (ARC) AKT AKT Activation ARC_Ox->AKT NRF2 NRF2 AKT->NRF2 HO1 HO-1 Expression NRF2->HO1 Ox_Outcomes ↓ Intracellular Iron ↓ ROS & Lipid-ROS ↓ Apoptosis & Ferroptosis ↑ Mitochondrial Function HO1->Ox_Outcomes ARC_Chol This compound (ARC) CH25H Inhibits CH25H ARC_Chol->CH25H CYP7B1 Inhibits CYP7B1 CH25H->CYP7B1 RORa Inhibits RORα CYP7B1->RORa Chol_Outcomes ↓ ECM Degradation ↓ Inflammatory Response ↑ Collagen II & SOX9 RORa->Chol_Outcomes IL1b IL-1β Stimulation FAC FAC-induced Iron Overload

Formulation and Delivery Strategies

For translation to clinical application, advanced delivery systems for ARC have been explored:

  • Gellan Gum (GG) Microcarrier: A gellan gum-based bioactive gel (GG-CD@ARC) has been developed for sustained intra-articular drug delivery [5].
  • Protocol for Intra-articular Injection in OA Mice: The GG-CD@ARC gel is administered via intra-articular injection. This formulation provides long-term and sustained drug release, effectively countering cartilage degeneration even in a severe (12-week) OA mouse model [5].

Discussion and Future Perspectives

The compiled data strongly positions this compound as a promising multi-targeted candidate for OA treatment. Its ability to mitigate two distinct pathological drivers—oxidative stress and aberrant cholesterol metabolism—addresses the complex heterogeneity of OA, which is a significant reason for the failure of many previous clinical trials [2].

Future work should focus on:

  • Optimizing Delivery: The development of sustained-release intra-articular formulations, like GG-CD@ARC, is crucial for enhancing therapeutic efficacy and patient compliance [5].
  • Clinical Trial Design: Future clinical trials must incorporate carefully selected endpoints. As highlighted in broader OA drug development discussions, successful trials may need to combine structural endpoints (e.g., MRI-measured cartilage loss) with patient-reported outcomes (pain and function) to convincingly demonstrate disease modification [2] [1].
  • Phenotype Stratification: Given its dual mechanisms, ARC might be most effective in specific OA phenotypes, such as patients with indicators of high oxidative stress or metabolic dysregulation [2].

References

Therapeutic Application of Arctiin in Atopic Dermatitis: Experimental Protocols and Mechanistic Insights

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Arctiin (ARC), a primary lignan compound derived from the fruits of Arctium lappa L. (burdock), has emerged as a promising therapeutic candidate for immune-mediated skin diseases, particularly atopic dermatitis (AD). With AD affecting up to 20% of children and 3% of adults globally and ranking first in the global disease burden caused by skin conditions, there is a pressing need for novel treatments that offer improved safety profiles and long-term applicability compared to conventional corticosteroids and calcineurin inhibitors [1] [2]. This compound exhibits diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-allergic properties, making it a compelling subject for dermatological research and development [3] [1].

The therapeutic potential of this compound is particularly relevant for patients who experience inadequate responses, intolerance, or contraindications to existing topical treatments [4]. This document provides comprehensive experimental protocols and mechanistic insights to support researchers and drug development professionals in exploring this compound's application in atopic dermatitis models. We summarize key quantitative data from recent studies and provide detailed methodologies for evaluating this compound's efficacy, with a focus on its novel mechanisms of action involving the TLR4/MyD88/NF-κB and NLRP3/Caspase-1/GSDMD signaling pathways [1] [2].

Mechanism of Action

This compound exerts its anti-dermatitis effects through multimodal mechanisms targeting key inflammatory and cell death pathways implicated in atopic dermatitis pathogenesis. The compound demonstrates exceptional binding properties with Toll-like receptor 4 (TLR4), as confirmed through molecular docking studies, which initiates its primary anti-inflammatory activity [1] [2]. Through this binding, this compound suppresses the downstream TLR4/MyD88/NF-κB signaling cascade, reducing the production of pro-inflammatory cytokines including IL-1β, IL-6, TNF-α, TSLP, and IFN-γ [1] [2].

Simultaneously, this compound addresses pyroptosis, an inflammatory form of programmed cell death that contributes to AD pathology. The compound inhibits the NLRP3/Caspase-1/GSDMD pathway, preventing the cleavage of gasdermin D and subsequent release of mature interleukin-1β [1] [2]. This dual-pathway inhibition results in comprehensive suppression of inflammation and cellular damage, restoring skin barrier function and reducing hypersensitivity responses, as evidenced by significant decreases in serum IgE levels in experimental models [1] [2].

The following diagram illustrates the key mechanistic pathways through which this compound alleviates atopic dermatitis:

G cluster_pathway1 TLR4/MyD88/NF-κB Pathway cluster_pathway2 NLRP3 Inflammasome Pathway ARC This compound (ARC) TLR4 TLR4 ARC->TLR4 Inhibits NLRP3 NLRP3 ARC->NLRP3 Inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB InflammatoryCytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, TSLP, IFN-γ) NFkB->InflammatoryCytokines BiologicalEffects Therapeutic Effects in AD: • Reduced skin thickness • Decreased mast cell infiltration • Lower serum IgE levels • Improved skin barrier function InflammatoryCytokines->BiologicalEffects Caspase1 Caspase-1 NLRP3->Caspase1 GSDMD GSDMD Caspase1->GSDMD Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD->Pyroptosis Pyroptosis->BiologicalEffects

Quantitative Data Summary

Efficacy Profile of this compound in Preclinical Models

Table 1: Summary of Key Efficacy Endpoints from In Vivo Studies

Parameter Model Treatment Result Significance
Dermatitis Score DNCB-induced AD in mice ARC (25 mg/kg, 17 days) Significant reduction p < 0.05 vs. model group [1]
Skin Thickness DNCB-induced AD in mice ARC (25 mg/kg, 17 days) Significant reduction p < 0.05 vs. model group [1]
Serum Total IgE DNCB-induced AD in mice ARC (25 mg/kg, 17 days) Significant reduction p < 0.05 vs. model group [1]
Mast Cell Infiltration DNCB-induced AD in mice ARC (25 mg/kg, 17 days) Markedly reduced Histological confirmation [1]

Table 2: In Vitro Anti-inflammatory Effects of this compound

Target Cell Type/Model Concentration Effect Reference
TLR4/MyD88/NF-κB HaCaT cells + TNF-α/IFN-γ Not specified Significant pathway inhibition [1] [2]
NLRP3/Caspase-1/GSDMD HaCaT cells + TNF-α/IFN-γ Not specified Reduced pyroptosis [1] [2]
IL-1β expression Skin tissue of AD mice 25 mg/kg Downregulated [1]
TSLP mRNA Skin tissue of AD mice 25 mg/kg Downregulated [1]
IFN-γ mRNA Skin tissue of AD mice 25 mg/kg Downregulated [1]
Safety and Tolerability Data

The favorable safety profile of this compound represents one of its most significant advantages over current AD treatments. In preclinical studies, this compound demonstrated:

  • No cytotoxic effects on chondrocytes at concentrations ranging from 0.01 to 1 μM, though decreased cell viability was observed at 20 μM after 24 and 72 hours [5].
  • Excellent tolerability in murine models with no reported adverse events at therapeutic doses (25 mg/kg) [1].
  • Superior safety potential compared to corticosteroids, which can cause skin atrophy, and calcineurin inhibitors, which carry long-term cancer risks [1] [2].

Experimental Protocols

In Vivo Protocol: DNCB-Induced Atopic Dermatitis Mouse Model
4.1.1 Animal Preparation and Grouping
  • Animals: Female Balb/c mice (6-8 weeks old, 20±2 g) [1] [2].
  • Acclimation: 1 week under pathogen-free conditions (12h light/12h dark cycle; temperature: 22±1°C; humidity: 55±5%) with ad libitum access to food and water [1] [2].
  • Group assignment: Randomize into four groups (n=6 each):
    • Control group (vehicle only)
    • Model group (DNCB + PBS)
    • ARC group (DNCB + this compound 25 mg/kg)
    • Positive control group (DNCB + dexamethasone 1 mg/kg) [1] [2].
4.1.2 AD Induction and Compound Administration
  • Sensitization: Apply 1% DNCB solution (in acetone:olive oil = 3:1) to shaved dorsal skin (2×2 cm²) on days 1 and 2 [1] [2].
  • Challenge: Apply 0.5% DNCB solution every 2 days for a total of 9 applications [1] [2].
  • Treatment administration:
    • Begin this compound or dexamethasone treatment on day 4.
    • Administer compounds intraperitoneally once daily for 17 days.
    • Control and model groups receive equal volume of PBS [1] [2].
4.1.3 Efficacy Assessment and Sample Collection
  • Dermatitis scoring: Evaluate weekly based on four symptoms (erythema, edema, dryness, ulceration) using 0-3 scale (0=none, 1=mild, 2=moderate, 3=severe) [1] [2].
  • Skin thickness measurement: Use vernier calipers positioned on the midline of dorsal skin [1] [2].
  • Sample collection: On day 21, collect blood for serum IgE measurement and isolate dorsal skin tissue [1] [2].
  • Tissue processing: Fix portion in 4% paraformaldehyde for histology; store remainder at -80°C for molecular analyses [1] [2].
In Vitro Protocol: HaCaT Cell Inflammation Model
4.2.1 Cell Culture and Stimulation
  • Cell line: Human keratinocyte HaCaT cells.
  • Culture conditions: Maintain in appropriate medium with 10% FBS and antibiotics at 37°C in 5% CO₂ [1] [2].
  • Inflammation induction: Stimulate with TNF-α and IFN-γ to induce inflammatory response.
  • This compound treatment: Apply this compound at predetermined non-cytotoxic concentrations (validate via cell viability assays) [1] [2].
4.2.2 Molecular Analysis
  • Protein expression: Assess TLR4/MyD88/NF-κB and NLRP3/Caspase-1/GSDMD pathway proteins via Western blotting [1] [2].
  • Gene expression: Measure mRNA levels of TSLP, IFN-γ, and other inflammatory mediators using RT-qPCR [1] [2].
  • Molecular docking: Confirm binding interaction between this compound and TLR4 [1] [2].
Analytical Methods
4.3.1 Histopathological Analysis
  • Tissue processing: Embed fixed skin tissue in paraffin and section at 3.5μm thickness [1] [2].
  • H&E staining: Assess general histology and epidermal thickness.
  • Toluidine blue staining: Identify and quantify mast cell infiltration [1] [2].
  • Immunohistochemistry: Detect NLRP3 and other target proteins using specific antibodies [1] [2].
4.3.2 Serum IgE Measurement
  • Sample preparation: Separate serum from blood samples by centrifugation (3000 rpm, 15 minutes) [1] [2].
  • ELISA procedure: Use commercial IgE ELISA kit according to manufacturer's protocol [1] [2].

Formulation and Drug Development Considerations

The poor water solubility of this compound presents a significant challenge in pharmaceutical development. Recent advances in formulation strategies have focused on addressing this limitation:

  • Chemical derivatives: Arctigenin-4'-O-glucuronide, a water-soluble glucuronide derivative synthesized through TEMPO-mediated oxidation, demonstrates improved anti-inflammatory efficacy in acute lung injury models compared to native this compound [6]. This derivative retains the active structure while enhancing aqueous solubility.

  • Alternative delivery systems: Future research should explore advanced drug delivery approaches including solid dispersions, liposomes, cyclodextrin inclusions, and nanoparticles to improve this compound's bioavailability and therapeutic potential [6].

Conclusion and Future Perspectives

This compound represents a promising multi-target therapeutic candidate for atopic dermatitis with demonstrated efficacy in preclinical models. Its dual inhibition of both inflammatory (TLR4/MyD88/NF-κB) and pyroptosis (NLRP3/Caspase-1/GSDMD) pathways positions it as a potentially superior alternative to current single-target therapies [1] [2].

Future research should focus on:

  • Standardized phytochemical characterization of this compound preparations [3]
  • Comprehensive pharmacokinetic and safety studies [3]
  • Controlled clinical investigations to establish human efficacy and dosing [3]
  • Development of optimized formulations to overcome solubility limitations [6]
  • Exploration of combination therapies with existing treatments

The experimental protocols outlined herein provide a foundation for further investigation of this compound's potential as a novel therapeutic agent for atopic dermatitis and other inflammatory skin conditions.

References

high-speed counter-current chromatography arctiin purification

Author: Smolecule Technical Support Team. Date: February 2026

HSCCC Protocol for Arctiin Purification

This protocol is adapted from the study "Application of preparative high-speed counter-current chromatography for separation and purification of this compound from Fructus Arctii" [1] [2] [3].

Materials and Equipment
  • Crude Extract: 350 mg of crude extract from Arctium lappa L. (Fructus Arctii) pre-purified on an AB-8 macroporous resin. The crude extract should contain approximately 49% this compound [1].
  • Two-Phase Solvent System: Ethyl acetate - n-butanol - ethanol - water at a volume ratio of 5:0.5:1:5 [1] [2].
  • HSCCC Instrument: Any preparative HSCCC system with a multi-layer coil column.
  • Mobile Phase: Upper organic phase of the equilibrated solvent system.
  • Stationary Phase: Lower aqueous phase of the equilibrated solvent system.
  • Elution Mode: Head-to-tail (upper phase mobile) [1].
  • Detection: UV detector set at 280 nm [2].
Step-by-Step Procedure
  • Solvent System Preparation: Add all solvents in the designated volume ratio to a separation funnel. Shake thoroughly and allow it to equilibrate at room temperature. Separate the two phases shortly before use [1].
  • Column Preparation: Fill the HSCCC column entirely with the stationary phase (lower aqueous phase).
  • System Startup: Start the rotation of the HSCCC apparatus at 800 rpm.
  • Mobile Phase Introduction: Pump the mobile phase (upper organic phase) into the column at a flow rate of 2.0 mL/min.
  • Equilibration: Continue until the mobile phase emerges from the outlet and the system is hydraulically stable.
  • Sample Injection: Dissolve the 350 mg of crude extract in 5 mL of a 1:1 mixture of the upper and lower phases. Inject the sample solution through the injection valve.
  • Separation and Collection: Continue elution with the mobile phase. Collect fractions based on the UV chromatogram. The target this compound peak will be eluted.
  • Recovery and Analysis: Recover the separated this compound from the collected fractions by evaporating the solvent. Analyze the purity of the final product by HPLC or LC-MS [1] [2].
Key Experimental Data and Outcomes

The table below summarizes the key parameters and results from the study:

Parameter Details / Value Source
Source Material Crude extract of Fructus Arctii (350 mg, ~49% this compound) [1] [2]
Solvent System Ethyl acetate - n-butanol - ethanol - water (5:0.5:1:5, v/v/v/v) [1] [2]
Flow Rate 2.0 mL/min [1]
Rotation Speed 800 rpm [1]
Separation Time 5 hours [1] [2]
Sample Load 350 mg crude extract [1] [2]
Yield 159 mg this compound [1] [2]
Purity 98% [1] [2]
Partition Coefficient (K) 1.56 (for the selected solvent system) [2]

Critical Factors for Method Success

  • Solvent System Selection: The success of HSCCC heavily depends on selecting a solvent system that provides an ideal partition coefficient (K) for the target compound. A K value between 0.5 and 2 is generally considered optimal [4] [2]. The cited study tested several systems, and the one with a K value of 1.56 for this compound proved most effective [2].
  • Solvent System Settling Time: The settling time of the solvent system is a crucial indicator of its suitability. A settling time of less than 30 seconds is generally desirable for a stable separation and high retention of the stationary phase [4].
  • Sample Solubility: The sample must be soluble in the solvent system, either in one phase or a mixture of both, to ensure proper partitioning [4].

Advancements and Modern Context

While the core protocol is robust, the field has evolved. Later studies have optimized the process further:

  • Improved Extraction: A 2016 study integrated Microwave-Assisted Extraction (MAE) directly with HSCCC, creating a more efficient and rapid pipeline for obtaining this compound and its aglycone, arctigenin, from Fructus Arctii [3].
  • Broader Applications: HSCCC has been widely recognized as a versatile technique for separating active compounds from natural products, including flavonoids, alkaloids, and lignans like this compound, often with high purity and recovery rates [4].

The following workflow diagram summarizes the key steps of the HSCCC process described in the protocol.

cluster_1 Preparation Phase cluster_2 Separation Phase cluster_3 Collection & Analysis Start Start HSCCC Purification P1 Prepare Two-Phase Solvent System (Ethyl acetate/n-butanol/ethanol/water) Start->P1 P2 Equilibrate and Separate Phases P1->P2 P3 Fill Column with Stationary Phase (Aqueous Lower Phase) P2->P3 S1 Start Column Rotation (800 rpm) P3->S1 S2 Pump Mobile Phase (Organic Upper Phase) at 2.0 mL/min S1->S2 S3 Inject Sample Solution (350 mg crude extract) S2->S3 S4 Elute with Mobile Phase (Head-to-Tail mode) S3->S4 C1 Collect Fractions (Monitor at 280 nm) S4->C1 C2 Evaporate Solvent C1->C2 C3 Analyze Purity by HPLC/LC-MS C2->C3

Key Considerations for Researchers

The 2005 protocol remains an excellent starting point. For your application notes, you could highlight:

  • Reproducibility: The method is well-documented and has been successfully reproduced in other studies for isolating related compounds [3].
  • Scalability: HSCCC is inherently scalable. The semi-preparative scale described can be adjusted using columns with different internal diameters (e.g., analytical: 0.85-1.0 mm, preparative: 2.6 mm) [4].
  • Modern Integration: Consider exploring the integration of advanced extraction techniques like MAE to improve overall efficiency and speed, as demonstrated in later research [3].

References

optimizing arctiin to arctigenin conversion rate

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles & Optimized Protocol

First, it's helpful to understand why this conversion is necessary. In Fructus arctii powder, the natural content of arctigenin is very low (~0.19%), while its precursor, arctiin, is much more abundant (up to 3.5%) [1]. This compound has low bioavailability and must be converted into arctigenin by the enzymatic removal of a glucose molecule to be readily absorbed and exert its biological effects [2] [3].

The following diagram outlines the general workflow for the microbial conversion and extraction process:

G Start Start: Prepare F. arctii Powder A Inoculate Fungal Strains (A. awamori & T. reesei) Start->A B Optimized Solid-State Fermentation A->B C Dry and Extract with Methanol B->C D Purify via Silica Gel Column Chromatography C->D End End: Obtain High-Purity Arctigenin D->End

The most effective method identified uses co-fermentation with specific fungi, Aspergillus awamori and Trichoderma reesei, which are known for their high expression of β-glucosidase—the key enzyme that cleaves the sugar molecule from this compound [1] [4]. After extensive optimization, the following protocol was established:

  • Fermentation Strains: A combination of Aspergillus awamori and Trichoderma reesei [1] [4].
  • Substrate: 52% Fructus arctii powder (200 mesh) in the fermentation medium [4].
  • Optimal Culture Conditions [1] [4]:
    • Carbon Source: Equal amounts of bran, sucrose, and cornflour.
    • Nitrogen Source: Urea.
    • Fermentation Time: 144 hours.
    • pH: 6.0.
    • Inoculation Volume: 2 mL of seed solution per 110 mL of fermentation medium.
  • Resulting Performance: This optimized process achieved an this compound conversion rate of 99.84%, a final product dissolution rate of 95.74%, and a loss rate of only 4.26% [1] [5].
  • Extraction & Purification: The crude extract from the fermented material is purified using silica gel column chromatography, yielding arctigenin with a purity of 99.33% [1] [4].

Key Experimental Data for Comparison

For easy comparison, the key quantitative findings from the optimization process are summarized in the tables below.

Table 1: Optimization of Fermentation Parameters This table shows how different factors influence the conversion and dissolution rates, leading to the optimal conditions [4].

Factor Tested Range Optimal Value Impact on Conversion Rate Impact on Dissolution/Loss Rate
Carbon Source 7 different sources Bran + Sucrose + Cornflour (equal parts) No significant effect (94-98%) Significant effect; optimal with combination
Nitrogen Source 6 different sources Urea No significant effect (96-98%) Significant effect; best with urea
Fermentation Time 36 - 168 hours 144 hours Critical; this compound concentration peaks at ~72h then drops as conversion occurs N/A
Fermentation Volume 30 - 150 mL 110 mL Stable (97-99%) above 90 mL Increases with volume, optimal above 90 mL
pH 4 - 10 6.0 High (97-98%) between pH 5-7 Decreases significantly outside pH 5-7
Inoculation Volume 1.0 - 5.0 mL 2.0 mL High (95-97%) Decreases with volumes >3 mL

Table 2: Final Optimized Process Outcomes This table summarizes the performance metrics of the final optimized protocol [1] [4].

Performance Metric Result Measurement Method
This compound Conversion Rate 99.84% HPLC
Product Dissolution Rate 95.74% HPLC
Sample Loss Rate 4.26% Calculated (100% - Dissolution Rate)
Average Arctigenin Yield 19.51 mg/g of fermented powder HPLC
Final Arctigenin Purity 99.33% HPLC (after silica gel purification)

Troubleshooting FAQs

Here are answers to common specific issues that might arise during experiments.

Q1: Our conversion rate is consistently below 90%. What are the most likely causes?

  • A: This is often linked to suboptimal enzyme activity. First, verify the vitality of your fungal strains and ensure you are using the recommended co-culture of A. awamori and T. reesei [4]. Second, meticulously check the pH of the fermentation medium, as maintaining a pH between 5 and 7 is critical for β-glucosidase activity [4]. Finally, review the fermentation time; a full 144 hours under the optimized conditions may be required for near-complete conversion [1].

Q2: We are experiencing a high sample loss rate (>10%). How can we improve yield?

  • A: High loss is frequently tied to the carbon and nitrogen sources. The study found that using a combination of bran, sucrose, and cornflour as the carbon source and urea as the nitrogen source significantly minimized losses [4]. Also, avoid using an inoculation volume greater than 3 mL per 110 mL medium, as overcrowding can lead to nutrient depletion and abnormal fungal growth, increasing loss [4].

Q3: Why is the concentration of this compound in our fermentation medium increasing during the first 72 hours before decreasing?

  • A: This is an expected and normal observation. This compound can be bound to the cell wall of F. arctii. The initial increase is likely due to other enzymes from the fungi (e.g., cellulases) breaking down the plant cell walls and releasing bound this compound into the medium. The subsequent decrease is a result of the ongoing conversion of this now-accessible this compound into arctigenin by β-glucosidase [4].

Q4: What is the recommended method for analyzing the conversion rate?

  • A: The protocol uses High-Performance Liquid Chromatography (HPLC) for accurate quantification. The specific parameters are [1] [4]:
    • Column: ZORBAX Extend-C18 (4.6 mm × 250 mm, 5 μm)
    • Mobile Phase: Methanol:Water (67:33, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 280 nm
    • Column Temperature: 30°C

Advanced Technical Notes

  • Comparison to Other Methods: This microbial fermentation method offers a direct and efficient alternative to enzymatic hydrolysis using purified β-glucosidase or relying on the gut microbiome for in-vivo conversion, which can be unpredictable [1] [3].
  • Mechanism of Conversion: The following diagram illustrates the core biochemical reaction that the fungi facilitate, which is the key to the entire process.

References

reducing arctiin loss during extraction

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Reduce Arctiin Loss

Method / Strategy Key Operational Parameter Purpose / Benefit Reported Outcome / Efficiency
Two-Step Column Chromatography [1] Use AB-8 macroporous resin Purification Achieved 95.7% purity of this compound [1].
Fungal Fermentation Conversion [2] Use Aspergillus awamori & Trichoderma reesei; Convert this compound to Arctigenin Increases bioavailability & reduces loss via conversion. 99.84% conversion rate; final product loss rate 4.26% [2].
Reflux Extraction [1] Use 70% ethanol as solvent Optimal extraction efficiency. Part of the protocol that achieved high purity [1].
Orthogonal Array Design (L9 (3^4)) [1] Systematically test multiple factors (e.g., time, temp., solvent ratio) Optimize extraction process for maximum yield. A standard method for parameter optimization [1].
Chemical Derivatization [3] Synthesize arctigenin-4'-O-glucuronide Improve water solubility & bioavailability of this compound derivative. Improved anti-inflammatory activity in vivo [3].

Detailed Experimental Protocols

Protocol 1: High-Purity this compound Extraction and Purification

This method focuses on obtaining high-purity this compound from Fructus Arctii (Great Burdock Fruit) [1].

  • Step 1: Reflux Extraction
    • Solvent: 70% ethanol.
    • Method: Use a reflux apparatus. The specific solid-to-liquid ratio, temperature, and time were optimized using an L9 (3^4) orthogonal array design [1].
  • Step 2: Purification via Column Chromatography
    • Resin: AB-8 macroporous resin.
    • Process: Use a glass chromatographic column. Pass the concentrated extract through the resin bed. Elute with an appropriate solvent (e.g., ethanol-water gradient) to separate this compound from impurities.
    • Result: This two-step process can yield this compound with a purity of 95.7% [1].
Protocol 2: Fungal Fermentation for Conversion and Reduced Loss

This innovative process converts this compound into its more bioavailable aglycone, arctigenin, while minimizing overall loss [2].

  • Step 1: Fungal Cultivation and Inoculum Preparation
    • Strains: Aspergillus awamori and Trong>Trichoderma reesei.
    • Culture Medium: Mandel nutrient solution.
    • Inoculum: Prepare spore suspensions (10⁶–10⁷ spores/mL) and cultivate at 28–30°C for 1-2 days to create seed solutions [2].
  • Step 2: Solid-State Fermentation
    • Substrate: Fructus arctii powder (200 mesh), mixed with bran, cornflour, and peptone.
    • Optimal Parameters:
      • Carbon Source: Corn flour.
      • Nitrogen Source: Peptone.
      • Liquid Volume: Adjust to a solid-liquid ratio of 1:15 (g/mL).
      • Inoculation Volume: 2.0 mL of seed solution.
      • Fermentation Time: 168 hours (7 days) at 30°C with shaking at 150 rpm [2].
  • Step 3: Extraction and Purification
    • Extraction: Dry the fermented material, pulverize, and extract with methanol via sonication.
    • Purification: Use silica gel column chromatography to obtain high-purity arctigenin (up to 99.33%) [2].
    • Key Metric: This process achieves a conversion rate of 99.84% and a final product dissolution rate of 95.74%, meaning the loss rate is only 4.26% [2].

Troubleshooting FAQs

  • Q: Why is my final this compound yield low even with a high extraction efficiency?

    • A: The issue may occur during the purification stage. Consider using AB-8 macroporous resin for column chromatography, as it has been shown to effectively isolate this compound with high purity and minimal loss [1].
  • Q: How can I improve the bioavailability of this compound without significant compound loss?

    • A: You can use fungal fermentation to convert this compound into its more bioavailable aglycone, arctigenin. This process actually reduces the overall loss rate to about 4% while transforming the compound into a more therapeutically effective form [2]. Alternatively, chemical derivatization to create a glucuronide derivative can enhance water solubility and in vivo efficacy [3].
  • Q: What is the most critical parameter to optimize for maximizing yield and minimizing loss?

    • A: There is no single parameter. The most effective approach is to systematically optimize multiple factors (solvent concentration, time, temperature, solid-liquid ratio) using a statistical design like an orthogonal array (L9). Furthermore, the choice of downstream processing (purification or conversion) is crucial for managing compound loss [1] [2].

Optimization Workflow Diagram

The following diagram illustrates the decision-making process for selecting the right strategy to reduce this compound loss, based on your research goal.

Start Start: Goal to Reduce this compound Loss P1 High-Purity this compound Extraction? Start->P1 P2 Convert this compound to Arctigenin? Start->P2 P3 Improve Solubility/Bioavailability? Start->P3 M1 Method 1: Purification Focus • Reflux with 70% Ethanol • AB-8 Macroporous Resin P1->M1 Yes M2 Method 2: Fermentation Focus • A. awamori & T. reesei • Optimized Solid-State Culture P2->M2 Yes M3 Method 3: Chemical Derivatization • Synthesize Glucuronide Derivative P3->M3 Yes O1 Outcome: High-Purity this compound (95.7%) M1->O1 O2 Outcome: High-Yield Arctigenin (Loss Rate: 4.26%) M2->O2 O3 Outcome: Improved Water Solubility & In Vivo Activity M3->O3

References

arctiin stability in experimental conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability & Analytical Methods

Understanding the chemical stability of arctiin and employing robust analytical methods are crucial for reproducible experiments. The following table summarizes key methodological details from the literature.

Aspect Key Findings & Recommended Methods Experimental Context & Citations
Extraction & Isolation Efficiently extracted with 80% methanol; isolated via polyamide column chromatography (elution with 100% methanol). From leaves of Arctium lappa L.; method validated with internal standards. [1]
HPLC Analysis Simultaneous quantification with chlorogenic acid and glycyrrhizin using a C18 column and a multi-wavelength or photodiode array detector. Quality control of a Chinese proprietary medicine; method validated for identification and quantification. [2]
HPLC with Fluorescence Detection A specific, sensitive method using matrix solid-phase dispersion (MSPD) with silica gel as the dispersant and methanol for elution. Analysis of this compound and arctigenin in burdock fruit; offers advantages in speed and solvent use. [3]
Stability & Metabolization This compound is a glycoside that can be hydrolyzed to its aglycone, arctigenin, in the intestinal tract and systemically. Arctigenin is often the active form. This conversion is a key pharmacokinetic property. Bioactivity comparisons often show arctigenin is more potent, though this compound has high oral bioavailability. [4] [5]

Experimental Protocols for Biological Research

Here are detailed methodologies for key experiments demonstrating this compound's bioactivity, which can serve as references for your own work.

Protocol 1: Assessing Anti-inflammatory and Anti-fibrotic Effects (In Vivo)

This protocol is adapted from a study on silicosis in rats [4].

  • 1. Disease Model Induction: Male Wistar rats (180-220 g) are modeled via tracheal intubation with 0.5 mL of an 80 mg/mL SiO2 suspension (containing 4000 U/mL penicillin sodium).
  • 2. Drug Treatment: After modeling, rats are randomly divided into groups. This compound is administered via intragastric administration for 30 days. Example groups include:
    • Control (solvent)
    • Model (solvent)
    • Positive control (e.g., Tetrandrine, 30 mg/kg)
    • This compound low-dose (30 mg/kg)
    • This compound high-dose (60 mg/kg)
  • 3. Endpoint Analysis:
    • Histology: Lung tissues are fixed, embedded, sectioned, and stained with H&E and Masson's for collagen deposition.
    • Biochemical Assays: ELISA measures levels of cytokines (TNF-α, IL-1β, TGF-β) in lung tissue and hydroxyproline in serum.
    • Western Blotting: Assesses protein expression of pathway targets (e.g., TLR-4, NF-κB p65, NLRP3).
    • Metabolomics: Urine or serum samples are analyzed by HPLC-QTOF-MS, with data processed using platforms like MetaboAnalyst.
Protocol 2: Assessing UVB Protective Effects (In Vitro)

This method is used in studies with human keratinocytes (HaCaT) and dermal fibroblasts (NHDF) [6] [7].

  • 1. Cell Culture and Pretreatment: Human HaCaT keratinocytes or Normal Human Dermal Fibroblasts (NHDFs) are cultured. Cells are pretreated with this compound prior to UVB irradiation.
  • 2. UVB Irradiation: Cells are exposed to a controlled dose of UVB radiation.
  • 3. Assessment of Protection:
    • Cell Viability: Measured using WST-1-based assays.
    • Apoptosis: Quantified via flow cytometry (e.g., Annexin V staining).
    • DNA Repair: Evaluated using specific DNA damage assays.
    • Wound Healing: A scratch assay is performed to assess cell migration post-UVB.
    • miRNA Analysis: miRNA expression profiles are analyzed, often with bioinformatic analysis to identify involved pathways (e.g., MAPK signaling).

This compound Metabolism & Bioactivation Pathway

The relationship between this compound and its active metabolite, arctigenin, is central to its pharmacological effects, especially in oral administration models. The following diagram illustrates this metabolic pathway and its experimental implications.

G cluster_legend Key Experimental Considerations This compound This compound Arctigenin Arctigenin This compound->Arctigenin Hydrolysis    (In Intestine/Plasma) Experimental_Effects Experimental_Effects This compound->Experimental_Effects Direct/Cellular Effects Arctigenin->Experimental_Effects Note1 In vitro bioactivity may differ from in vivo effects due to metabolism. Note2 Arctigenin often shows higher potency in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: Why might I observe a loss of this compound in my cell culture experiments? A potential cause is the hydrolysis of this compound into arctigenin, even in vitro. It is recommended to analyze your culture medium or cell lysates for the presence of arctigenin using HPLC-MS. Furthermore, consider testing arctigenin itself in parallel to determine which compound is the active moiety in your specific experimental system [5].

Q2: What is a reliable method to quantitatively analyze this compound from plant extracts or biological samples? HPLC coupled with fluorescence detection or a photodiode array detector (PDA) is highly effective. The MSPD extraction method with silica gel and methanol elution provides a robust and efficient way to prepare samples for analysis, minimizing degradation [3].

Q3: Are the anti-inflammatory effects of this compound direct or mediated through its metabolite? The evidence suggests both are possible. While many studies attribute the potent anti-inflammatory activity to arctigenin, this compound itself has demonstrated direct effects in cellular models, such as protecting skin cells from UVB damage by altering microRNA expression [6] [7] [5]. The route of administration (oral vs. direct application to cells) is a critical factor.

References

The Core Problem: Why Arctiin Glucuronidation Matters

Author: Smolecule Technical Support Team. Date: February 2026

Arctiin, a primary lignan from Arctium lappa L., has demonstrated significant anti-inflammatory, anti-tumor, and hypoglycemic potential in preclinical studies [1]. However, its therapeutic development is heavily hindered by poor oral bioavailability, largely due to its low water solubility and, as you highlighted, extensive pre-systemic metabolism [2] [1].

Pharmacokinetic studies show that after oral administration, this compound is rapidly converted by gut microbiota to its aglycone, arctigenin [3] [4]. Both compounds then undergo extensive glucuronidation in the liver and intestine [1]. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), converts the active compounds into water-soluble glucuronides for elimination, which can limit their systemic exposure and in vivo efficacy [5] [1].

The following diagram illustrates this metabolic pathway and the key strategy to overcome it:

arctiin_metabolism This compound This compound Arctigenin Arctigenin This compound->Arctigenin Gut Microbiota Hydrolysis AG (Stable Derivative) AG (Stable Derivative) This compound->AG (Stable Derivative) TEMPO-mediated Synthesis Arctigenin_Glucuronide Arctigenin_Glucuronide Arctigenin->Arctigenin_Glucuronide UGT Enzymes (Liver/Intestine) Reduced Systemic\nExposure Reduced Systemic Exposure Arctigenin_Glucuronide->Reduced Systemic\nExposure Improved Bioavailability\n& Efficacy Improved Bioavailability & Efficacy AG (Stable Derivative)->Improved Bioavailability\n& Efficacy

Troubleshooting Guide: Strategies to Overcome Glucuronidation

Here are the primary experimental strategies you can employ to mitigate this issue.

Strategy 1: Develop Metabolically Stable Derivatives

The most direct approach is to synthesize a derivative that is resistant to glucuronidation.

  • Solution: Create a Glucuronide Prodrug. Rather than trying to block metabolism, one innovative strategy is to pre-form the glucuronide derivative. A 2023 study successfully synthesized arctigenin-4'-O-glucuronide (AG) via a TEMPO-mediated oxidation reaction [2] [6].
  • Experimental Protocol:
    • Synthesis: React this compound with sodium hypochlorite (NaClO) and catalytic 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) in water. The reaction is stirred at room temperature and monitored by TLC [2].
    • Purification: Isolate the product using preparative HPLC or column chromatography.
    • Characterization: Confirm the structure with NMR (1H-NMR, 13C-NMR, DEPT, HSQC, HMBC) and mass spectrometry (ESI-MS). Key NMR signals include an anomeric proton at δH 4.88 and a carbonyl carbon at δC 173.1 [2].
  • Outcome: This derivative showed superior water solubility and, crucially, improved anti-inflammatory activity in an in vivo acute lung injury model compared to this compound, demonstrating that bypassing the metabolic step can enhance efficacy [2].
Strategy 2: Utilize Pharmacokinetic Enhancers
  • Solution: Co-administration with UGT Inhibitors. An alternative is to use compounds that inhibit the UGT enzymes responsible for this compound/arctigenin glucuronidation.
  • Experimental Protocol:
    • In Vitro Glucuronidation Assay: Incubate arctigenin with human liver microsomes (HLMs) or recombinant UGT isoforms in the presence of UDP-glucuronic acid [7].
    • Identify Key UGTs: Determine which UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) are most active against your compound.
    • Screening Inhibitors: Co-incubate with potential inhibitors and measure the decrease in glucuronide formation using HPLC or LC-MS/MS.
  • Considerations: This approach requires careful evaluation to avoid unexpected drug-drug interactions and toxicity due to altered metabolism of endogenous substances.
Strategy 3: Employ Formulation Technologies
  • Solution: Use Self-Emulsifying Drug Delivery Systems (SEDDS). These formulations can enhance solubility and potentially protect the compound from first-pass metabolism.
  • Experimental Protocol:
    • Formulation Design: Prepare a mixture of oils, surfactants, and co-surfactants. This compound is dissolved in this mixture.
    • In Vitro Evaluation: Emulsify the formulation in aqueous media under gentle agitation to test its self-emulsifying properties.
    • In Vivo Assessment: Conduct pharmacokinetic studies in animal models to compare the exposure of this compound and its metabolites from the SEDDS formulation against a standard suspension [2].

Comparison of Strategic Outcomes

The table below summarizes the expected outcomes and challenges of the primary strategies.

Strategy Mechanism of Action Key Experimental Outcomes Potential Challenges

| Glucuronide Derivative (AG) [2] | Provides a soluble, pre-formed metabolite that is stable and active. | - >100x water solubility vs. This compound.

  • Enhanced in vivo anti-inflammatory effect.
  • Better activity than this compound at same doses. | Requires complex organic synthesis and purification. Long-term toxicity profile is unknown. | | UGT Enzyme Inhibition | Blocks the metabolic conversion of arctigenin to its glucuronide. | - Increased systemic exposure (AUC) of active arctigenin.
  • Prolonged half-life. | High risk of drug-drug interactions (DDIs). Potential for liver toxicity due to enzyme inhibition. | | SEDDS Formulation [2] | Enhances dissolution and may reduce first-pass metabolism via lymphatic uptake. | Improved oral absorption and bioavailability. | Does not directly prevent metabolism once absorbed. Formulation optimization can be complex. |

Frequently Asked Questions (FAQs)

Q1: What is the evidence that this compound's glucuronidation is a major problem for its efficacy? A1: Pharmacokinetic studies show that after oral administration of Fructus Arctii powder, this compound is quickly converted to arctigenin, which is then widely distributed but also slowly eliminated, suggesting extensive metabolism [4]. Furthermore, while arctigenin is highly active in vitro, its in vivo efficacy is limited, which is often attributed to first-pass metabolism like glucuronidation [1].

Q2: Are there any structural clues for designing analogs resistant to glucuronidation? A2: The primary site for glucuronidation in arctigenin is likely the phenolic hydroxyl group. Modifying this group (e.g., methylation, forming a carbamate) could block glucuronidation. However, this must be done carefully as phenolic groups are often critical for hydrogen bonding and pharmacological activity. The successful glucuronide derivative (AG) takes the opposite approach by making the glucuronide itself the active drug [2].

Q3: Since this compound is converted to arctigenin, should I just use arctigenin in my experiments? A3: While arctigenin is the active aglycone, it still undergoes extensive glucuronidation [1]. The choice depends on your experimental goals. This compound can act as a natural prodrug that is converted in the gut. For cellular assays where microbial conversion isn't possible, arctigenin is more relevant. For in vivo studies, both face the same glucuronidation hurdle post-absorption.

References

arctiin processing temperature and time optimization

Author: Smolecule Technical Support Team. Date: February 2026

Arctiin Processing Parameters at a Glance

Process Key Parameter Optimal Value Source / Context
Ethanol Extraction [1] Reflux Time 3 hours per cycle, 3 cycles total From greater burdock (Arctium lappa L.) [1].
Microbial Conversion [2] [3] Fermentation Time 168 hours (7 days) Using Aspergillus awamori and Trichoderma reesei to convert this compound to arctigenin [2] [3].
Microbial Conversion [2] [3] This compound Conversion Rate 99.84% Achieved with optimized fermentation [2] [3].
Microbial Conversion [2] [3] Arctigenin Yield 19.51 mg/g From fermented Fructus arctii powder [2] [3].
Microbial Conversion [2] [3] Final Arctigenin Purity 99.33% After purification via silica gel column chromatography [2] [3].
Compound Purity [4] This compound Purity ≥ 98% Commercially available standard used in cell studies [4].

Experimental Workflow for Extraction & Conversion

The following diagram outlines the core experimental workflow for extracting this compound and converting it into its active form, arctigenin, based on the researched protocols.

Start Start: Plant Material (Greater Burdock) Step1 Ethanol Reflux Extraction (3 cycles, 3 hours each) Start->Step1 Step2 Crude this compound Extract Step1->Step2 Step3 Microbial Fermentation (A. awamori & T. reesei, 168 hrs) Step2->Step3 Step4 Fermented Material Step3->Step4 Step5 Purification (Silica Gel Column Chromatography) Step4->Step5 End End: High-Purity Arctigenin (99.33% Purity) Step5->End

Troubleshooting Common Experimental Issues

Here are some common challenges and suggested solutions based on the experimental goals:

  • Problem: Low conversion rate of this compound to arctigenin.

    • Solution: Ensure you are using fungal strains with high β-glucosidase activity, such as Aspergillus awamori and Trichoderma reesei [2] [3]. Systematically optimize the fermentation conditions, including carbon/nitrogen sources and pH, using an orthogonal experimental design [2] [3].
  • Problem: Low final yield or purity after purification.

    • Solution: The method demonstrating high purity (99.33%) uses silica gel column chromatography for the final purification of the crude fermented extract [2] [3]. Consider adopting this technique and optimizing the elution solvent system.
  • Problem: Inconsistent results in biological activity assays.

    • Solution: Use this compound standards with a defined high purity (e.g., ≥98%) to ensure the reliability of your dosing in experiments [4]. Verify the concentration and stability of your test solutions.

Key Insights for Researchers

The conversion of this compound to arctigenin is a critical step for enhancing bioavailability, as this compound itself has low bioavailability and requires modification by microbial enzymes to be effectively absorbed and utilized [2] [3]. The AKT/NRF2/HO-1 signaling pathway is a important mechanism for this compound's antioxidant activity, which is relevant in disease models like osteoarthritis [4].

References

Solubility Enhancement Techniques for Arctiin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key strategies identified for improving the dissolution rate and solubility of arctiin, which is critical due to its poor aqueous solubility and low oral bioavailability [1] [2].

Method Key Findings/Mechanism Experimental Outcomes

| Chemical Modification (Glucuronide Derivative) [1] | Synthesized arctigenin-4'-O-glucuronide (AG) via TEMPO-mediated oxidation. Introduces hydrophilic glucuronic acid. | • Improved water solubility • Enhanced in vivo anti-inflammatory activity in mouse acute lung injury model • Superior inhibition of IL-1β, IL-6, and TNF-α vs. This compound | | Fungal Fermentation [3] | Used Aspergillus awamori and Trichoderma reesei to convert this compound to more bioavailable arctigenin via β-glucosidase. | • This compound conversion rate: 99.84%Final product dissolution rate: 95.74% • Arctigenin purity of 99.33% after silica gel column purification | | Nanoparticle Formulation [4] | Fabricated PLGA nanoparticles modified with chitosan and folic acid (ARC-PCF-NPs). | • Particle size: ~100 nm • Encapsulation Efficiency (EE): ~87.5% • Demonstrated antioxidant, anti-inflammatory, and cytotoxic effects on colon cancer cells | | Eutectic Mixtures [5] | Co-processed with Adenine Phosphate (AdPh) via liquid-assisted grinding to form a eutectic system. | • Lower melting point than parent API • Enhanced equilibrium solubility and dissolution rate • Characterized by DSC, PXRD, and FT-IR |

Detailed Experimental Protocols

Protocol 1: Synthesis of Arctigenin-4'-O-glucuronide (AG)

This chemical modification introduces a highly hydrophilic glucuronic acid group to the arctigenin structure [1].

  • Reaction Mechanism: The synthesis employs a TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) mediated oxidation reaction. This method selectively oxidizes the primary alcohol group on the sugar moiety of this compound to a carboxylic acid, forming the glucuronide derivative.
  • Procedure:
    • Dissolve this compound in a suitable solvent system (e.g., water/buffer with a mild oxidant like sodium hypochlorite).
    • Add a catalytic amount of TEMPO and stir the reaction mixture.
    • Maintain the reaction at mild conditions (e.g., 0°C to room temperature) and monitor by TLC or HPLC.
    • Upon completion, purify the crude product (arctigenin-4'-O-glucuronide) using standard techniques like precipitation, filtration, or chromatography.
  • Structural Elucidation: Confirm the structure using a combination of 1H-NMR, 13C-NMR, DEPT, HSQC, and HMBC techniques. Key NMR signals include an anomeric proton signal at δH 4.88 and a carbonyl carbon signal for the new carboxyl group [1].
Protocol 2: Fungal Fermentation for Conversion to Arctigenin

This bioconversion method enhances bioavailability by transforming this compound into its aglycone, arctigenin [3].

  • Strain Preparation:
    • Use fungal strains with high β-glucosidase activity, such as Aspergillus awamori or Trrichoderma reesei.
    • Culture the fungi on PDA plates until mature spores form.
    • Inoculate the spores into a Mandel nutrient solution and culture at 28-30°C with shaking (175 rpm) for 1-2 days to create a seed solution.
  • Fermentation Process:
    • Substrate: Use finely powdered Fructus Arctii (200 mesh).
    • Medium: Prepare a fermentation medium containing F. Arctii powder, bran, cornflour, peptone, and Mandel nutrient solution. Sterilize at 121°C for 15 minutes.
    • Inoculation & Culture: Inoculate the sterile medium with the seed solution. Ferment at 30°C and 150 rpm for 168 hours.
  • Parameter Optimization: The process was optimized via an orthogonal design. Key parameters include carbon source (e.g., bran), nitrogen source (e.g., peptone), pH (5.0-6.0), liquid volume, and inoculation volume [3].
  • Extraction & Purification:
    • Dry the fermented material and pulverize it.
    • Extract arctigenin using methanol via sonication.
    • Purify the crude extract using silica gel column chromatography.
  • Analysis: Monitor the conversion rate (T), dissolution rate (S), and loss rate (L) using HPLC with a C18 column and a mobile phase of methanol and water (67:33) [3].

Troubleshooting Guide & FAQs

Frequently Asked Questions
  • Q: Why is enhancing the dissolution rate of this compound so important?

    • A: this compound has inherently low water solubility, which is the biggest obstacle to its oral bioavailability and development as a drug. Improving dissolution is key to unlocking its therapeutic potential [1] [2].
  • Q: What is the difference between this compound and arctigenin?

    • A: this compound is the glucoside form of arctigenin. This compound has low bioavailability but can be converted into the more readily absorbed arctigenin by breaking its glycosidic bond, either by intestinal microbes in vivo or by enzymatic hydrolysis/fermentation in vitro [3].
  • Q: Besides the methods above, what other general techniques can improve drug solubility?

    • A: Other established pharmaceutical techniques include solid dispersions, cyclodextrin inclusion complexes, micronization, surfactant systems, and other nanoformulations. These methods have proven effective for other poorly soluble drugs like curcumin [6].
Common Experimental Issues
  • Problem: Low conversion yield in fungal fermentation.

    • Solution: Systematically re-optimize critical parameters such as carbon and nitrogen sources, fermentation time, pH, and solid-liquid ratio. Ensure the fungal strains are viable and producing high levels of β-glucosidase [3].
  • Problem: Incomplete structural confirmation of synthesized derivatives.

    • Solution: Use a full suite of NMR techniques. Beyond 1H-NMR, utilize 13C-NMR, DEPT, HSQC, and HMBC for unambiguous structural assignment, particularly to confirm the attachment site of the new functional group [1].
  • Problem: Low encapsulation efficiency in nanoparticles.

    • Solution: Optimize the formulation parameters of the double-emulsion solvent evaporation method (W1/O/W2). Key factors include the type and concentration of polymer (PLGA), surfactants, and the homogenization speed/time [4].

Experimental Workflow Diagrams

The following diagrams illustrate the core experimental pathways for the two primary protocols described above.

G Start Start: this compound Step1 TEMPO-Mediated Oxidation (Selective oxidation of primary alcohol) Start->Step1 End End: Arctigenin-4'-O-glucuronide (AG) Step2 Reaction under Mild Conditions Step1->Step2 Step3 Purification (Precipitation/Filtration/Chromatography) Step2->Step3 Step4 Structural Elucidation (NMR: 1H, 13C, DEPT, HSQC, HMBC) Step3->Step4 Step4->End

Glucuronide Derivative Synthesis Workflow

G Start Start: Fructus Arctii Powder B1 Prepare Fermentation Medium (F. Arctii powder, bran, nutrients) Start->B1 End End: Pure Arctigenin A1 Prepare High-β-glucosidase Fungi (e.g., Aspergillus awamori) A2 Create Spore Suspension and Seed Culture A1->A2 C Inoculate and Ferment (30°C, 150 rpm, 168 h) A2->C B2 Sterilize Medium B1->B2 B2->C D Harvest and Dry Fermented Material C->D E Extract with Methanol (Sonication) D->E F Purify via Silica Gel Column Chromatography E->F G Analyze by HPLC (Confirm conversion and purity) F->G G->End

Microbial Conversion and Extraction Workflow

References

arctiin column chromatography purification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Arctiin Purification Methods at a Glance

The table below summarizes key parameters and outcomes from established protocols for this compound purification.

Methodology Key Stationary Phase/Technique Reported Purity Sample Throughput/Scale Key Advantages
Two-Step Macroporous Resin AB-8 macroporous resin [1] 95.7% [1] Not Specified Accessible and common lab equipment [1].
On-line 2D CCC × LC Counter-Current Chromatography + Macroporous Resin [2] >97% [2] Continuous/Preparative Continuous process; uses low-toxicity, eco-friendly solvents [2].
Preparative HSCCC High-Speed Counter-Current Chromatography [3] 98% [3] 350 mg crude extract [3] High purity from a single step; no irreversible adsorption [3].

Detailed Experimental Protocols

Here are the detailed, step-by-step methodologies for the referenced purification techniques.

Method 1: Purification via AB-8 Macroporous Resin

This method involves an initial extraction followed by a two-step purification process [1].

  • Initial Extraction: The crude extract is obtained from Fructus arctii using a reflux method with 70% ethanol as the solvent [1].
  • Column Packing: Pack a chromatography column with AB-8 macroporous resin [1].
  • Sample Loading: Load the prepared crude extract onto the top of the resin column [1].
  • Washing & Elution: Pass the extract through the column. Undesired impurities are washed away, and the target this compound is subsequently eluted and collected [1].
  • Final Product: The collected fraction is concentrated and dried, yielding this compound with a purity of up to 95.7% [1].
Method 2: On-line Coupling of CCC with Macroporous Resin

This hybrid approach combines two techniques for a continuous purification process [2].

  • First Dimension (CCC Separation):

    • Prepare a two-phase solvent system. Examples from the literature include:
      • Ethyl acetate - 8% sodium chloride (NaCl) aqueous solution [2].
      • Butanol - 1% sodium chloride (NaCl) aqueous solution [2].
    • The crude extract is injected and separated in the CCC column. This compound is isolated into a purified effluent stream.
  • Second Dimension (LC Desalination):

    • The effluent containing purified this compound from the CCC is directly transferred online to a second column packed with macroporous resin.
    • This column captures the this compound, removes the salt from the solvent system, and then desorbs (releases) it in a cleaner form.
    • This method achieves this compound purity of over 97% and is noted for its use of environmentally friendly solvents [2].
Method 3: Single-Step Purification via HSCCC

This method uses High-Speed Counter-Current Chromatography for a highly efficient separation [3].

  • Solvent System Selection: The key to success is selecting a suitable two-phase solvent system that provides an ideal partition coefficient (K) for this compound (typically between 0.5 and 1). A recommended system is n-hexane–ethyl acetate–methanol–water in a ratio of 1.5:5:2.5:5 [3].
  • System Equilibration: The solvent system is thoroughly equilibrated in a separatory funnel before being pumped into the HSCCC instrument [3].
  • Separation Process:
    • The lower aqueous phase is used as the stationary phase.
    • The upper organic phase is used as the mobile phase.
    • The crude extract (e.g., 350 mg) is dissolved in the solvent system and injected.
    • As the coil rotates, this compound is separated from impurities based on its differential partitioning between the two liquid phases.
  • Collection: The eluent is collected, and the fraction containing this compound is concentrated, yielding a high purity of 98% [3].

Troubleshooting Common Purification Challenges

This FAQ section addresses specific issues that users might encounter during their experiments.

  • FAQ 1: My final this compound yield is low after macroporous resin chromatography. What could be the cause? Low yields can often be traced back to the initial extraction step. Ensure you are using an optimized reflux method with 70% ethanol [1]. Also, verify that the AB-8 resin has been properly regenerated and conditioned before use, as exhausted resin can lead to poor recovery.

  • FAQ 2: The peaks for this compound and impurities are poorly resolved in my HSCCC run. How can I improve separation? Poor resolution in HSCCC is frequently due to a suboptimal partition coefficient (K). The K value for the target compound should be between 0.5 and 2, with an ideal range of 0.7-1.2 [3].

    • Solution: Re-evaluate your solvent system. The n-hexane–ethyl acetate–methanol–water (1.5:5:2.5:5) system has been proven effective for this compound [3]. Ensure the solvent mixture is thoroughly equilibrated at a constant temperature before the run.
  • FAQ 3: I am developing a drug and find that this compound has poor water solubility. Are there any solutions? Yes, this is a known challenge in drug development. A promising strategy is chemical structural modification. Recent research has successfully synthesized a glucuronide derivative of this compound (arctigenin-4′-O-glucuronide). This derivative demonstrates significantly improved water solubility while retaining and even enhancing anti-inflammatory activity in vivo, making it a promising candidate for innovative drug development [4].

Experimental Workflow Visualization

The following diagram illustrates the logical decision-making process for selecting and troubleshooting a purification method.

Start Start: Goal to Purify this compound MethodSelection Method Selection Start->MethodSelection HSCCC HSCCC Method MethodSelection->HSCCC  For high purity  from complex mix Macroporous Macroporous Resin Method MethodSelection->Macroporous  For standard  lab purification Online2D On-line 2D CCC×LC Method MethodSelection->Online2D  For continuous  scalable process CheckPurity Check Final Purity HSCCC->CheckPurity Macroporous->CheckPurity Online2D->CheckPurity Success Success: Pure this compound CheckPurity->Success Purity ≥ 95% Problem1 Problem: Low Yield CheckPurity->Problem1 Purity Low Problem2 Problem: Poor Peak Resolution CheckPurity->Problem2 Purity Low Solution1 Solution: Verify 70% ethanol reflux extraction and resin condition [1] Problem1->Solution1 Solution1->MethodSelection Solution2 Solution: Optimize solvent system (e.g., n-hexane–EtOAc–MeOH–Water 1.5:5:2.5:5) [3] Problem2->Solution2 Solution2->MethodSelection

References

arctiin analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the key validation parameters for an Arctiin HPLC method? The core parameters, aligned with ICH Q2(R2) guidance, include specificity, accuracy, precision, and limits of detection and quantification [1]. You must demonstrate that the method can accurately and reliably measure this compound in the presence of other components in your sample.

  • My this compound peaks show poor resolution or asymmetry. What could be the cause? This is often related to the chromatographic conditions. A method developed for a Chinese proprietary medicine used an Alltima HP C18 column (250 x 4.6 mm) with a mobile phase of methanol and water (with 0.4% acetic acid and 4.5% tetrahydrofuran) in a gradient elution [2]. Ensure your mobile phase is properly degassed and your column temperature is stable. Deteriorated or contaminated columns are also a common cause and should be flushed or replaced.

  • How can I improve the extraction efficiency of this compound from plant material? Research shows that enzyme-assisted extraction can significantly improve yield. One optimized method uses 1.4% β-D-glucosidase, an ultrasound time of 25 minutes, and an extraction temperature of 45°C, which increased the yield of its aglycone (arctigenin) by 28.15% compared to a reference method [3].

  • Besides quality control, what other biological activities of this compound should I consider in my research? this compound exhibits a range of pharmacological activities relevant to drug development. Recent studies highlight its potential in:

    • Metabolic Disease: Promoting the browning of white adipose tissue to combat obesity [4].
    • Osteoarthritis: Alleviating knee osteoarthritis by suppressing oxidative stress in chondrocytes [5].
    • Inflammation: Demonstrating anti-inflammatory effects in models like acute lung injury [6].

Analytical Method Parameters for this compound

For a starting point in method development and validation, you can refer to the following parameters, which have been used for the simultaneous determination of this compound in a complex matrix [2].

Parameter Specification / Value
HPLC Column Alltima HP C18 (250 mm length, 4.6 mm internal diameter) [2]
Mobile Phase A: Water (with 0.4% acetic acid & 4.5% THF); B: Acetonitrile [2]
Elution Mode Gradient
Flow Rate 1.0 mL/min [2]
Detection Wavelength 280 nm [3]
Injection Volume 10 µL [3]
Column Temperature Room Temperature [3]
Runtime ~10 minutes [3]

Detailed Experimental Protocols

Enzyme-Assisted Extraction of this compound/Arctigenin

This protocol describes an efficient one-step method to extract and hydrolyze this compound to Arctigenin directly from plant material (Fructus arctii) [3].

  • Materials:

    • Powdered Fructus arctii fruit
    • β-D-glucosidase (food-grade)
    • Ethanol (30% and 90%, v/v)
    • Ultrasonic water bath
  • Procedure:

    • Weigh 0.5000 g of pretreated sample powder into a 50 mL conical flask.
    • Add β-D-glucosidase at a concentration of 1.4% of the sample weight.
    • Add 30 mL of water and place the flask in an ultrasonic bath.
    • Extract for 25 minutes at a temperature of 45°C.
    • After sonication, cool the solution to room temperature.
    • Add 15 mL of ethanol (90%, v/v) to the solution.
    • Filter the final solution through a 0.22 µm membrane prior to HPLC analysis [3].
HPLC Analysis for Qualitative and Quantitative Determination

This method is adapted from a published procedure for the simultaneous determination of this compound in a proprietary medicine [2].

  • Materials:

    • HPLC system with DAD or multi-wavelength detector
    • Alltima HP C18 column (250 mm x 4.6 mm, 5 µm) or equivalent
    • Mobile Phase A: Water containing 0.4% acetic acid and 4.5% tetrahydrofuran
    • Mobile Phase B: Acetonitrile
    • This compound reference standard
  • Procedure:

    • Prepare mobile phases and filter through a 0.45 µm filter.
    • Set up the HPLC system with a flow rate of 1.0 mL/min and a column temperature of room temperature.
    • Set the detection wavelength to 280 nm.
    • Program a gradient elution. A specific ratio was not detailed, but the method uses a gradient of Mobile Phase A and B [2].
    • Inject 10 µL of the filtered standard and sample solutions.
    • Identify this compound by comparing its retention time with the standard and quantify using the peak area against a calibrated standard curve.

Visual Workflows

The following diagrams, generated with Graphviz, illustrate the core experimental and logical workflows described in the search results.

Analytical Method Workflow

This diagram outlines the key stages for developing and validating an analytical method for this compound, referencing ICH Q2(R2) guidelines [1].

Start Start Method Development SamplePrep Sample Preparation (e.g., Enzyme Extraction) Start->SamplePrep HPLC HPLC Analysis Column: C18, 250x4.6mm Detection: 280 nm SamplePrep->HPLC MethodVal Method Validation (ICH Q2(R2) Compliance) HPLC->MethodVal Param1 Specificity MethodVal->Param1 Param2 Accuracy MethodVal->Param2 Param3 Precision MethodVal->Param3 Param4 LOD/LOQ MethodVal->Param4 DataAnalysis Data Analysis & Reporting Param1->DataAnalysis Param2->DataAnalysis Param3->DataAnalysis Param4->DataAnalysis End Validated Method DataAnalysis->End

This compound's Anti-Obesity Signaling Pathway

This diagram summarizes the proposed molecular mechanism through which this compound promotes the browning of white adipose tissue, as identified in a 2025 study [4].

ARC This compound (ARC) A2AR Adenosine A2A Receptor (A2AR) ARC->A2AR cAMP cAMP A2AR->cAMP Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates UCP1 UCP1 & Browning Genes PKA->UCP1 Upregulates Outcome Outcome: White Fat Browning Increased Energy Expenditure UCP1->Outcome

References

arctiin vs arctigenin anti-inflammatory efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Arctiin vs. Arctigenin: Core Comparison

Feature This compound Arctigenin
Chemical Relationship Glycoside precursor [1] [2] [3] Aglycone; active metabolite [1] [2] [3]
Reported Anti-inflammatory Potency Less potent; often requires conversion [1] [3] More potent; primary bioactive compound in most studies [1] [3]
Key Anti-inflammatory Mechanisms Suppresses JAK/STAT signaling [4], modulates NLRP3 inflammasome [5] Inhibits NF-κB activation [6], suppresses JAK/STAT signaling [1], inhibits iNOS expression [1] [3]
Oral Bioavailability Lower; metabolized by gut microbes to arctigenin [7] Limited by extensive glucuronidation/hydrolysis in liver, intestine, and plasma [1] [2] [3]
Pharmacokinetic Profile Rapidly absorbed; widely distributed; slowly eliminated [7] Sparingly distributed in tissues; faster elimination when administered directly [7]

Experimental Data and Methodologies

For researchers, the details of key experiments provide crucial context for the data.

  • In Vitro Anti-inflammatory Models:

    • Common Cell Lines: RAW 264.7 macrophages and PK-15 cells are frequently used [1] [6].
    • Stimulation: Cells are often stimulated with LPS (lipopolysaccharide) or infected with viruses like PCV2 to induce inflammation [1] [6].
    • Key Readouts: Measurement of nitric oxide (NO) production, expression of iNOS and pro-inflammatory cytokines (e.g., IL-1β, TNF-α), and analysis of signaling pathway proteins (e.g., NF-κB p65 translocation, IκBα phosphorylation) via western blot or immunofluorescence [1] [6].
    • Typical Concentrations: Effective concentrations of arctigenin in cell-based assays often range from 10 to 100 μM [8] [5].
  • In Vivo Anti-inflammatory Models:

    • Common Models: Studies use murine models of conditions like Experimental Autoimmune Uveitis or DSS-induced colitis, as well as piglets and mice infected with viruses [4] [7] [6].
    • Dosing: Animal studies often employ arctigenin or this compound at doses ranging from 15 to 100 mg/kg [8] [5].
    • Method of Administration: Compounds can be administered by intravenous injection or oral gavage to compare pharmacokinetics [7].

Molecular Mechanisms of Action

The following diagram illustrates the key anti-inflammatory signaling pathways that this compound and arctigenin are known to modulate.

G LPS LPS PCV2 PCV2 InflammatoryStimuli Inflammatory Stimuli (LPS, PCV2) NFkB_Pathway NF-κB Pathway Activation InflammatoryStimuli->NFkB_Pathway JAK_STAT_Pathway JAK/STAT Pathway Activation InflammatoryStimuli->JAK_STAT_Pathway NLRP3_Pathway NLRP3 Inflammasome Activation InflammatoryStimuli->NLRP3_Pathway This compound This compound Invisible This compound->Invisible Arctigenin Arctigenin Arctigenin->Invisible ProinflammatoryCytokines Production of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) NFkB_Pathway->ProinflammatoryCytokines iNOS iNOS Expression & NO Production NFkB_Pathway->iNOS JAK_STAT_Pathway->ProinflammatoryCytokines NLRP3_Pathway->ProinflammatoryCytokines Invisible->NFkB_Pathway Inhibits Invisible->JAK_STAT_Pathway Inhibits Invisible->NLRP3_Pathway Inhibits Invisible->iNOS Inhibits

This diagram shows how both compounds converge on major pro-inflammatory pathways. Arctigenin's potent inhibition of the NF-κB pathway is a well-documented mechanism, preventing the nuclear translocation of p65 and phosphorylation of IκBα, thereby reducing cytokine and iNOS production [1] [6]. Both lignans also inhibit the JAK/STAT pathway [1] [4]. Additionally, this compound has been shown to modulate the NLRP3 inflammasome, reducing the cleavage and maturation of interleukin-1β [5].

Pharmacokinetics and Research Considerations

A major challenge for the therapeutic application of these compounds, particularly arctigenin, is their pharmacokinetics.

  • The Bioactivation Process: When Arctium lappa is consumed orally, the abundant this compound is metabolized by gut microorganisms into arctigenin, which is then absorbed [7]. Therefore, much of the activity of this compound is attributed to its conversion into arctigenin [1] [3].
  • Limitation of Oral Administration: Despite this bioactivation, arctigenin itself undergoes extensive first-pass metabolism, including glucuronidation and hydrolysis in the intestine, liver, and plasma, which significantly limits its systemic bioavailability and clinical efficacy after oral dosing [1] [2] [3].
  • Evidence of Efficacy: Pharmacokinetic studies in piglets show that while intravenously administered arctigenin is sparingly distributed and eliminated relatively quickly, orally administered Fructus Arctii powder (containing this compound) is rapidly absorbed, widely distributed, and slowly eliminated. This suggests the powder form may provide sustained pharmacological effects, likely due to the continuous conversion of this compound to arctigenin [7].

Conclusion and Research Outlook

  • Exploring Alternative Administration Routes: Investigating non-oral routes of administration could help bypass first-pass metabolism [1] [3].
  • Structural Modification: Designing prodrugs or analogs of arctigenin with improved metabolic stability [1].
  • Standardized Extracts: Further development and clinical trials of well-characterized Arctium lappa extracts where the synergistic effects of the natural composition may enhance overall efficacy [8] [5].

References

Comparative Pharmacological Potency of Arctiin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the effective concentrations and doses of arctiin reported in preclinical studies across different disease areas.

Condition/Model Experimental System Effective Concentration/Dose Key Outcomes Primary Signaling Pathways Involved
Osteoarthritis [1] IL-1β-stimulated chondrocytes (in vitro) 0.01 - 0.1 µM Reversed IL-1β-induced upregulation of MMPs (3, 9, 13) and COX-2; restored Collagen II & SOX9. CH25H-CYP7B1-RORα (Cholesterol Metabolism)
ACLT+MMx rat model (in vivo) (In vivo dose not specified in excerpts) Preserved cartilage thickness, reduced ECM loss, inhibited bone resorption.
Obesity / Metabolic Dysfunction [2] High-fat diet-induced obese mice (in vivo) 20 and 60 mg/kg/day (i.p.) Ameliorated obesity, improved glucose/lipid metabolism, enhanced energy expenditure. A2AR-cAMP-PKA
C3H10T1/2 adipocytes (in vitro) (Cellular concentration not specified in excerpts) Promoted adipocyte browning; upregulated UCP1 and PGC-1α.
Autoimmune Uveitis [3] Experimental Autoimmune Uveitis model (in vivo) (Dose not specified in excerpts) Suppressed Th17 cell response and ameliorated disease. JAK/STAT
Cancer (Various Types) [4] [5] Diverse cancer cell lines (in vitro) (Concentrations vary by study) Induced apoptosis, cell cycle arrest (G2/M), inhibited proliferation, migration, and invasion. PI3K/AKT, JAK/STAT
Immune-Mediated Skin Diseases [6] [7] In vitro / Murine models 10–100 µM (cell assays); 15–100 mg/kg (animal studies) Modulated key inflammatory pathways; protective effects on keratinocytes and mast cells. NF-κB, JAK/STAT, NLRP3 inflammasome

Detailed Experimental Protocols

For the key studies cited above, here are the core methodological details:

  • In Vitro Osteoarthritis Model [1]:

    • Cell Source: Primary chondrocytes.
    • Stimulation & Treatment: Cells were stimulated with Interleukin-1β (IL-1β) to induce an inflammatory and catabolic state mimicking osteoarthritis. This compound was applied as a treatment at non-toxic concentrations (0.01 and 0.1 µM).
    • Key Assays: Gene expression (RT-qPCR), protein analysis (Western Blot, Immunofluorescence) for markers like Collagen II, SOX9, MMP13, and COX-2. Toluidine blue staining was used to assess glycosaminoglycan content in the extracellular matrix.
  • In Vivo Obesity Model [2]:

    • Animal Model: C57BL/6N mice fed a high-fat diet (60% fat) for 16 weeks to induce obesity.
    • Treatment: this compound was administered via intraperitoneal injection at 20 and 60 mg/kg/day during the final 8 weeks of the high-fat diet.
    • Key Assessments: Systemic energy metabolism was analyzed using metabolic cages (measuring O₂ consumption, CO₂ production). Glucose tolerance was tested (GTT), and adaptive thermogenesis was assessed via cold exposure tests. Histological analysis of adipose tissue was performed (H&E staining, immunohistochemistry for UCP1).
  • Mechanism Workflow for Metabolic Disease [2]: The following diagram illustrates the proposed mechanism by which this compound promotes adipose tissue browning and combats obesity, based on the study by [2].

arch This compound This compound A2AR Adenosine A2A Receptor (A2AR) This compound->A2AR cAMP cAMP ↑ A2AR->cAMP PKA PKA Activation cAMP->PKA UCP1 UCP1 ↑ PKA->UCP1 PGC1a PGC-1α ↑ PKA->PGC1a Browning Adipose Tissue Browning UCP1->Browning PGC1a->Browning Obesity Ameliorated Obesity & Improved Metabolism Browning->Obesity

Primary Molecular Mechanisms of this compound

This compound exhibits a multi-targeted mechanism of action across different pathologies. The diagram below synthesizes its key signaling pathways as reported in the literature [6] [4] [3].

arch_mechanisms This compound This compound NFkB Inhibition of NF-κB Pathway This compound->NFkB JAKSTAT Inhibition of JAK/STAT Pathway This compound->JAKSTAT NLRP3 Inhibition of NLRP3 Inflammasome This compound->NLRP3 PI3KAKT Inhibition of PI3K/AKT Pathway This compound->PI3KAKT Cholesterol Modulation of Cholesterol Metabolism This compound->Cholesterol AntiInflammatory ↓ Inflammation ↓ Pro-inflammatory cytokines NFkB->AntiInflammatory JAKSTAT->AntiInflammatory Autoimmune ↓ Th17 Cell Response JAKSTAT->Autoimmune NLRP3->AntiInflammatory Anticancer ↓ Cell Proliferation ↑ Apoptosis PI3KAKT->Anticancer Metabolic ↓ ECM Degradation Cholesterol->Metabolic

Research Implications and Limitations

The data reveals that this compound is a promising multi-target therapeutic agent. However, several critical limitations should be considered for future research:

  • Lack of Direct Comparisons: The existing data does not come from true comparative potency studies that directly test this compound against other lignans or standard drugs under identical conditions. The "potency" is inferred from its efficacy within individual studies [6] [7].
  • Standardization and Bioavailability: A significant challenge is the variability in extract preparation across studies. Furthermore, pharmacokinetic studies indicate that this compound has poor oral bioavailability, which is a major hurdle for its development as a drug [4] [5] [8].
  • Limited Clinical Data: The current evidence is predominantly preclinical (in vitro and animal models). Robust randomized clinical trials are necessary to establish its efficacy and safety in humans [6] [7].

References

Mechanisms of Action and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the primary mechanisms of action of arctiin and the key experimental data supporting these findings.

Table 1: Primary Mechanisms of Action of this compound

Mechanism of Action Signaling Pathways Involved Key Molecular Targets Biological Effects
Anti-inflammatory [1] [2] JAK/STAT, TLR4/MyD88/NF-κB, PI3K/AKT, NLRP3/Caspase-1/GSDMD [1] [3] [4] ↓ iNOS, STAT3, TLR4, NF-κB, NLRP3, IL-1β, TNF-α [1] [4] [2] Reduces cytokine production, inhibits inflammatory cell activation, ameliorates pyroptosis [4] [2]
Anticancer [5] [6] [4] PI3K/AKT, JAK/STAT [5] [6] ↓ VEGF, Cyclin D1, BCL2; induces mitochondrial dysfunction [5] [4] Inhibits cell proliferation, migration, invasion; induces cell cycle arrest (G2/M) & apoptosis [5] [6]
Antioxidant & Cell Protection [7] AKT/NRF2/HO-1 [7] ↑ NRF2, HO-1, GPX4; ↓ ROS, lipid-ROS [7] Alleviates oxidative stress, inhibits ferroptosis and chondrocyte apoptosis [7]

Table 2: Summary of Key Experimental Data on this compound's Effects

Disease Model Test System Effective Concentration/Dose Key Quantitative Results Citation
Experimental Autoimmune Uveitis Mouse Model Not Specified Suppressed Th17 cell response via JAK/STAT signaling. [3]
Ehrlich Solid Carcinoma (ESC) Rat Model (In Vivo) 30 mg/kg (oral, 3 weeks) ↓ Tumor volume & weight; ↓ protein/gene expression of TLR4, NLRP3, STAT3, TGF-β, VEGF, Cyclin D1. [4]
Atopic Dermatitis (AD) Mouse Model (DNCB-induced) 25 mg/kg (intraperitoneal, 17 days) ↓ Dermatitis scores, skin thickness, serum IgE; ↓ IL-1β, TSLP, IFN-γ; inhibited TLR4/MyD88/NF-κB & NLRP3/Caspase-1/GSDMD pathways. [2]
Knee Osteoarthritis (Iron Overload) In Vitro (Mouse Chondrocytes) 20µM & 40µM ↑ Cell viability; ↓ apoptosis rate; ↓ intracellular iron, ROS, lipid-ROS; activated AKT/NRF2/HO-1 signaling. [7]
Pan-Cancer Review (Various Cancers) Preclinical Studies (In Vitro/In Vivo) Various Induces mitochondrial dysfunction, cell cycle arrest (G2/M), apoptosis; inhibits proliferation, migration, invasion. [5] [6]

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the detailed methodologies from key studies.

1. Protocol: In Vivo Anti-Tumor Efficacy in Ehrlich Solid Carcinoma [4]

  • Animal Model: 30 Sprague Dawley rats (180-200 g).
  • Tumor Induction: Intramuscular injection of 0.15 mL containing 2×10⁶ Ehrlich cells into the left hind leg.
  • Treatment:
    • This compound Administration: 30 mg/kg/day, delivered by oral gavage.
    • Timing: Treatment began 8 days post-inoculation (once a solid tumor was apparent) and continued for 3 weeks.
  • Endpoint Measurements:
    • Tumor Metrics: Direct measurement of tumor volume and weight.
    • Gene/Protein Analysis: ELISA and RT-PCR were used to analyze levels of TLR4, NLRP3, STAT3, TGF-β, VEGF, and Cyclin D1 in tumor tissue.
    • Histology: Muscle sections were stained with H&E and examined via electron microscopy.

2. Protocol: In Vitro Chondrocyte Protection Against Iron Overload [7]

  • Cell Culture: Primary chondrocytes isolated from 1-week-old C57BL/6 male mice.
  • Iron Overload Model: Treatment with 500µM Ferric Ammonium Citrate (FAC).
  • This compound Treatment: Co-treatment with 20µM (low dose) and 40µM (high dose) of this compound for 48 hours.
  • Control Groups:
    • Negative Control (NC): Untreated cells.
    • Model (MOD): Treated with 500µM FAC only.
    • Positive Control (PC): Treated with 500µM FAC and 100µM Deferoxamine (DFO, an iron chelator).
  • Assays:
    • Viability: CCK-8 assay.
    • Apoptosis: Annexin V-FITC/PI staining analyzed by flow cytometry.
    • Oxidative Stress & Iron: Measured ROS, lipid-ROS, and intracellular iron levels via fluorescence.
    • Pathway Analysis: Protein expression of AKT, NRF2, and HO-1 via Western Blot.

Visualizing this compound's Signaling Pathways

The diagrams below, generated using Graphviz, illustrate the key signaling pathways through which this compound exerts its documented effects.

Diagram 1: this compound in Anti-Inflammatory and Anticancer Pathways This diagram synthesizes the core mechanisms by which this compound inhibits inflammation and cancer progression, primarily via the JAK/STAT and PI3K/AKT pathways [1] [3] [5].

G This compound Modulates JAK/STAT and PI3K/AKT Pathways cluster_1 Inflammation & Immune Response cluster_2 Cell Growth & Survival (Cancer) This compound This compound JAK JAK This compound->JAK Inhibits STAT STAT This compound->STAT Inhibits PI3K PI3K This compound->PI3K Inhibits AKT AKT This compound->AKT Inhibits NFkB NFkB This compound->NFkB Inhibits NLRP3 NLRP3 This compound->NLRP3 Inhibits JAK->STAT STAT_Active STAT (Active) STAT->STAT_Active STAT_Active->NFkB ProIL1b Pro-IL-1β STAT_Active->ProIL1b iNOS iNOS STAT_Active->iNOS PI3K->AKT AKT_Active AKT (Active) AKT->AKT_Active VEGF VEGF AKT_Active->VEGF CyclinD1 CyclinD1 AKT_Active->CyclinD1 CellSurvival Promotes Cell Survival/Proliferation AKT_Active->CellSurvival NFkB_Active NF-κB (Active) NFkB->NFkB_Active NFkB_Active->NLRP3 NFkB_Active->ProIL1b Inflammasome Inflammasome Activation NLRP3->Inflammasome IL1b IL-1β (Mature) Inflammasome->IL1b Inflammation Inflammatory Response IL1b->Inflammation Pyroptosis Pyroptosis IL1b->Pyroptosis iNOS->Inflammation Proliferation Cancer Cell Proliferation VEGF->Proliferation CyclinD1->Proliferation

Diagram 2: this compound Activates the AKT/NRF2 Antioxidant Pathway This diagram shows the protective mechanism where this compound activates the AKT/NRF2/HO-1 signaling axis to alleviate oxidative stress and ferroptosis in chondrocytes [7].

G This compound Activates AKT/NRF2 Antioxidant Pathway This compound This compound AKT AKT This compound->AKT AKT_Active AKT (Active) AKT->AKT_Active NRF2_Cytosol NRF2 (Inactive in Cytosol) AKT_Active->NRF2_Cytosol Promotes Activation NRF2_Nucleus NRF2 (Active in Nucleus) NRF2_Cytosol->NRF2_Nucleus Translocation HO1_Gene HO-1 Gene NRF2_Nucleus->HO1_Gene Binds to Antioxidant Response Element GPX4 GPX4 Protein NRF2_Nucleus->GPX4 Upregulates xCT xCT Protein NRF2_Nucleus->xCT Upregulates HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein OxidativeStress Oxidative Stress HO1_Protein->OxidativeStress Alleviates CellProtection Cell Protection HO1_Protein->CellProtection Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits GPX4->CellProtection xCT->OxidativeStress Alleviates xCT->CellProtection Iron Accumulated Iron (FAC) ROS ROS/Lipid-ROS Iron->ROS ROS->Ferroptosis Apoptosis Apoptosis ROS->Apoptosis ROS->OxidativeStress OxidativeStress->Apoptosis

Critical Research and Development Considerations

For a comprehensive comparison guide, it is crucial to contextualize this compound's potential with its known limitations.

  • Pharmacokinetic Challenge: A significant hurdle for this compound's development as a drug is its poor oral bioavailability. Extensive metabolism (glucuronidation and hydrolysis) in the liver, intestine, and plasma after oral administration hinders its in vivo efficacy [1] [5] [8]. This underscores the need for research into alternative delivery systems or administration routes.
  • Compound Comparison: this compound is the glycoside form of arctigenin (AG). Multiple studies indicate that after ingestion, this compound is converted into arctigenin, which is often reported as the more potent and direct-acting bioactive compound [1] [8]. This metabolic relationship is critical for interpreting mechanism of action studies and designing future experiments.

References

arctiin statistical significance in experimental models

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Arctiin's Experimental Efficacy

The table below consolidates key findings from recent studies on this compound.

Experimental Model Key Findings with Statistical Significance Dosage/Concentration Proposed Mechanism of Action
Diet-Induced Obesity (Mouse) ↓ Body weight; ↑ energy expenditure; improved glucose tolerance; ↑ UCP1 protein expression [1] 20 & 60 mg/kg/day (in vivo) Activation of the A2AR-cAMP-PKA signaling pathway, promoting white adipose tissue browning [1]
Knee Osteoarthritis (Mouse, in vitro) ↑ Chondrocyte viability; ↓ apoptosis & ferroptosis; ↓ intracellular iron/ROS/lipid-ROS; improved KOA severity in vivo [2] 20 & 40 µM (in vitro) Activation of the AKT/NRF2/HO-1 signaling pathway, alleviating oxidative stress [2]
Osteoarthritis (Rat, in vitro) Reversed IL-1β-induced ↑ MMP3, MMP13, COX-2 and ↓ collagen II, SOX9; modulated cholesterol metabolism; reduced cartilage damage in vivo [3] 0.01 & 0.1 µM (in vitro) Inhibition of the CH25H-CYP7B1-RORα cholesterol metabolic axis [3]
Atopic Dermatitis (Mouse) ↓ Dermatitis scores & skin thickness; ↓ serum total IgE; ↓ mast cell infiltration; ↓ IL-1β, TSLP, IFN-γ [4] 25 mg/kg (in vivo) Inhibition of TLR4/MyD88/NF-κB and NLRP3/Caspase-1/GSDMD signaling pathways [4]
Experimental Autoimmune Uveitis Suppressed Th17 cell response and ameliorated disease [5] Information not specified in abstract Inhibition of JAK/STAT signaling pathway [5]

Detailed Experimental Protocols

Here is a deeper look into the methodologies used in the key studies cited above.

  • High-Fat Diet Induced Obese Mouse Model [1]: C57BL/6N mice were fed a high-fat diet (60% fat) for 16 weeks. During the last 8 weeks, this compound (20 or 60 mg/kg/day) or a saline control was administered via intraperitoneal injection. Body weight and food intake were monitored weekly. Systemic energy metabolism was assessed using metabolic cages (measuring VO₂ and VCO₂), and thermogenic capacity was evaluated through cold exposure tests (4°C) with rectal temperature measurement. Glucose tolerance was tested after an intraperitoneal injection of D-glucose (2 g/kg). Tissue analysis included H&E staining and Western blotting for UCP1 and other browning-related proteins.
  • In Vitro Model of Knee Osteoarthritis [2]: Primary murine chondrocytes were isolated from knee joints of 1-week-old C57BL/6 mice. Iron overload was induced using Ferric Ammonium Citrate (FAC, 500µM) to model stress. This compound (20 & 40 µM) or the positive control Deferoxamine (DFO, 100µM) were applied. Key assays included:
    • CCK-8 assay for cell viability.
    • Annexin V-FITC/PI staining with flow cytometry for apoptosis rate.
    • Calcein-AM assay for intracellular iron content.
    • Flow cytometry for ROS, lipid-ROS, and mitochondrial membrane potential.
  • In Vitro Model of Osteoarthritis (Cholesterol Metabolism) [3]: Chondrocytes were stimulated with the pro-inflammatory cytokine IL-1β to induce an OA-like state. This compound was applied at low, non-cytotoxic concentrations (0.01 & 0.1 µM). Key analyses included:
    • Toluidine blue staining for glycosaminoglycan content.
    • Quantitative RT-PCR and Western blotting for genes/proteins like MMP13, Collagen II, COX-2, SOX9, CH25H, CYP7B1, and RORα.
    • Immunofluorescence for protein localization and expression.
  • Atopic Dermatitis Mouse Model [4]: AD-like lesions were induced in Balb/c mice by topical application of 2,4-dinitrochlorobenzene (DNCB) on shaved dorsal skin over 21 days. The this compound group (25 mg/kg) and a positive control dexamethasone group (1 mg/kg) received daily intraperitoneal injections. Evaluations included:
    • Clinical skin lesion scoring for erythema, edema, dryness, and ulceration.
    • Measurement of dorsal skin thickness with a vernier caliper.
    • ELISA for serum total IgE levels.
    • H&E and Toluidine Blue staining of skin sections to observe histopathology and mast cell infiltration.

Visualizing Key Signaling Pathways

The therapeutic effects of this compound are mediated through several distinct molecular pathways. The diagrams below, generated using Graphviz, illustrate three key mechanisms.

Anti-Obesity via Adipose Tissue Browning

This diagram shows how this compound activates the A2AR-cAMP-PKA pathway to promote white adipose tissue browning and thermogenesis [1].

ObesityPathway This compound This compound (ARC) A2AR A2AR Receptor This compound->A2AR Activates cAMP cAMP A2AR->cAMP Increases PKA PKA cAMP->PKA Activates UCP1 UCP1 Protein ↑ PKA->UCP1 Upregulates Thermogenesis Adipose Browning & Thermogenesis UCP1->Thermogenesis Obesity Anti-Obesity Effect Thermogenesis->Obesity

Chondroprotection in Osteoarthritis

This diagram illustrates the AKT/NRF2/HO-1 pathway through which this compound alleviates oxidative stress in chondrocytes to counter knee osteoarthritis [2].

OsteoarthritisPathway This compound This compound (ARC) AKT AKT This compound->AKT Activates NRF2 NRF2 AKT->NRF2 Activates HO1 HO-1 NRF2->HO1 Upregulates OxidativeStress Oxidative Stress (ROS, Lipid-ROS) HO1->OxidativeStress Inhibits CellDamage Chondrocyte Apoptosis & Ferroptosis ↓ OxidativeStress->CellDamage Induces KOA Knee Osteoarthritis Alleviation CellDamage->KOA Leads to

Anti-inflammatory and Anti-pyroptotic Effects

This diagram outlines how this compound inhibits the TLR4/NF-κB and NLRP3 inflammasome pathways to alleviate atopic dermatitis [4].

AntiInflammatoryPathway This compound This compound (ARC) TLR4 TLR4 This compound->TLR4 Inhibits NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Inflammation Inflammation ↓ NFkB->Inflammation Promotes Caspase1 Caspase-1 NLRP3->Caspase1 Activates GSDMD GSDMD Caspase1->GSDMD Cleaves IL1b IL-1β Release Caspase1->IL1b Matures Pyroptosis Pyroptosis ↓ GSDMD->Pyroptosis Mediates IL1b->Inflammation AD Atopic Dermatitis Alleviation Pyroptosis->AD Inflammation->AD

Critical Analysis for Research Applications

When considering this data for research and development purposes, keep the following points in mind:

  • Predominantly Preclinical Evidence: The compelling efficacy data comes entirely from animal models and in vitro studies. The transition to human trials is crucial to validate these findings and determine effective dosages in humans [6].
  • Dose-Dependent and Context-Dependent Effects: The effective concentration of this compound varies significantly across models. For instance, it modulated cholesterol metabolism in chondrocytes at very low concentrations (0.01 µM) [3] but was used at much higher concentrations (20-40 µM) to counteract iron overload in a different osteoarthritis model [2]. The therapeutic window and optimal dosing strategy need careful investigation.
  • Promising Multi-Target Profile: this compound's ability to engage seemingly unrelated pathways (e.g., PKA-mediated browning, NRF2-mediated antioxidant effects, and NF-κB-mediated anti-inflammation) makes it a fascinating candidate for complex diseases like metabolic syndrome or conditions involving chronic inflammation and oxidative stress.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

534.21011190 Da

Monoisotopic Mass

534.21011190 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TM5RQ949K7

Wikipedia

Arctiin

Dates

Last modified: 08-15-2023

An integrated strategy for revealing the pharmacological changes based on metabolites profiling and network pharmacology: Arctiin as an example

Feng-Xiang Zhang, Zi-Ting Li, Min Li, Yu-Lin-Lan Yuan, Shuang-Shuang Cui, Guan-Hua Wang, Rui-Man Li
PMID: 32871375   DOI: 10.1016/j.jchromb.2020.122270

Abstract

Traditional Chinese medicine was widely used in China since its definite effects and therapy. The components of TCM were absorbed into the circle system as the format of prototypes or metabolites, which contributed to the therapy or side effects. Declaring the functional changes in this process was of great importance to the clinical applications. In this work, an integrated strategy based on metabolites' profiling and network pharmacology was proposed for exploring the pharmacological changes of compounds in vivo. Arctiin, the main component in Fructus Arctii with various kinds of bioactivities, was used as an example. An ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry and metabolynx™software was applied to characterize the metabolites of arctiin in rats at a dosage of 100 mg/kg; network pharmacology was applied to characterize the functional changes. As a result, fifty-three metabolites (32 in plasma, 40 in urine, 19 in bile, 20 in feces, 1 in brain, 12 in liver and 4 in lungs) were screened out and characterized, and 3 of them were unambitiously identified by comparison with standard substances. Among them, 38 metabolites were reported for the first time. It was found the major metabolic pathways of arctiin in rats were demethylation, lactone-opening and phase II conjugations with sulfate and glucuronide.It also confirmed that M14, M15, M18, M23, M22, M43 and M45 were the major circulating forms of arctiin in rats following oral administration. In addition to the above metabolic reactions, phase I reactions of hydrolysis, demethylation, dehydroxylation were also observed, and dehydrogenation were first revealed metabolic patterns of arctiin in rats. Meanwhile, in addition to the main targets of arctiin (MTOR, EGFR and MAPK14), its metabolites targeted additional 392 targets with additional functions of anti-hepatitis B or viral carcinogenesis (SRC, CAPS3, PIK3CA, CDK4, ESR1, MMP9 and ERBB2). The above results provided very important information for understanding the metabolism and functional changes of arctiinin vivo, and supporting data for further pharmacological evaluation. Our work also provided a newsight for elucidation of functional changes of TCMs in vivo.


Antidepressive Effect of Arctiin by Attenuating Neuroinflammation via HMGB1/TLR4- and TNF-α/TNFR1-Mediated NF-κB Activation

Xiang Xu, Xiao-Yu Zeng, Yue-Xian Cui, Ying-Biao Li, Jia-Hui Cheng, Xu-Dong Zhao, Guang-Hua Xu, Juan Ma, Hu-Nan Piao, Xuejun Jin, Lian-Xun Piao
PMID: 32609480   DOI: 10.1021/acschemneuro.0c00120

Abstract

Inflammation is a potential factor in the pathophysiology of depression. A traditional Chinese herbal medicine, arctiin, and its aglycone, arctigenin, are the major bioactive components in
and exhibit neuroprotective and anti-inflammatory activities. Arctigenin has been reported to have antidepressant-like effects. However, the antidepressant-like effects of arctiin, its precursor, remain unknown. In this study, we investigated the antidepressant-like effects of arctiin and its underlying mechanisms by
and
experiments in mice. Our results showed that arctiin significantly attenuated sucrose consumption and increased the immobility time in tail suspension and forced swimming tests. Arctiin decreased neuronal damage in the prefrontal cortex (PFC) of the brain. Arctiin also attenuated the levels of three inflammatory mediators, indoleamine 2,3-dioxygenase, 5-hydroxytryptamine, and dopamine, that were elevated in the PFC or serum of chronic unpredictable mild stress (CUMS)-exposed mice. Arctiin reduced excessive activation of microglia and neuroinflammation by reducing high mobility group box 1 (HMGB1)/toll-like receptor 4 (TLR4)- and tumor necrosis factor-α (TNF-α)/TNF receptor 1 (TNFR1)-mediated nuclear factor-kappa B (NF-κB) activation in the PFC of CUMS-exposed mice and HMGB1- or TNF-α-stimulated primary cultured microglia. These findings demonstrate that arctiin ameliorates depression by inhibiting the activation of microglia and inflammation via the HMGB1/TLR4 and TNF-α/TNFR1 signaling pathways.


[Arctiin antagonizes triptolide-induced renal toxicity in rats via anti-inflammatory pathway]

Yuyan Zhou, Xiaoya Lu, Li Xia, Weiqiang Yao, Guozheng Qin, Guodong Wang
PMID: 33118522   DOI: 10.12122/j.issn.1673-4254.2020.10.04

Abstract

To investigate the protective effect of arctiin with anti-inflammatory bioactivity against triptolide-induced nephrotoxicity in rats and explore the underlying mechanism.
Forty SD rats were divided into 4 groups for gastric lavage of normal saline, arctiin (500 mg/kg), triptolide (500 μg/kg), or both arctiin (500 mg/kg) and triptolide (500 μg/kg). Blood samples were collected for analysis of biochemical renal parameters, and the renal tissues were harvested for determining the kidney index and for pathological evaluation with HE staining. In the
experiment, HK-2 cells were treated with arctiin and triptolide either alone or in combination, and the cell viability was determined with MTT assay; the cell morphological changes was observed using laser confocal microscopy, cell apoptosis was detected using flow cytometry, and the expressions of inflammation-related protein expression were detected by Western blotting.
In SD rats, arctiin significantly antagonized triptolide-induced elevation of BUN, Scr and kidney index (
< 0.05) and obviously improved renal tissue damages induced by triptolide including cell swelling, vacuolization and spotty necrosis. Arctiin significantly inhibited triptolide-induced cytotoxicity in HK-2 cells and increased the cell viability at 24 h (
< 0.05). Arctiin also attenuated triptolide-induced cell morphological changes, decreased cell apoptosis rate (
< 0.05) and reversed the expressions of IκBα and nuclear p65 (
< 0.05).
Arctiin can protect the kidney from triptolide-induced damages in rats possibly through the anti-inflammatory pathway.


Arctiin protects rat heart against ischemia/reperfusion injury via a mechanism involving reduction of necroptosis

Heng Chen, Li-Jing Tang, Hua Tu, Yuan-Jing Zhou, Nian-Sheng Li, Xiu-Ju Luo, Jun Peng
PMID: 32135123   DOI: 10.1016/j.ejphar.2020.173053

Abstract

RIPK1/RIPK3/MLKL (Receptor-interacting protein kinase 1/Receptor-interacting protein kinase 3/Mixed lineage kinase domain-like protein) pathway-mediated necroptosis contributes to myocardial ischemia/reperfusion (I/R) injury, and Arctiin can prevent myocardial fibrosis and hypertrophy. This study aims to explore the effect of Arctiin on myocardial I/R injury and the underlying mechanisms. SD rat hearts or cardiomyocytes were subjected to I/R or hypoxia/reoxygenation (H/R) to establish the I/R or H/R injury model. The methods of biochemistry, PI/DAPI (propidium iodide/4',6-Diamidino-2-Phenylindole) and H&E (Hematoxylin & eosin) staining were used to evaluate the I/R or H/R injury. The effects of Arctiin on necroptosis in I/R-treated hearts or H/R-treated cardiomyocytes were assessed. The results showed that Arctiin reduced myocardial I/R injury (decreases in myocardial infarction and creatine kinase release), concomitant with a decrease in levels of necroptosis-associated proteins (RIPK1/p-RIPK1, RIPK3/p-RIPK3 and MLKL/p-MLKL) in I/R-treated rat hearts. Consistently, the necrosis and LDH release in H/R-treated cardiomyocytes were attenuated in the presence of Arctiin, accompanied by suppression of necroptosis-relevant proteins. Furthermore, H/R-induced reactive oxygen species (ROS) generation and mitochondrial dysfunctions (increase in mitochondrial membrane potential and decrease in ATP production) were impaired by Arctiin. Using the program of the Molecular Operating Environment (MOE), we predict that RIPK1 and MLKL (but not RIPK3) might be the potential targets of Arctiin. Based on these observations, we conclude that Arctiin can protect the rat heart from I/R injury, and its beneficial effect is related to reduction of necroptosis via scavenging reactive oxygen species and restoring mitochondrial functions or targeting RIPK1 and/or MLKL.


Arctiin abrogates osteoclastogenesis and bone resorption via suppressing RANKL-induced ROS and NFATc1 activation

Delong Chen, Zhen Ye, Chao Wang, Qingqing Wang, Haibin Wang, Vincent Kuek, Ziyi Wang, Heng Qiu, Jinbo Yuan, Jacob Kenny, Fan Yang, Jianbo He, Yun Liu, Gang Wang, Meng Zhang, Gangyu Zhang, Junjian Wang, Peng Chen, Jiake Xu
PMID: 32454224   DOI: 10.1016/j.phrs.2020.104944

Abstract

Osteoporosis, characterized by disrupted bone resorption and formation, is viewed as a global health challenge. Arctiin (ARC) is a main component of Arctium lappa L, which exerts chemopreventive effects against various tumor cells. However, the role of ARC in bone remodeling is still unclear. Here, we first demonstrated that ARC inhibits osteoclast formation and bone resorption function induced by the receptor activator of nuclear factor-κB ligand (RANKL) in a dose- and time-dependent manner without exerting cytotoxic effects. Mechanistic analysis revealed that ARC not only suppresses RANKL-induced mitogen-activated protein kinase (MAPK) and calcium signaling pathways, but also enhances the expression of cytoprotective enzymes that are involved in scavenging reactive oxygen species (ROS). Further, ARC inhibits the activation of the major transcription factor nuclear factor of activated T cells 1 (NFATc1) during RANKL-induced osteoclast formation. Preclinical studies showed that ARC protects bone loss in an ovariectomy (OVX) mouse model. Conclusively, our data confirmed that ARC could potentially inhibit osteoclastogenesis by abrogating RANKL-induced MAPK, calcium, and NFATc1 signaling pathway, as well as by promoting the expression of ROS scavenging enzymes in Nrf2/Keap1/ARE signaling pathway, thereby
preventing OVX-induced bone loss. Thus, ARC may serve as a novel therapeutic agent for the treatment of osteoporosis.


Arctiin Antagonizes Triptolide-Induced Hepatotoxicity via Activation of Nrf2 Pathway

Yuyan Zhou, Li Xia, Weiqiang Yao, Jun Han, Guodong Wang
PMID: 33123566   DOI: 10.1155/2020/2508952

Abstract

Triptolide (TP) is the most effective ingredient found in the traditional Chinese herbal
Hook F, and it is widely used in therapies of autoimmune and inflammatory disorders. However, the hepatotoxicity induced by TP has restricted its use in clinical trials. Arctiin is known as a protective agent against oxidative stress, and it exerts liver-protecting effect. This study was aimed at investigating the protective role of arctiin against TP-induced hepatotoxicity using
and
models. The results indicated that TP not only obviously induced liver injury in mice but also significantly inhibited the growth of HepG2 cells and increased the level of intracellular reactive oxygen. Furthermore, TP obviously decreased the expressions of proteins of Nrf2 pathway including HO-1, NQO1, and Nrf2 associated with oxidative stress pathway. However, the above experimental indexes were reversed by the treatment of arctiin. Our results suggested that arctiin could alleviate TP-induced hepatotoxicity, and the molecular mechanism is likely related to its capacity against oxidative stress.


Arctiin is a pharmacological inhibitor of STAT3 phosphorylation at tyrosine 705 residue and potentiates bortezomib-induced apoptotic and anti-angiogenic effects in human multiple myeloma cells

Jong Hyun Lee, Chulwon Kim, Junhee Lee, Jae-Young Um, Gautam Sethi, Kwang Seok Ahn
PMID: 30668440   DOI: 10.1016/j.phymed.2018.06.038

Abstract

Arctiin is a main component from the fruits of Arctium lappa L., that can be prescribed for cold or flu in East Asian countries; it has also been found to exert chemopreventive actions against various tumor cells.
In view of this evidence, we examined arctiin for its ability to trigger apoptosis and inhibit the activation of signal transducer and activator of transcription 3 (STAT3) in human multiple myeloma (MM) cells.
We evaluated the effect of arctiin on STAT3 signaling cascades and its regulated functional responses in MM cells.
Arctiin effectively blocked the constitutive activation of STAT3 phosphorylation in the residue of tyrosine 705. Arctiin also abrogated the constitutive activation of Src phosphorylation and Janus-activated kinases (JAKs) 1/2. Furthermore, it was found that arctiin treatment clearly enhanced the mRNA and protein levels of protein tyrosine phosphatase ε (PTPε), and the silencing of PTPε caused a reversal of the arctiin-induced PTPε expression and the blockadge of STAT3 phosphorylation. Interestingly, arctiin could not repress IL-6-induced STAT3 activation in serum-starved U266 cells and when arctiin was incubated with a complete culture medium in RPMI 8226 and MM.1S cells. Arctiin suppressed cell proliferation, accumulated cells in the G2/M cell-cycle phase, and induced apoptosis within U266 cells, although the knockdown of PTPε prevented PARP cleavage and caspase-3 activation induced by the arctiin. In addition, arctiin exerted cytotoxicity in MM cells, but did not do so in peripheral blood mononuclear cells. Arctiin down-modulated diverse oncogenic gene products regulated by STAT3, although the induction of apoptosis by arctiin was abrogated upon transfection with pMXs-STAT3C in mouse embryonic fibroblast (MEF) cells. Arctiin also potentiated bortezomib-induced antitumor effects in U266 cells.
On the whole, our results indicate that arctiin is a potentially new inhibitor of constitutive STAT3 activation through the induction of PTPε in MM, cells and therefore has great value in treating various tumors sheltering constitutively activated STAT3.


Changes in chemical components and antitumor activity during the heating process of Fructus Arctii

Jing Hu, Yun Shi, Bing Yang, Zibo Dong, Xinxin Si, Kunming Qin
PMID: 31295042   DOI: 10.1080/13880209.2019.1616778

Abstract

The dried fruits of
L. have been used in two forms in traditional Chinese medicine; crude and stir-heating Fructus Arctii. However, its processed product possesses better activity.
In this study, the chemical constituents of both crude and processed Fructus Arctii and their antiproliferative activities were evaluated.
The seven main active components in crude and various processed Fructus Arctii were quantitatively determined using high-performance liquid chromatography (HPLC). According to the actual amount in crude and five processed samples, seven single components were combined as multi-component combinations with six different proportions. The antiproliferative activities of these compatibility component groups were examined using the CCK-8 assay.
During the heating process, the proportion of the seven main components changed dynamically. The contents of 3-caffeoylquinic acid (3-CQA), 3,5-dicaffeoylquinic acid (3,5-diCQA), and arctiin (ARC) declined, while the contents of 4-caffeoylquinic acid (4-CQA), 3,4-dicaffeoylquinic acid (3,4-diCQA), 4,5-dicaffeoylquinic acid (4,5-diCQA), and arctigenin (ARG) increased very significantly.
The results also indicated that seven components in the processed samples had higher cytotoxic profiles against HL-60 cells than those in the crude sample. Therefore, the heating process may enhance the antitumor activity of Fructus Arctii by changing the proportion of active components.


Arctiin Prevents LPS-Induced Acute Lung Injury via Inhibition of PI3K/AKT Signaling Pathway in Mice

Bo Zhou, Guohu Weng, Zhengxin Huang, Tao Liu, Feiyue Dai
PMID: 30116933   DOI: 10.1007/s10753-018-0856-x

Abstract

Arctiin is a lignin isolated from Arctium lappa which has been known to have anti-viral and anti-inflammatory effects. The aim of this study is to explore the protective effect of arctiin on lipopolysaccharide (LPS)-induced inflammatory responses in acute lung injury (ALI) model of mice. Male BALB/c mice were pretreated with commercial arctiin (10, 20, and 40 mg/kg) 1 h prior to LPS challenge. Twelve hours later, airway inflammation was assessed. We assessed the effects of arctiin on the LPS-induced production of TNF-α, IL-6, and IL-1β in the bronchoalveolar lavage fluid (BALF). The lung wet-to-dry weight ratio, myeloperoxidase (MPO) activity, and inflammatory signaling pathway were also detected. Our results showed that arctiin not only significantly ameliorated LPS-stimulated lung histopathological changes but also reduced the lung MPO activity. Arctiin also dramatically decreased the production of TNF-α, IL-1β, and IL-6 in the BALF. In addition, arctiin significantly inhibited LPS-induced PI3K/Akt phosphorylation as well as NF-κB activation. In conclusion, our results suggested that arctiin protected against LPS-induced ALI through inhibiting PI3K/AKT/NF-κB signaling pathway.


Arctiin attenuates high glucose-induced human retinal capillary endothelial cell proliferation by regulating ROCK1/PTEN/PI3K/Akt/VEGF pathway in vitro

Min Zhou, Guobing Li, Liancai Zhu, Huyue Zhou, Laichun Lu
PMID: 32297701   DOI: 10.1111/jcmm.15232

Abstract

Diabetic retinopathy (DR) is one of the most prominent microvascular complications of diabetes, which remains the leading cause of legal blindness in the world. Arctiin, a bioactive compound from Arctium lappa L., has been reported to have antidiabetic activity. In this study, we investigated the effect of arctiin on a human retinal capillary endothelial cell (HRCEC) line and how arctiin inhibits cell proliferation in high glucose (HG)-induced HRCECs. Results showed that arctiin decreased HG-induced HRCECs proliferation in a dose-dependent manner by inducing cell cycle arrest at the G0/G1 phase. Tube formation assay and immunofluorescence staining indicated that arctiin abrogated tube formation induced by HG-induced HRCECs in a dose-dependent manner via down-regulation of VEGF expression. Mechanistic study indicated that perturbation of the ROCK1/PTEN/PI3K/Akt signalling pathway plays a vital role in the arctiin-mediated anti-proliferative effect. Furthermore, pre-incubation of HRCECs with Y-27632 attenuated arctiin-induced cell cycle arrest, cell proliferation and tube formation inhibition. Y-27632 also reversed the activation of PTEN, the inactivation/dephosphorylation of PI3K/Akt and down-regulation of VEGF. Taken together, the results demonstrated that arctiin inhibits the proliferation of HG-induced HRCECs through the activation of ROCK1 and PTEN and inactivation of PI3K and Akt, resulting in down-regulation of VEGF, which inhibits endothelial cell proliferation.


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